molecular formula C28H48N4O6 B557186 Boc-His(Boc)-OH (DCHA) CAS No. 31687-58-8

Boc-His(Boc)-OH (DCHA)

Katalognummer: B557186
CAS-Nummer: 31687-58-8
Molekulargewicht: 536.7 g/mol
InChI-Schlüssel: WBGMQHNUPJENDC-MERQFXBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Boc-His(Boc)-OH (DCHA), also known as Boc-His(Boc)-OH (DCHA), is a useful research compound. Its molecular formula is C28H48N4O6 and its molecular weight is 536.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-His(Boc)-OH (DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-His(Boc)-OH (DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGMQHNUPJENDC-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185580
Record name N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31687-58-8
Record name L-Histidine, N,1-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31687-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,1-Bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1)
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Record name N,1-bis(tert-butoxycarbonyl)-L-histidine, compound with dicyclohexylamine (1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of Dicyclohexylamine (DCHA) in the Application of Nα,Nτ-di-Boc-L-histidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nα,Nτ-di-tert-butoxycarbonyl-L-histidine, commonly referred to as Boc-His(Boc)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). Its dicyclohexylammonium (DCHA) salt form, Boc-His(Boc)-OH·DCHA, is frequently the preferred reagent for researchers. This technical guide elucidates the multifaceted role of DCHA in the stability, handling, and application of Boc-His(Boc)-OH. It provides a comprehensive overview of the advantages conferred by DCHA salt formation, detailed experimental protocols for its use and removal, and a discussion of potential side reactions. Quantitative data, where available, is summarized to provide a clear comparison for drug development professionals.

The Core Function of DCHA: Enhancing Stability and Handling

The primary role of dicyclohexylamine (DCHA) is to form a stable, crystalline salt with Boc-His(Boc)-OH. This addresses a significant challenge associated with the free acid form of many N-protected amino acids, which are often amorphous, oily, or hygroscopic, making them difficult to purify, weigh, and store.

The formation of the DCHA salt is an acid-base reaction where the basic DCHA deprotonates the acidic carboxylic acid of Boc-His(Boc)-OH. The resulting ionic adduct, Boc-His(Boc)-OH·DCHA, offers several distinct advantages:

  • Enhanced Physical Stability: The salt is typically a free-flowing crystalline solid, which simplifies handling and weighing.

  • Improved Storage Stability: The salt form is less prone to degradation over time compared to the free acid.

  • Reduced Hygroscopicity: The crystalline nature of the salt minimizes water absorption, preventing potential degradation and ensuring more accurate measurements.

  • Facilitated Purification: The ability to crystallize the DCHA salt allows for a higher purity of the final product.

Table 1: Qualitative Comparison of Boc-His(Boc)-OH Free Acid vs. DCHA Salt

PropertyBoc-His(Boc)-OH (Free Acid)Boc-His(Boc)-OH·DCHA (Salt)Advantage of DCHA Salt
Physical State Often amorphous or an oilCrystalline solidEasier handling, weighing, and purification.
Stability Less stable, prone to degradationHighly stable for long-term storageIncreased shelf-life and reliability of the reagent.
Hygroscopicity Can be hygroscopicGenerally non-hygroscopicReduces water absorption, leading to more accurate concentrations.
Purity Can be challenging to purifyHigh purity achievable through crystallizationEnsures higher quality of the final peptide.

Experimental Protocols

The use of Boc-His(Boc)-OH·DCHA in peptide synthesis requires careful consideration of whether to use the salt directly or to convert it to the free acid prior to the coupling reaction.

Conversion of Boc-His(Boc)-OH·DCHA to the Free Acid

For most standard coupling procedures, it is recommended to convert the DCHA salt to the free acid to avoid potential interference of the dicyclohexylamine with the coupling reaction and to simplify purification.

Protocol:

  • Dissolution: Dissolve the Boc-His(Boc)-OH·DCHA salt in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This protonates the dicyclohexylamine, forming a water-soluble salt that partitions into the aqueous phase. The pH of the aqueous phase should be acidic (pH 2-3).

  • Water Wash: Wash the organic layer with water to remove any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-His(Boc)-OH, which may be a solid or an oil.

  • Verification: The removal of DCHA can be confirmed by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

DCHA_Removal_Workflow Start Boc-His(Boc)-OH·DCHA Dissolve Dissolve in Ethyl Acetate/DCM Start->Dissolve Wash Wash with 10% Citric Acid or KHSO4 (3x) Dissolve->Wash Separate Separate Aqueous and Organic Layers Wash->Separate Dry Dry Organic Layer (Na2SO4) Separate->Dry Evaporate Evaporate Solvent Dry->Evaporate End Boc-His(Boc)-OH (Free Acid) Evaporate->End

DCHA Removal Workflow.
Direct Use of Boc-His(Boc)-OH·DCHA in Peptide Coupling

While less common, it is possible to use the DCHA salt directly in coupling reactions, particularly in solid-phase peptide synthesis. The bulky dicyclohexylamine is generally considered too sterically hindered to react in the coupling reaction. However, this approach can lead to the precipitation of dicyclohexylammonium salts of the activating agents (e.g., HOBt), which may complicate the reaction and purification process.

Considerations for Direct Use:

  • Stoichiometry: The molecular weight of the DCHA salt must be used for accurate molar calculations.

  • Solubility: The salt may have different solubility characteristics than the free acid in the reaction solvent.

  • Purification: The presence of dicyclohexylamine and its salts in the reaction mixture may necessitate additional purification steps for the final peptide.

Signaling Pathways and Logical Relationships in Peptide Synthesis

The decision to use the DCHA salt directly or to convert it to the free acid depends on the specific requirements of the synthesis and the purification strategy.

Decision_Pathway Start Start with Boc-His(Boc)-OH·DCHA Decision Use directly or convert to free acid? Start->Decision Direct_Use Direct Use in Coupling Decision->Direct_Use Simplified Workflow Convert Convert to Free Acid Decision->Convert Standard Protocol Coupling Peptide Coupling Reaction Direct_Use->Coupling Convert->Coupling Purification Peptide Purification Coupling->Purification End Final Peptide Purification->End

Decision Pathway for Using DCHA Salt.

Potential Side Reactions and Considerations

The use of Boc-His(Boc)-OH, particularly during the removal of the DCHA salt, requires attention to potential side reactions due to the sensitivity of the imidazole-bound Boc group.

  • Partial Deprotection of the Imidazole Boc Group: The acidic wash used to remove DCHA can potentially lead to the partial cleavage of the Boc group on the imidazole ring of histidine, which is more acid-labile than the Nα-Boc group. This can result in a mixture of protected amino acids and complicate the subsequent coupling step. Using cold acidic solutions and minimizing exposure time can help mitigate this side reaction.[1]

  • Racemization: While the formation of the DCHA salt itself does not induce racemization, the subsequent handling and activation steps in peptide synthesis can pose a risk. Histidine derivatives are known to be susceptible to racemization during activation, and careful selection of coupling reagents and conditions is crucial to maintain stereochemical integrity.

Conclusion

The use of dicyclohexylamine to form a salt with Boc-His(Boc)-OH is a strategic choice that significantly enhances the stability, handling, and purity of this essential reagent for peptide synthesis. While the conversion to the free acid is the standard and recommended procedure before coupling, the direct use of the DCHA salt is a viable option in certain contexts, provided that the potential for purification challenges is addressed. Researchers and drug development professionals must weigh the convenience of a simplified workflow against the robustness and predictability of the standard protocol. A thorough understanding of the experimental protocols and potential side reactions is paramount to the successful incorporation of Boc-His(Boc)-OH into complex peptide structures.

References

An In-depth Technical Guide to the Structure of N-α,N-im-di-Boc-L-histidine Dicyclohexylammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt is a crucial building block in modern peptide synthesis and drug development. This derivative of the amino acid L-histidine is protected at both the alpha-amino (N-α) and imidazole (N-im) nitrogens with tert-butyloxycarbonyl (Boc) groups. The formation of a dicyclohexylammonium (DCHA) salt enhances its stability, solubility in organic solvents, and ease of handling, making it an invaluable reagent in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, complete with detailed experimental protocols and data visualizations.

Chemical Structure and Properties

The structure of N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt consists of the di-Boc protected L-histidine anion and the dicyclohexylammonium cation. The Boc groups are acid-labile protecting groups that prevent unwanted side reactions at the nitrogen atoms during peptide coupling.

Visualization of the Chemical Structure

Caption: Ionic structure of the title compound.

Physicochemical Properties

The properties of N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt are summarized in the table below.

PropertyValueReference
Synonyms Boc-L-His(Boc)-OH·DCHA, N-alpha-t-Butyloxycarbonyl-N-im-t-butyloxycarbonyl-L-histidine dicyclohexylamine[1]
CAS Number 31687-58-8[1]
Molecular Formula C₁₆H₂₅N₃O₆·C₁₂H₂₃N[1]
Molecular Weight 536.7 g/mol [1]
Appearance White powder[1]
Melting Point 160-165 °C (decomposes)
Optical Rotation [α]²⁰/D = +19 ± 2° (c=2 in CHCl₃), [α]²⁰/D = +26 ± 2° (c=2 in MeOH)[1]
Purity ≥98% (HPLC, TLC)[1]
Storage Conditions 0 - 8 °C[1]

Experimental Protocols

Synthesis of N-α,N-im-di-Boc-L-histidine Dicyclohexylammonium Salt

This protocol describes a representative synthesis starting from L-histidine.

G cluster_synthesis Synthesis Workflow start L-Histidine step1 Protection of Nα with Boc Anhydride (Di-tert-butyl dicarbonate, NaHCO₃, Dioxane/Water) start->step1 intermediate1 Nα-Boc-L-histidine step1->intermediate1 step2 Protection of Nim with Boc Anhydride (Di-tert-butyl dicarbonate, Et₃N, DMF) intermediate1->step2 intermediate2 Nα,Nim-di-Boc-L-histidine step2->intermediate2 step3 Salt Formation with Dicyclohexylamine (Dicyclohexylamine, Ethyl Acetate) intermediate2->step3 product Nα,Nim-di-Boc-L-histidine Dicyclohexylammonium Salt step3->product

Caption: Synthesis workflow for the title compound.

Step 1: Synthesis of N-α-Boc-L-histidine

  • Dissolve L-histidine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M solution of citric acid.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-α-Boc-L-histidine as a white solid.

Step 2: Synthesis of N-α,N-im-di-Boc-L-histidine

  • Dissolve N-α-Boc-L-histidine (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add triethylamine (Et₃N, 2.2 equivalents).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and stir the mixture at room temperature for 24-48 hours under a nitrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude N-α,N-im-di-Boc-L-histidine.

Step 3: Formation of the Dicyclohexylammonium Salt

  • Dissolve the crude N-α,N-im-di-Boc-L-histidine in ethyl acetate.

  • Add dicyclohexylamine (1.05 equivalents) dropwise with stirring.

  • Stir the solution at room temperature for 1-2 hours, during which the salt will precipitate.

  • Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt as a white powder.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using electrospray ionization (ESI) mass spectrometry in both positive and negative ion modes.

Data Presentation

The following tables summarize the expected analytical data for N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt based on its structure and data from similar compounds.

Representative ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s1HImidazole C2-H
~7.1s1HImidazole C5-H
~5.5d1HNα-H
~4.5m1HCα-H
~3.2m2HCβ-H₂
~2.9m2HDCHA N-CH
1.9-1.1m20HDCHA cyclohexyl-CH₂
1.45s9HNα-Boc CH₃
1.60s9HNim-Boc CH₃
Representative ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~173Carboxyl C=O
~155Nα-Boc C=O
~148Nim-Boc C=O
~138Imidazole C2
~135Imidazole C4
~115Imidazole C5
~84Nim-Boc C(CH₃)₃
~80Nα-Boc C(CH₃)₃
~54
~52DCHA N-CH
~32DCHA cyclohexyl-CH₂
~30
~28Nα-Boc CH₃
~28Nim-Boc CH₃
~25DCHA cyclohexyl-CH₂
~24DCHA cyclohexyl-CH₂
Representative FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3300broadN-H stretch (DCHA)
~2930, 2850strongC-H stretch (aliphatic)
~1760strongC=O stretch (Nim-Boc)
~1710strongC=O stretch (Nα-Boc)
~1640strongC=O stretch (carboxylate)
~1520mediumN-H bend
~1370, 1390mediumC-H bend (t-butyl)
~1160strongC-O stretch (Boc)
Representative Mass Spectrometry Data (ESI)
Ion Modem/zAssignment
Positive356.18[N-α,N-im-di-Boc-L-histidine + H]⁺
Positive182.19[Dicyclohexylamine + H]⁺
Negative354.17[N-α,N-im-di-Boc-L-histidine - H]⁻

Applications in Drug Development and Research

N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt is a key reagent in the synthesis of peptides, which are of significant interest in drug development as therapeutics and research tools.

Role in Solid-Phase Peptide Synthesis (SPPS)

G cluster_spps Application in Boc-SPPS start Resin-Bound Peptide (Free N-terminus) step1 Coupling with Boc-His(Boc)-OH·DCHA (Coupling Reagents, e.g., HBTU/DIEA) start->step1 intermediate1 Resin-Bound Peptide with Boc-His(Boc) residue step1->intermediate1 step2 Deprotection (TFA) intermediate1->step2 product Resin-Bound Peptide with free His residue (N-terminus deprotected for next cycle) step2->product

Caption: Use in a Boc-SPPS coupling cycle.

The di-Boc protection strategy for histidine is particularly advantageous as it prevents side reactions at the imidazole ring, such as racemization and alkylation, which can occur under the conditions of peptide synthesis. The dicyclohexylammonium salt form ensures good solubility in common organic solvents used in SPPS, such as dichloromethane (DCM) and dimethylformamide (DMF). During the coupling step, the free acid is generated in situ, which then reacts with the free amino group of the growing peptide chain on the solid support. Following successful coupling, the Boc protecting groups are readily removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to allow for the next amino acid to be coupled. This compound is widely utilized in research focused on peptide synthesis, drug development, and bioconjugation.[1]

Conclusion

N-α,N-im-di-Boc-L-histidine dicyclohexylammonium salt is a well-established and essential reagent for the incorporation of histidine residues in peptide synthesis. Its di-Boc protection scheme offers robust protection of the reactive sites of histidine, while the dicyclohexylammonium salt form provides enhanced stability and handling properties. The detailed structural information, physicochemical properties, and experimental guidelines presented in this technical guide are intended to support researchers and professionals in the effective utilization of this important compound in their drug discovery and development endeavors.

References

Solubility of Boc-His(Boc)-OH (DCHA) in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Nα,τ-bis(tert-butoxycarbonyl)-L-histidine dicyclohexylammonium salt, commonly referred to as Boc-His(Boc)-OH (DCHA). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a thorough understanding of the qualitative solubility, the factors influencing it, and a detailed experimental protocol for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize this compound in their work, particularly in the context of peptide synthesis.

Introduction

Boc-His(Boc)-OH (DCHA) is a widely used derivative of the amino acid L-histidine in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry. The two tert-butoxycarbonyl (Boc) groups protect the alpha-amino group and the imidazole nitrogen of the histidine side chain, preventing unwanted side reactions during peptide coupling. The dicyclohexylammonium (DCHA) salt is formed to enhance the stability and crystallinity of the compound, facilitating its handling, purification, and storage.[1] However, this salt formation also significantly influences its solubility profile in organic solvents.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-His(Boc)-OH (DCHA) is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₂₈H₄₈N₄O₆[2]
Molecular Weight 536.71 g/mol [2]
Appearance White to off-white solid/powder[3][4]
Melting Point 160-165 °C (decomposes)[2][4]
Storage Temperature -20°C or 2-8°C in an inert atmosphere[4][5]

Qualitative Solubility and Influencing Factors

While specific solubility values are not published, general principles of organic chemistry and information from suppliers provide a qualitative understanding.

The Role of the Dicyclohexylammonium (DCHA) Salt:

The formation of the DCHA salt is a key factor governing the solubility of this compound. The ionic interaction between the negatively charged carboxylate of the Boc-protected histidine and the positively charged dicyclohexylammonium ion leads to the formation of a stable, crystalline lattice. This crystalline nature, while beneficial for stability, often results in lower solubility in many organic solvents compared to the corresponding free acid.[1][6]

For Boc-His(Boc)-OH (DCHA) to be used in a coupling reaction, it is often necessary to first convert it back to the free acid, Boc-His(Boc)-OH, which is more readily soluble in common peptide synthesis solvents like dimethylformamide (DMF).

General Solubility Profile:

Based on the structure and the presence of the DCHA salt, a general qualitative solubility profile can be inferred:

  • Sparingly Soluble to Insoluble: In non-polar organic solvents such as hexanes and diethyl ether.

  • Slightly Soluble to Soluble: In polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO), especially after conversion to the free acid.

  • Slightly Soluble: In polar protic solvents like methanol and ethanol. The presence of the DCHA salt may limit solubility.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the quantitative solubility of Boc-His(Boc)-OH (DCHA) in a specific organic solvent. The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a common and reliable approach.[7]

4.1. Materials and Equipment

  • Boc-His(Boc)-OH (DCHA)

  • Organic solvent of interest (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of Boc-His(Boc)-OH (DCHA) to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vial tightly and place it in a constant temperature bath on an orbital shaker.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). The time required for equilibration should be determined experimentally.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe, avoiding the collection of any solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of Boc-His(Boc)-OH (DCHA) of known concentrations in the same organic solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample of the saturated solution into the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of Boc-His(Boc)-OH (DCHA) in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of Boc-His(Boc)-OH (DCHA).

G A 1. Preparation of Saturated Solution (Excess Solute + Solvent) B 2. Equilibration (Constant Temperature Shaking) A->B 24-48 hours C 3. Separation of Solid and Liquid (Centrifugation/Settling) B->C D 4. Filtration of Supernatant (0.22 µm Syringe Filter) C->D E 5. Dilution of Saturated Solution D->E F 6. HPLC Analysis E->F G 7. Calculation of Solubility F->G

Caption: Workflow for determining the solubility of Boc-His(Boc)-OH (DCHA).

5.2. Logical Relationship in Peptide Synthesis

The diagram below outlines the logical steps for utilizing Boc-His(Boc)-OH (DCHA) in peptide synthesis, highlighting the necessity of converting the salt to the free acid for efficient coupling.

G Start Start with Boc-His(Boc)-OH (DCHA) CheckSolubility Is the DCHA salt soluble in the coupling solvent? Start->CheckSolubility ConvertToFreeAcid Convert to Free Acid (e.g., with aqueous KHSO₄) CheckSolubility->ConvertToFreeAcid No CouplingReaction Perform Peptide Coupling Reaction CheckSolubility->CouplingReaction Yes (unlikely for direct use) DissolveFreeAcid Dissolve Free Acid in Coupling Solvent ConvertToFreeAcid->DissolveFreeAcid DissolveFreeAcid->CouplingReaction

Caption: Decision workflow for using Boc-His(Boc)-OH (DCHA) in synthesis.

Conclusion

While quantitative solubility data for Boc-His(Boc)-OH (DCHA) in various organic solvents is not readily published, this technical guide provides a robust framework for researchers and professionals in drug development. Understanding the qualitative aspects of its solubility, particularly the influence of the dicyclohexylammonium salt, is crucial for its effective use. The detailed experimental protocol provided herein offers a reliable method for determining precise solubility values tailored to specific laboratory conditions and solvent systems. By following the outlined procedures and considering the factors discussed, scientists can confidently incorporate this essential protected amino acid into their synthetic workflows.

References

The Pivotal Role of the Imidazole Moiety of Histidine in Peptide Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine, with its unique imidazole side chain, is a cornerstone of peptide and protein function. The near-neutral pKa of the imidazole ring allows it to act as both a proton donor and acceptor under physiological conditions, making it a versatile player in a multitude of biological processes. This technical guide provides an in-depth exploration of the multifaceted functions of histidine's imidazole moiety in peptides, covering its critical roles in enzyme catalysis, metal ion coordination, pH-dependent interactions, and signal transduction. Detailed experimental protocols for studying these functions, along with quantitative data on key parameters, are presented to serve as a valuable resource for researchers in the fields of biochemistry, drug discovery, and peptide engineering.

Introduction

The imidazole side chain of histidine confers a remarkable versatility to peptides and proteins. Its ability to exist in protonated (imidazolium) and neutral tautomeric forms (Nδ-H and Nε-H) at physiological pH underpins its diverse functional roles.[1] This guide will delve into the core functions of the histidine imidazole moiety, providing a technical overview for scientists and professionals in drug development.

Acid-Base Catalysis in Peptides and Enzymes

The imidazole group of histidine is a prominent player in enzyme catalysis due to its ability to act as a general acid or a general base.[2] With a pKa typically around 6.0-7.0 in proteins, it can efficiently shuttle protons at physiological pH.[3][4]

The Catalytic Triad of Serine Proteases

A classic example of histidine's catalytic prowess is its role in the catalytic triad of serine proteases like chymotrypsin and trypsin.[5][6] The triad consists of Asp-His-Ser residues arranged in a specific orientation within the enzyme's active site.[6] The histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group, thereby activating the serine as a potent nucleophile to attack the substrate's carbonyl carbon.[5][7]

G

Proton Shuttle in Carbonic Anhydrase

In carbonic anhydrases, a histidine residue (His64 in human carbonic anhydrase II) acts as a proton shuttle, a critical step for achieving the enzyme's high catalytic turnover rate.[8][9] This histidine residue facilitates the transfer of a proton from a zinc-bound water molecule to the bulk solvent, regenerating the active site for the next catalytic cycle.[8][9] The rate of this proton transfer can exceed 10^5 s⁻¹.[9][10]

Metal Ion Coordination

The nitrogen atoms of the imidazole ring are excellent ligands for a variety of metal ions, including Zn²⁺, Cu²⁺, Ni²⁺, and Fe²⁺/³⁺.[11] This property is fundamental to the structure and function of numerous metalloproteins and peptides.

Heme Proteins: Hemoglobin and Myoglobin

In hemoglobin and myoglobin, a proximal histidine residue forms a coordination bond with the iron atom of the heme group.[2][12][13][14] This interaction is crucial for oxygen binding and transport. A distal histidine, located on the opposite side of the heme plane, helps to stabilize the bound oxygen molecule through hydrogen bonding.[14]

Histidine-Rich Peptides and Metal Binding

Peptides rich in histidine residues, such as the natural salivary peptides histatins and synthetic poly-histidine tags (His-tags), exhibit a high affinity for metal ions.[15][16][17] This property is exploited in immobilized metal affinity chromatography (IMAC) for protein purification.[15] The affinity and stoichiometry of metal binding depend on the number and spacing of the histidine residues within the peptide sequence.[15][18]

pH Sensing and Buffering

With a pKa in the physiological range, the imidazole side chain of histidine is exquisitely sensitive to small changes in pH.[19] This makes histidine-containing peptides effective pH sensors and buffers.

pH-Dependent Peptide Activity

The protonation state of histidine's imidazole ring can significantly influence the overall charge and conformation of a peptide, thereby modulating its biological activity in a pH-dependent manner.[20] For instance, the antimicrobial and cell-penetrating activities of some peptides are enhanced in the slightly acidic microenvironment of tumors or endosomes due to the protonation of their histidine residues.[20][21]

Role in Protein-Protein Interactions

The imidazole ring of histidine can participate in a variety of non-covalent interactions that are critical for protein structure and function, including hydrogen bonding, π-π stacking, and cation-π interactions.[22] The nature of these interactions is dependent on the protonation state of the histidine.[23][24] Neutral histidine can participate in π-π stacking with aromatic residues and act as a hydrogen bond donor or acceptor.[22] Protonated histidine (imidazolium) can engage in strong cation-π interactions with aromatic residues.[22][23][24]

Histidine in Signal Transduction: Phosphorylation

Histidine phosphorylation is a key post-translational modification in prokaryotic two-component signal transduction systems.[10] In these pathways, a sensor histidine kinase autophosphorylates on a conserved histidine residue in response to an environmental stimulus.[23][25][26] The phosphoryl group is then transferred to a conserved aspartate residue on a response regulator protein, which in turn modulates downstream cellular processes.[23][25][26] While less common than serine, threonine, or tyrosine phosphorylation in eukaryotes, histidine phosphorylation is emerging as an important regulatory mechanism in mammalian cells as well.[10]

G

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of the histidine imidazole moiety.

Table 1: pKa Values of Histidine Imidazole Side Chain
EnvironmentpKa ValueReference(s)
Free Histidine in solution~6.0[3]
Histidine in a tripeptide (HVD)6.82[27][28]
Histidines in Phospholipase C-γ1 SH2 domain5.5 - 7.0[29]
Histidines in protein interiors (general)Can vary from ~4 to 9[30][31]
Table 2: Metal Ion Binding Affinities of Histidine-Containing Peptides
Peptide/ProteinMetal IonDissociation Constant (Kd)TechniqueReference(s)
Histatin 3Cu²⁺, Ni²⁺High AffinityESI-MS[17]
Histatin 5Cu²⁺, Ni²⁺High AffinityESI-MS[17]
Histatin 3 & 5Zn²⁺Lower AffinityESI-MS[17]
Histidine-Rich GlycoproteinZn²⁺6.3 ± 0.4 μMITC[32]
Histidine-Rich GlycoproteinCu²⁺2.9 ± 0.5 nM (in presence of heparin)SPR[33]
Angiotensin IZn²⁺Binds to His6 and His9HDX-MS[34]
Table 3: Kinetic Parameters of Enzymes with Catalytic Histidine
EnzymeFunction of Histidinekcat (s⁻¹)Km (mM)Reference(s)
ChymotrypsinCatalytic TriadVaries with substrateVaries with substrate[28]
Carbonic Anhydrase II (human)Proton Shuttle> 10⁵ (proton transfer rate)-[9][10]
TrypsinCatalytic TriadVaries with substrateVaries with substrate[28]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of histidine function. Below are outlines of key experimental protocols.

Site-Directed Mutagenesis of Histidine Residues

This technique is used to replace a specific histidine residue with another amino acid (e.g., alanine) to probe its functional importance.[23][32][35]

G

Protocol Outline:

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation at the histidine codon. Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[21]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type gene as a template and the mutagenic primers.[26] Use a low number of cycles (e.g., 16-18) to minimize secondary mutations.[21]

  • DpnI Digestion: Digest the PCR product with DpnI endonuclease to selectively remove the methylated parental DNA template, leaving the newly synthesized mutant plasmid.[26]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.[29]

  • Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the desired mutation by DNA sequencing.[24]

  • Protein Expression and Functional Assay: Express the mutant protein and compare its activity to the wild-type protein using an appropriate functional assay.

Determination of Histidine pKa by NMR Spectroscopy

NMR spectroscopy is a powerful technique to determine the pKa of individual histidine residues within a peptide or protein by monitoring the pH-dependent chemical shifts of the imidazole ring protons or carbons.[7][31][36][37]

Protocol Outline:

  • Sample Preparation: Prepare a series of samples of the 13C/15N-labeled peptide or protein in buffers of varying pH values (e.g., from pH 4 to 8 in 0.5 unit increments).[36]

  • NMR Data Acquisition: Acquire a series of 2D 1H-13C or 1H-15N HSQC spectra for each sample.

  • Data Analysis: Identify the cross-peaks corresponding to the imidazole C2-H and C4-H protons (or Cδ2 and Cε1 carbons).[7] Plot the chemical shift of these atoms as a function of pH.

  • pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value, which is the pH at the inflection point of the curve.[7][36]

Kinetic Analysis of Chymotrypsin Activity by UV-Vis Spectrophotometry

The catalytic activity of chymotrypsin can be monitored by measuring the rate of hydrolysis of a chromogenic substrate, such as N-benzoyl-L-tyrosine ethyl ester (BTEE).[15][25]

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of chymotrypsin in 1 mM HCl.

    • Prepare a substrate solution of BTEE in 50% methanol.

    • Prepare a reaction buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂).[25]

  • Spectrophotometer Setup: Set the spectrophotometer to 256 nm and maintain the temperature at 25°C.[25]

  • Assay Procedure:

    • In a cuvette, mix the reaction buffer and the BTEE substrate solution.

    • Incubate for 4-5 minutes to reach thermal equilibrium and measure the blank rate.[25]

    • Initiate the reaction by adding a small volume of the diluted chymotrypsin solution.

    • Record the increase in absorbance at 256 nm for several minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (ΔA₂₅₆/min) from the linear portion of the absorbance versus time plot.[25]

    • Convert the rate of change in absorbance to the rate of substrate hydrolysis using the molar extinction coefficient of the product.

Characterization of Metal-Peptide Binding by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a metal ion and a peptide.[14][19][38]

Protocol Outline:

  • Sample Preparation:

    • Prepare solutions of the peptide and the metal salt in the same, well-matched buffer.[39] Degas the solutions to prevent air bubbles.

    • The concentration of the peptide in the sample cell should be approximately 10-100 times the expected Kd.[20] The metal ion concentration in the syringe should be 10-20 times the peptide concentration.[20]

  • ITC Experiment:

    • Load the peptide solution into the sample cell and the metal solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the metal solution into the peptide solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to peptide.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one set of sites) to determine Kd, n, and ΔH.[38]

ESEEM Spectroscopy for Studying Metal Coordination

Electron Spin Echo Envelope Modulation (ESEEM) is a pulsed electron paramagnetic resonance (EPR) technique that can provide information about the number and type of nuclei weakly coupled to a paramagnetic metal center, such as Cu²⁺ coordinated to histidine residues.[5][24][40]

Protocol Outline:

  • Sample Preparation: Prepare a frozen solution of the metallopeptide complex.

  • ESEEM Data Acquisition:

    • Use a three-pulse ESEEM sequence (π/2 – τ – π/2 – T – π/2-echo).

    • The first pulse separation (τ) is typically set to a value that minimizes the modulation from strongly coupled nuclei like protons.

    • The second pulse separation (T) is varied to generate the time-domain ESEEM data.[5]

  • Data Processing and Analysis:

    • Fourier transform the time-domain data to obtain the frequency-domain ESEEM spectrum.

    • The frequencies and intensities of the peaks in the spectrum provide information about the number of coordinated histidine imidazoles. For example, the presence and intensity of the double quantum peak can be indicative of the number of coupled ¹⁴N nuclei.[5] Isotopic labeling (¹⁵N) of histidine can be used to confirm the assignments.[24]

Conclusion

The imidazole moiety of histidine is a remarkably versatile functional group that plays a central role in a vast array of biological processes. Its unique acid-base properties, metal-coordinating ability, and capacity for diverse non-covalent interactions make it an indispensable component of peptides and proteins. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for researchers and drug development professionals seeking to harness the functional potential of histidine in the design of novel therapeutics and biotechnological tools.

References

Introduction to solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern chemistry and biology, enabling the routine and efficient chemical synthesis of peptides.[1][2] Developed by R.B. Merrifield in the early 1960s, a breakthrough that earned him the Nobel Prize in Chemistry in 1984, SPPS revolutionized the field by anchoring the growing peptide chain to an insoluble solid support.[3][4] This approach dramatically simplifies the synthesis process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing, eliminating the need for complex purification of intermediate products.[5][6] This guide provides a comprehensive technical overview of the core principles, methodologies, and key components of SPPS for researchers, scientists, and professionals in drug development.

Core Principles of SPPS

The fundamental concept of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often a resin.[3][5] The synthesis proceeds from the C-terminus to the N-terminus.[7][8] A typical synthesis cycle involves three main steps that are repeated for each amino acid:

  • Nα-Deprotection: Removal of a temporary protecting group from the α-amino group of the resin-bound amino acid or peptide.

  • Coupling: Formation of a peptide bond between the newly exposed amino group and the activated carboxyl group of the next amino acid in the sequence.

  • Washing: Thorough rinsing of the resin to remove excess reagents and soluble by-products.[5][7]

To prevent unwanted side reactions, the reactive side chains of amino acids are protected with semi-permanent protecting groups, which are only removed at the end of the synthesis during the final cleavage step.[9][10] This use of temporary Nα-protecting groups and semi-permanent side-chain protecting groups is known as an "orthogonal" protection strategy.[9][]

Key Components of SPPS

The success of SPPS relies on the careful selection of four key components: the solid support (resin), the linker, the protecting group strategy, and the coupling reagents.

Solid Supports (Resins)

The solid support acts as an anchor for the growing peptide chain.[7] The ideal resin is chemically inert under synthesis conditions, mechanically stable, and swells efficiently in the solvents used for synthesis to allow reagents to penetrate.[7] The most common resins are based on polystyrene cross-linked with 1% divinylbenzene.[7]

Linkers

A linker is a chemical moiety that connects the first amino acid to the solid support and protects the C-terminal carboxylic acid.[12][13] The choice of linker is critical as it determines the C-terminal functional group of the final peptide (e.g., carboxylic acid or amide) and the conditions required for the final cleavage of the peptide from the resin.[8]

  • Wang Linker: Yields a peptide with a C-terminal carboxylic acid upon cleavage with trifluoroacetic acid (TFA).[8]

  • Rink Amide Linker: Yields a peptide with a C-terminal amide upon cleavage with TFA.[8]

  • Safety-Catch Linkers: These linkers are stable throughout the synthesis but can be activated by a specific chemical reaction, allowing for cleavage under conditions that are orthogonal to the protecting group strategy.[12][13]

Protecting Group Strategies: Fmoc vs. Boc

Two main orthogonal strategies dominate SPPS: Fmoc/tBu and Boc/Bzl.

  • Fmoc/tBu Strategy: This is the most widely used approach today.[14][15] The temporary Nα-protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a weak base, typically a solution of 20% piperidine in DMF.[][16] The semi-permanent side-chain protecting groups (e.g., tert-butyl, tBu) are acid-labile and are removed during the final cleavage step with a strong acid like TFA.[16][17] The milder conditions of the Fmoc strategy make it compatible with a wider range of sensitive or modified peptides.[][17]

  • Boc/Bzl Strategy: This was the original strategy developed by Merrifield. The temporary Nα-protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed by moderate acid (e.g., 50% TFA).[4][16] The semi-permanent side-chain protecting groups (e.g., benzyl, Bzl) and the linker require a much stronger acid, such as liquid hydrogen fluoride (HF), for cleavage.[4][16] While robust, this method requires specialized, corrosion-resistant equipment due to the hazardous nature of HF.[17]

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Nα-Deprotection Reagent 20% Piperidine in DMF (Base)[16]50% TFA in DCM (Acid)[16]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl)
Final Cleavage Reagent Strong Acid (e.g., 95% TFA)[16]Very Strong Acid (e.g., liquid HF)[4][17]
Advantages Milder conditions, no special equipment needed, compatible with sensitive modifications.[17]Often favored for difficult or aggregation-prone sequences.[17]
Disadvantages Base-lability of Fmoc can cause side reactions (e.g., aspartimide formation).[18]Requires specialized equipment for handling hazardous HF, harsh final cleavage conditions.[17]

Table 1. Comparison of Fmoc and Boc SPPS Strategies.

Coupling Reagents

Coupling reagents are activators that facilitate the formation of the peptide bond between the carboxyl group of the incoming amino acid and the N-terminal amine of the growing peptide chain.[2] Without these reagents, the reaction would be too slow to be practical.[2] They work by converting the carboxylic acid into a more reactive species, such as an active ester.[19]

ClassExamplesMechanism / Key Features
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)Activates the carboxylic acid to form a reactive O-acylisourea intermediate. Often used with additives like HOBt or Oxyma to suppress side reactions.[19]
Aminium/Uronium Salts HBTU, HATU, HCTUForm highly reactive OBt or OAt active esters. HATU is particularly efficient due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.
Phosphonium Salts PyBOP, PyAOPSimilar to aminium salts, they form active esters. They are known for giving clean reactions and are less likely to cause guanidinylation of the N-terminal amine.

Table 2. Common Coupling Reagents in SPPS.

The SPPS Workflow and Experimental Protocols

The SPPS process is a cycle of repeated steps. The following diagram and protocols outline the standard workflow for the widely used Fmoc/tBu strategy.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Nα-Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Coupling Wash2 4. Washing (DMF, DCM) Coupling->Wash2 Check Repeat for next amino acid? Wash2->Check Check->Deprotection Yes Cleavage Final Cleavage & Deprotection (TFA Cocktail) Check->Cleavage No End End: Purified Peptide Cleavage->End

Figure 1. General workflow for the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.

Experimental Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) into a reaction vessel.[20]

  • Add dichloromethane (DCM) to the vessel until the resin is fully submerged.

  • Allow the resin to swell for 20-30 minutes with gentle agitation (e.g., bubbling nitrogen or mechanical stirring).[21]

  • Drain the DCM by filtration.

  • Wash the resin 3-5 times with N,N-Dimethylformamide (DMF) to prepare it for the first deprotection or coupling step.[14]

Experimental Protocol 2: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swelled peptide-resin.[20]

  • Agitate the mixture for 5-10 minutes at room temperature. For microwave-assisted synthesis, this step can be significantly shorter.[20]

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[20]

  • Drain the solution and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine.[20]

  • (Optional) Perform a Kaiser test or other colorimetric test to confirm the presence of a free primary amine, indicating successful deprotection.[21]

Experimental Protocol 3: Amino Acid Coupling (using HBTU/DIEA)
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq., if used) in DMF.[20]

  • Add N,N-Diisopropylethylamine (DIEA) (6-10 eq.) to the amino acid solution to activate the carboxyl group. Allow pre-activation for 1-2 minutes.[20]

  • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the mixture for 30-60 minutes at room temperature. Reaction times can be extended for sterically hindered amino acids or reduced with microwave heating.[20]

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and by-products.[20]

  • (Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling (recoupling) may be necessary.

Final Cleavage and Purification

Once the peptide sequence is fully assembled, the final steps are to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups.

Experimental Protocol 4: Cleavage and Precipitation
  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and finally methanol to shrink the resin.

  • Dry the peptide-resin completely under a high vacuum for at least 4 hours.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). The scavengers (water, TIS) are crucial for quenching reactive cations generated during deprotection, which could otherwise cause side reactions with sensitive residues like Trp, Met, or Cys.[22]

  • Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[22]

  • Filter the resin to collect the TFA solution containing the cleaved peptide. Wash the resin twice more with a small volume of fresh TFA.

  • Precipitate the peptide by adding the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether.[20]

  • Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet two more times with cold ether.[20]

  • Dry the crude peptide pellet under vacuum.

The crude peptide is then typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity.[1][3]

Quantitative Analysis: Yield and Purity

The overall yield of an SPPS synthesis is highly dependent on the efficiency of each deprotection and coupling step. Even a small inefficiency in a single step can lead to a dramatic decrease in the final yield, especially for long peptides.[23][24]

Stepwise EfficiencyOverall Theoretical Yield (20-mer Peptide)Overall Theoretical Yield (50-mer Peptide)Overall Theoretical Yield (70-mer Peptide)
97.0%(0.97)^39 ≈ 30.3%(0.97)^99 ≈ 4.8%(0.97)^139 ≈ 1.4%[24]
99.0%(0.99)^39 ≈ 67.5%(0.99)^99 ≈ 36.9%(0.99)^139 ≈ 24.7%
99.5%(0.995)^39 ≈ 82.2%(0.995)^99 ≈ 60.8%(0.995)^139 ≈ 49.9%
99.9%(0.999)^39 ≈ 96.2%(0.999)^99 ≈ 91.5%(0.999)^139 ≈ 87.0%

Table 3. Impact of Stepwise Coupling & Deprotection Efficiency on Overall Theoretical Yield. (Note: A peptide of 'n' residues requires n-1 coupling and n-1 deprotection steps after the first amino acid is loaded, totaling 2n-2 reaction steps).

Troubleshooting Common SPPS Problems

Several challenges can arise during SPPS, leading to low yield or purity.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Sterically hindered amino acids.[22]- Peptide aggregation on the resin.[22]- Degraded coupling reagents.- Double couple or extend coupling time.- Use a more powerful coupling reagent (e.g., HATU).- Use "difficult sequence" protocols (e.g., pseudoprolines, depsipeptides).[6]- Ensure all reagents are fresh and high quality.[22]
Incomplete Deprotection - Degraded deprotection reagent (piperidine can degrade).[22]- Insufficient reaction time.- Peptide aggregation hindering reagent access.- Use fresh 20% piperidine/DMF solution.- Extend deprotection time or perform an additional treatment.- Heat the reaction (microwave synthesis can be effective).
Peptide Aggregation Inter- or intra-chain hydrogen bonding makes reactive sites inaccessible.[22]- Synthesize at a higher temperature.- Use chaotropic salts (e.g., LiCl) in the solvent.- Incorporate pseudoproline or Dmb-dipeptides to disrupt secondary structures.
Aspartimide Formation Base-catalyzed side reaction of Asp residues, especially in Asp-Gly or Asp-Ser sequences, during Fmoc deprotection.[18]- Use a side-chain protecting group for Asp that offers more steric hindrance (e.g., O-Dmab).- Use milder deprotection conditions (e.g., lower piperidine concentration or DBU/piperidine).
Racemization Epimerization of the activated amino acid during coupling, particularly for Cys and His.- Use additives like HOBt or Oxyma Pure to suppress racemization.- Avoid excessive pre-activation times.- Use phosphonium-based coupling reagents which are often associated with lower racemization rates.

Table 4. Troubleshooting Guide for Common SPPS Issues.

Conclusion

Solid-Phase Peptide Synthesis has become an indispensable tool in both academic research and pharmaceutical manufacturing, enabling the creation of high-purity peptides in an efficient and often automated manner.[1][5] A thorough understanding of the core principles—from the selection of resins, linkers, and protecting groups to the optimization of coupling and cleavage protocols—is essential for success. By carefully controlling reaction conditions and employing strategies to overcome challenges like peptide aggregation and side reactions, researchers can reliably synthesize complex peptides for a vast range of applications.

References

Methodological & Application

Application Notes and Protocols for Boc-His(Boc)-OH (DCHA) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can act as a proton donor or acceptor at physiological pH. However, this reactivity also presents challenges during solid-phase peptide synthesis (SPPS), primarily the risk of racemization and side-chain acylation.[1][2] To mitigate these issues, the imidazole group must be protected. Nα,Nτ-bis-Boc-L-histidine [Boc-His(Boc)-OH] is a derivative where both the alpha-amino group and the tele-nitrogen of the imidazole ring are protected by the acid-labile tert-butoxycarbonyl (Boc) group. This dual protection strategy is employed in Boc-SPPS to ensure the controlled incorporation of histidine into the growing peptide chain.[1]

Boc-His(Boc)-OH is often supplied as a dicyclohexylamine (DCHA) salt to enhance its stability and handling properties. This document provides detailed protocols for the use of Boc-His(Boc)-OH (DCHA) in Boc-SPPS, including the conversion of the DCHA salt to the free acid, coupling and deprotection steps, and a comparison with other common histidine side-chain protecting groups.

Data Presentation

Comparison of Histidine Side-Chain Protecting Groups in Boc-SPPS

The choice of protecting group for the histidine side chain significantly impacts the efficiency of coupling and the stereochemical purity of the final peptide. While quantitative data for racemization in Boc-SPPS is not as abundant as for Fmoc-SPPS, the general trends are comparable.[3]

Protecting GroupDeprotection ConditionRacemization SuppressionKey Advantages & Disadvantages
Boc TFA (co-deprotected with Nα-Boc)ModerateAdvantages: Easily removed with the Nα-Boc group. Disadvantages: Prone to premature deprotection during subsequent cycles, limiting its use to the synthesis of short peptides or for introducing histidine near the N-terminus.[1]
DNP (2,4-Dinitrophenyl) Thiolysis (e.g., thiophenol in DMF)HighAdvantages: Orthogonal to Boc deprotection; highly effective at preventing racemization due to its electron-withdrawing nature.[3][4] Disadvantages: Requires an additional deprotection step; can introduce colored byproducts that require extensive washing.[3]
Trt (Trityl) Acidolysis (e.g., TFA)Low to ModerateAdvantages: Conveniently removed during the final cleavage.[3] Disadvantages: Offers less protection against racemization compared to DNP and Bom; the bulky group can sterically hinder coupling.[5]
Bom (Benzyloxymethyl) Strong acid (e.g., HF, TFMSA)HighAdvantages: Very effective in suppressing racemization.[1] Disadvantages: More expensive and challenging to synthesize; requires scavengers during cleavage to prevent side reactions.[1][5]
Tos (Tosyl) HOBt, HF, TFMSAModerateAdvantages: Stable to TFA. Disadvantages: Can be labile to HOBt, which is often used in coupling reactions; primarily suitable for short peptides.[1]
Typical Quantitative Parameters in Boc-SPPS

The following table provides a summary of typical quantitative data for a standard Boc-SPPS cycle.

ParameterValueMonitoring/Notes
Resin Substitution Level0.5 - 1.0 mmol/gTypically Merrifield or PAM resin for peptide acids.
Amino Acid Equivalents2 - 4 eq.Relative to resin loading.
Coupling Reagent Equivalents2 - 4 eq.e.g., HBTU, DIC.
Coupling Time1 - 2 hoursMonitored by Ninhydrin (Kaiser) test.
Coupling Efficiency (per step)>99%A negative Kaiser test indicates completion.
Boc Deprotection Time20 - 30 minutesUsing 50% TFA in DCM.
Overall Crude Peptide Yield60 - 80%Dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC)50 - 70%Sequence-dependent; purification is generally required.

Experimental Protocols

Protocol 1: Conversion of Boc-His(Boc)-OH (DCHA) to Free Acid

Prior to its use in SPPS, the DCHA salt must be removed to liberate the free carboxylic acid for activation.

  • Dissolution: Dissolve the Boc-His(Boc)-OH (DCHA) salt in an organic solvent such as ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This step protonates the dicyclohexylamine, making it water-soluble and facilitating its removal from the organic phase.

  • Water Wash: Wash the organic layer with water to remove any residual acid.

  • Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-His(Boc)-OH.

cluster_prep Preparation of Free Acid start Boc-His(Boc)-OH (DCHA) dissolve Dissolve in Ethyl Acetate start->dissolve wash_acid Wash with 10% Citric Acid (aq) dissolve->wash_acid wash_water Wash with Water wash_acid->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate end_product Boc-His(Boc)-OH (Free Acid) evaporate->end_product

Caption: Workflow for the conversion of the DCHA salt to the free acid.

Protocol 2: Standard Boc-SPPS Cycle for Incorporation of Boc-His(Boc)-OH

This protocol outlines a single cycle for the addition of Boc-His(Boc)-OH to the peptide-resin.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM (v/v) for 1-2 minutes and drain.

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[3]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (v/v) for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3x).

  • Amino Acid Coupling (HBTU activation):

    • In a separate vial, dissolve Boc-His(Boc)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.[6]

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated solution to the neutralized resin and agitate for 1-2 hours at room temperature.[7]

  • Monitoring and Washing:

    • Monitor the reaction progress using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete, the coupling step can be repeated.

    • Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

start Peptide-Resin (Nα-Boc protected) swell Swell in DCM start->swell deprotect Deprotection: 50% TFA in DCM swell->deprotect wash1 Wash: DCM, IPA, DMF deprotect->wash1 neutralize Neutralization: 10% DIEA in DMF wash1->neutralize wash2 Wash: DMF neutralize->wash2 couple Coupling: Boc-His(Boc)-OH HBTU, DIEA in DMF wash2->couple monitor Kaiser Test couple->monitor monitor->couple Positive wash3 Wash: DMF, DCM monitor->wash3 Negative end_cycle Peptide-Resin + 1 (Nα-Boc protected) wash3->end_cycle

Caption: A single cycle of Boc-SPPS for the incorporation of an amino acid.

Protocol 3: Final Cleavage and Deprotection

After the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Final Nα-Boc Deprotection: Perform the deprotection step as described in Protocol 2.

  • Resin Drying: Wash the peptide-resin with DCM and dry thoroughly under vacuum.

  • HF Cleavage:

    • Caution: Anhydrous hydrogen fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions.

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., anisole) to the resin.

    • Condense anhydrous HF into the reaction vessel at low temperature (e.g., -5 to 0 °C).

    • Stir the mixture at 0 °C for 1-2 hours.

    • Evaporate the HF under a vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

    • Dissolve the crude peptide in a suitable aqueous buffer for purification by reverse-phase HPLC.

Signaling Pathway Example: Angiotensin II

Peptides synthesized using Boc-SPPS, such as Angiotensin II, play critical roles in various signaling pathways. Angiotensin II is a key effector molecule of the Renin-Angiotensin System (RAS) and is involved in blood pressure regulation and cardiovascular homeostasis.[8][9] It exerts its effects primarily through the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[10] The synthesis of Angiotensin II and its analogs is crucial for research into these pathways.

ang_ii Angiotensin II at1r AT1 Receptor ang_ii->at1r g_protein Gq/11 Protein at1r->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca2 Ca²⁺ Release er->ca2 ca2->pkc downstream Downstream Effects (Vasoconstriction, Cell Growth, Inflammation) pkc->downstream

Caption: Simplified signaling pathway of Angiotensin II via the AT1 receptor.[8][11]

Conclusion

Boc-His(Boc)-OH (DCHA) is a valuable reagent for the incorporation of histidine in Boc-SPPS, particularly for the synthesis of shorter peptides. Proper handling, including the conversion from its DCHA salt, and optimized coupling protocols are essential for achieving high purity and yield. For longer or more complex peptides where racemization is a significant concern, alternative side-chain protecting groups such as DNP or Bom may be more suitable. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize Boc-His(Boc)-OH in their peptide synthesis endeavors.

References

Application Notes and Protocols for Coupling Boc-His(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can act as a general acid-base catalyst, a proton shuttle, and a ligand for metal ions. In Solid-Phase Peptide Synthesis (SPPS), the incorporation of histidine residues presents significant challenges, primarily the risk of racemization at the α-carbon during the activation of the carboxyl group for peptide bond formation.[1][2] The lone pair of electrons on the imidazole nitrogen can facilitate the abstraction of the α-proton, leading to the formation of an achiral enolate intermediate and subsequent loss of stereochemical integrity.[1][3]

To mitigate these issues, various side-chain protecting groups have been developed. In Boc-based SPPS, protecting the imidazole side chain of histidine is essential to prevent side reactions and minimize racemization.[4] One common strategy is the use of an additional Boc group on the imidazole ring, yielding Nα-Boc-L-His(τ-Boc)-OH (Boc-His(Boc)-OH). The Boc group on the side chain is acid-labile and is removed during the standard Nα-Boc deprotection step with trifluoroacetic acid (TFA).[4] This makes Boc-His(Boc)-OH particularly suitable for introducing histidine near the N-terminus of a peptide or for the synthesis of shorter peptides.[4]

This document provides detailed application notes and protocols for the efficient and reliable coupling of Boc-His(Boc)-OH in SPPS, focusing on minimizing side reactions and preserving enantiomeric purity.

Coupling Methods and Reagent Selection

The choice of coupling method and reagents is critical for the successful incorporation of Boc-His(Boc)-OH. The goal is to achieve a high coupling efficiency while minimizing the risk of racemization. Common coupling reagents are categorized into two main classes: carbodiimides and phosphonium/aminium salts.

Carbodiimide-Based Reagents:

  • DIC (N,N'-Diisopropylcarbodiimide): Often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure. The acidic environment created by these additives helps to suppress racemization.[3] Pre-activation of the amino acid is a common strategy, but in situ activation can also be employed.[2]

Phosphonium and Aminium (Uronium/Guanidinium) Salt-Based Reagents:

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU: These are efficient coupling reagents that, when used with HOBt, can significantly reduce racemization.[5]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally more reactive than HBTU and is preferred for rapid coupling protocols with less epimerization.[5][6] The use of HOAt as an additive further enhances its effectiveness.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly efficient and safer alternative to benzotriazole-based reagents, with coupling efficiencies comparable to HATU.[5][7]

Key Considerations for Reagent Selection:

  • Racemization: Histidine is highly susceptible to racemization.[1][2] The choice of coupling reagent and the addition of additives like HOBt, HOAt, or Oxyma Pure are crucial to maintain stereochemical integrity.[8][9]

  • Pre-activation vs. In Situ Activation: Pre-activating the amino acid can sometimes increase the risk of side reactions if the activated species is left for too long.[2] In situ activation, where the coupling reagents are added directly to the resin-bound peptide, can be a viable alternative.[10]

  • Guanidinylation: Uronium/aminium-based reagents like HBTU and HATU can react with the free N-terminal amine of the peptide to form a guanidinyl group, which terminates the peptide chain. This can be avoided by pre-activating the amino acid before adding it to the resin.[8]

Data Presentation

The following tables summarize key quantitative data for common coupling methods for Boc-protected histidine derivatives. While specific data for Boc-His(Boc)-OH is limited in direct comparisons, the data for other Boc-His derivatives provides valuable insights into the performance of different coupling reagents and conditions.

Table 1: Comparison of Coupling Reagents for Boc-His Derivatives

Coupling Reagent/MethodAdditiveBaseTypical Equivalents (AA:Reagent:Base)Typical Coupling TimeRacemization PotentialReference
DICHOBtDIEA1:1:21-2 hoursModerate[10]
HBTUHOBtDIEA1:0.95:230-60 minLow to Moderate[11]
HATUHOAtDIEA/TMP1:1:215-30 minLow[6][12]
COMUNoneDIEA/TMP1:1:215-30 minLow[5][7]

Note: Equivalents are relative to the resin loading.

Table 2: Impact of Side-Chain Protecting Group on Racemization

Histidine DerivativeSide-Chain Protecting GroupKey FeatureRacemization RiskReference
Boc-His(Boc)-OHBocAcid-labile, removed with Nα-Boc group.Moderate[4]
Boc-His(Dnp)-OHDinitrophenyl (Dnp)Stable to acid, removed by thiolysis.Low[10][13]
Boc-His(Trt)-OHTrityl (Trt)Bulky, acid-labile.Moderate to High[14]
Boc-His(Bom)-OsuBenzyloxymethyl (Bom)Designed to mitigate racemization.Low[11]

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling

This protocol describes a standard coupling method using DIC and HOBt, which is a cost-effective and widely used procedure.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-His(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • Ninhydrin test solutions

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Pre-activation: In a separate vial, dissolve Boc-His(Boc)-OH (3 eq) and HOBt (3 eq) in a minimal amount of DMF. Add DIC (3 eq) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: High-Efficiency HATU/HOAt Coupling

This protocol utilizes the highly efficient HATU/HOAt reagent combination, which is recommended for difficult couplings and to minimize racemization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-His(Boc)-OH

  • HATU

  • HOAt

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • DIEA or 2,4,6-Collidine (TMP)

  • Ninhydrin test solutions

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Activation and Coupling (In Situ): a. To the swollen resin, add a solution of Boc-His(Boc)-OH (3 eq) and HOAt (3 eq) in DMF. b. Add HATU (2.9 eq) to the mixture. c. Finally, add DIEA or TMP (6 eq) and agitate the mixture.

  • Reaction: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Monitoring: Perform a ninhydrin test to check for reaction completion.

  • Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times).

Mandatory Visualization

SPPS_Coupling_Workflow Start Start: Peptide-Resin with Free N-terminus Swell Resin Swelling (DMF) Start->Swell Deprotection Nα-Boc Deprotection (TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF/DCM) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling: Add Boc-His(Boc)-OH + Coupling Reagents + Base Wash2->Coupling Reaction Reaction (RT, 30 min - 2h) Coupling->Reaction Monitor Monitor Coupling (Ninhydrin Test) Reaction->Monitor Monitor->Coupling If incomplete, recouple Wash3 Wash (DMF, DCM) Monitor->Wash3 If complete End End: Ready for Next Cycle or Final Cleavage Wash3->End

Caption: General workflow for a single coupling cycle of Boc-His(Boc)-OH in Boc-SPPS.

Racemization_Mechanism L_His Activated L-His Derivative Enolate Achiral Enolate Intermediate L_His->Enolate α-proton abstraction Base Base (e.g., Imidazole Nπ or external base) Base->L_His Protonation Reprotonation Enolate->Protonation L_His_Coupled L-His Coupled Peptide Protonation->L_His_Coupled Pathway A D_His_Coupled D-His Coupled Peptide (Racemized Product) Protonation->D_His_Coupled Pathway B

Caption: Simplified mechanism of histidine racemization during peptide synthesis.[1]

References

Application Notes and Protocols for the Deprotection of Boc Groups from Nα-Boc-Nτ-Boc-L-histidine (Boc-His(Boc)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine, with its unique imidazole side chain, plays a critical role in the structure and function of many peptides and proteins. The synthesis of histidine-containing peptides requires effective protection of both the α-amino group and the imidazole ring to prevent undesirable side reactions during peptide coupling. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose, often leading to the starting material Nα-Boc-Nτ-Boc-L-histidine (Boc-His(Boc)-OH).

The removal of these Boc groups, or deprotection, is a crucial step to liberate the free histidine residue for subsequent reactions or to yield the final peptide. This document provides detailed application notes and protocols for the efficient deprotection of both Boc groups from Boc-His(Boc)-OH, with a focus on standard acidic conditions using trifluoroacetic acid (TFA).

Challenges in Histidine Deprotection

The deprotection of doubly Boc-protected histidine presents specific challenges that researchers must consider to ensure high yield and purity of the final product:

  • Racemization: Histidine is particularly susceptible to racemization at the α-carbon during peptide synthesis and deprotection. The imidazole ring can act as an intramolecular base, facilitating the abstraction of the α-proton. While side-chain protection with electron-withdrawing groups can mitigate this, careful control of reaction conditions during deprotection is still necessary.

  • Side-Chain Modification: The generation of tert-butyl cations during the acidic cleavage of the Boc group can lead to the alkylation of nucleophilic residues, particularly tryptophan, if present in the peptide sequence. The use of scavengers is essential to prevent these side reactions.

  • Incomplete Deprotection: In solid-phase peptide synthesis (SPPS), incomplete removal of the Boc group can lead to deletion sequences in the final peptide. Ensuring adequate swelling of the resin and sufficient reaction time is critical for complete deprotection.

  • Purification: The resulting free histidine or histidine-containing peptide is often highly polar, which can present challenges during workup and purification.

Experimental Protocols

This section outlines detailed protocols for the complete deprotection of both Boc groups from Boc-His(Boc)-OH in both solution-phase and solid-phase synthesis.

Protocol 1: Solution-Phase Deprotection of Boc-His(Boc)-OH

This protocol describes the removal of both Boc groups from Boc-His(Boc)-OH to yield L-histidine.

Materials:

  • Boc-His(Boc)-OH

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: Dissolve Boc-His(Boc)-OH (1 equivalent) in anhydrous DCM (approximately 10-20 mL per gram of substrate) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Acid Addition: Slowly add TFA (a common reagent mixture is 25-50% TFA in DCM, v/v) to the stirred solution. An excess of TFA (e.g., 10-20 equivalents relative to the Boc groups) is typically used. The deprotection of the Boc group is generally a fast reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help to remove residual TFA.

  • Precipitation: To the resulting residue, add cold anhydrous diethyl ether to precipitate the product, H-His-OH, as its TFA salt.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the product under vacuum to obtain the L-histidine trifluoroacetate salt as a white to off-white solid.

Protocol 2: Solid-Phase Deprotection of Boc-His(Boc)-Resin

This protocol is for the deprotection of the Nα-Boc group from a histidine residue incorporated into a peptide chain on a solid support during Boc-SPPS. It is assumed the Nτ-Boc group is intended to be removed during the final cleavage from the resin.

Materials:

  • Peptide-resin containing a Boc-His(Boc)- residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA) (for neutralization)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis reaction vessel

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.

  • Pre-wash: Drain the DCM and wash the resin with the deprotection solution (e.g., 25-50% TFA in DCM) for 1-2 minutes.

  • Deprotection: Add a fresh portion of the deprotection solution to the resin and agitate for 20-30 minutes.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: Neutralize the resin by washing with a 5-10% solution of DIEA in DMF (2 x 2 minutes).

  • Final Washing: Wash the resin with DMF (3-5 times) to prepare for the next coupling step.

  • Confirmation: A qualitative test, such as the Kaiser test, can be performed to confirm the presence of the free primary amine.

Data Presentation

The following table summarizes the typical conditions and outcomes for the deprotection of Boc groups from Boc-His(Boc)-OH. Quantitative data in the literature for this specific transformation is often embedded in broader studies, so this table provides a qualitative and comparative overview based on established principles of Boc deprotection chemistry.

ParameterCondition 1: Standard DeprotectionCondition 2: Milder DeprotectionRemarks
Reagent 25-50% TFA in DCM10-25% TFA in DCMHigher TFA concentrations ensure rapid and complete deprotection.
Temperature 0 °C to Room Temperature0 °CLower temperatures can help to minimize potential side reactions.
Reaction Time 30 - 120 minutes60 - 240 minutesReaction progress should be monitored by TLC or LC-MS.
Expected Yield >90%Variable, may be lowerYield is highly dependent on workup and purification.
Purity Generally highMay be higher due to fewer side productsPurity is influenced by the presence of scavengers if needed.
Key Considerations Potential for side reactions with sensitive residues.Longer reaction times may be required for complete deprotection.The use of scavengers (e.g., triisopropylsilane, anisole) is recommended if Trp or other sensitive residues are present.

Visualizations

Deprotection Workflow

The following diagram illustrates the general workflow for the solution-phase deprotection of Boc-His(Boc)-OH.

G cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Workup and Isolation cluster_product Final Product start Boc-His(Boc)-OH in DCM add_tfa Add TFA (25-50% in DCM) 0°C to RT start->add_tfa 1 stir Stir for 1-2 hours add_tfa->stir 2 evaporate Remove solvent and excess TFA stir->evaporate 3 precipitate Precipitate with cold diethyl ether evaporate->precipitate 4 filtrate Filter and wash solid precipitate->filtrate 5 dry Dry under vacuum filtrate->dry 6 product H-His-OH • TFA dry->product 7

Figure 1. General workflow for the deprotection of Boc-His(Boc)-OH.
Chemical Transformation

The diagram below illustrates the chemical structures involved in the deprotection of Boc-His(Boc)-OH to yield histidine.

Figure 2. Chemical structures in the deprotection of Boc-His(Boc)-OH.

Note: The images in Figure 2 are representative chemical structures and are sourced from publicly available chemistry resources for illustrative purposes.

Conclusion

The deprotection of Boc groups from Boc-His(Boc)-OH is a routine yet critical transformation in peptide chemistry. The use of trifluoroacetic acid in dichloromethane provides an efficient method for the complete removal of both Boc protecting groups. By carefully controlling the reaction conditions and employing appropriate workup and purification techniques, researchers can achieve high yields of the desired histidine-containing product. The protocols and information provided in this document serve as a comprehensive guide for scientists and professionals in the field of drug development and peptide synthesis.

Utilizing Boc-His(Boc)-OH (DCHA) in Automated Peptide Synthesizers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a critical amino acid in many biologically active peptides, contributing to their structure, function, and catalytic activity. However, its unique imidazole side chain presents significant challenges during solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization during activation and coupling. The choice of a suitable side-chain protecting group is therefore paramount to ensure the synthesis of stereochemically pure peptides.

This document provides detailed application notes and protocols for the use of Nα-Boc-Nτ-Boc-L-histidine dicyclohexylammonium salt (Boc-His(Boc)-OH (DCHA)) in automated peptide synthesizers. This derivative offers the advantage of suppressing racemization through the electron-withdrawing effect of the Boc group on the imidazole ring. However, the lability of the side-chain Boc group under standard Nα-Boc deprotection conditions imposes specific strategic considerations for its use.

Properties and Handling of Boc-His(Boc)-OH (DCHA)

Boc-His(Boc)-OH is often supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling characteristics.[1] Before use in an automated peptide synthesizer, the DCHA salt must be converted to the free acid.

Protocol 1: Conversion of DCHA Salt to Free Acid

  • Dissolution: Dissolve the Boc-His(Boc)-OH (DCHA) salt in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash three times with a cold 10% aqueous solution of citric acid or potassium bisulfate. This step protonates the dicyclohexylamine, making it water-soluble and facilitating its removal from the organic phase.[1]

  • Water Wash: Wash the organic layer with water to remove any residual acid.

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride solution (brine) to remove the majority of the water from the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid, which is often an oil or foam.

Automated Peptide Synthesis Protocol

The following protocol is a general guideline for the incorporation of Boc-His(Boc)-OH into a peptide sequence using an automated synthesizer employing Boc chemistry. Parameters may need to be optimized based on the specific peptide sequence and synthesizer.

Key Consideration: The side-chain Boc group of Boc-His(Boc)-OH is labile and will be removed during the standard Nα-Boc deprotection step using trifluoroacetic acid (TFA).[2] This means the histidine side chain will be unprotected in subsequent coupling cycles. Therefore, Boc-His(Boc)-OH is best suited for the synthesis of short peptides or for the incorporation of histidine near the N-terminus of the peptide. [2]

Table 1: Automated Synthesis Cycle for Boc-His(Boc)-OH Incorporation

StepReagent/SolventTimeRepeatsPurpose
Deprotection 50% TFA in DCM1-2 min1Pre-wash to remove residual solvent.
50% TFA in DCM20-30 min1Removal of the Nα-Boc group.[3]
Washing DCM1 min3-5Removal of residual TFA and cleaved Boc group.
Isopropanol (IPA)1 min2To aid in removal of residual acid.
DCM1 min3-5Preparation for neutralization.
Neutralization 10% DIEA in DCM2 min2Neutralization of the N-terminal ammonium salt.
Washing DCM1 min3-5Removal of excess base.
DMF1 min3Solvent exchange for coupling.
Coupling See Protocol 21-4 hours1Peptide bond formation.
Washing DMF1 min3Removal of unreacted amino acid and byproducts.
DCM1 min3Preparation for the next cycle.

Protocol 2: Coupling of Boc-His(Boc)-OH

Due to the steric hindrance of the Boc groups and the inherent difficulty of coupling histidine, a robust activation method is recommended.

  • Amino Acid Preparation: Dissolve 3-4 equivalents of the free acid of Boc-His(Boc)-OH in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Activation:

    • Recommended Method (HBTU/HOBt): Add 3-4 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) to the amino acid solution. Add 6-8 equivalents of N,N-diisopropylethylamine (DIEA) and allow for a short pre-activation time (2-5 minutes).

    • Alternative Method (DIC/HOBt): Add 3-4 equivalents of HOBt to the amino acid solution, followed by 3-4 equivalents of N,N'-diisopropylcarbodiimide (DIC).

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin-bound peptide.

  • Reaction: Allow the coupling reaction to proceed for 1-4 hours. The completeness of the coupling can be monitored using a qualitative method like the Kaiser test.[4]

Racemization and Side Reactions

The primary advantage of using a protecting group on the imidazole nitrogen of histidine is the suppression of racemization.[5] The electron-withdrawing nature of the Boc group reduces the basicity of the imidazole ring, thereby minimizing the risk of α-carbon epimerization during activation.

While direct comparative data for Boc-His(Boc)-OH in Boc-SPPS is limited, studies on the analogous Fmoc-His(Boc)-OH in Fmoc-SPPS demonstrate a significant reduction in racemization compared to other protecting groups like trityl (Trt), especially under forcing conditions such as elevated temperatures.

Table 2: Racemization of Histidine Derivatives in Peptide Synthesis (Fmoc-SPPS Data for Illustration)

Histidine DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH50°C, 10 min6.8
Fmoc-His(Boc)-OH 50°C, 10 min 0.18
Fmoc-His(Trt)-OH90°C, 2 min>16
Fmoc-His(Boc)-OH 90°C, 2 min 0.81
(Data adapted from a study on Fmoc-SPPS and is for illustrative purposes to show the effectiveness of the Boc side-chain protection in reducing racemization)[6]

Potential Side Reactions:

  • Incomplete Coupling: Histidine is known to be a difficult amino acid to couple.[7] If the Kaiser test indicates incomplete coupling, a second coupling (double coupling) should be performed.

  • Side-chain Acylation: After the first deprotection step, the imidazole nitrogen of the newly incorporated histidine will be unprotected. While less reactive than the α-amino group, there is a small risk of acylation in subsequent coupling steps.

Diagrams

G Workflow for Boc-His(Boc)-OH (DCHA) Preparation and Use cluster_prep Preparation of Free Acid cluster_synthesis Automated Peptide Synthesis Cycle DCHA_salt Boc-His(Boc)-OH (DCHA) dissolve Dissolve in Organic Solvent DCHA_salt->dissolve acid_wash Wash with Aqueous Acid dissolve->acid_wash dry_evap Dry and Evaporate acid_wash->dry_evap free_acid Boc-His(Boc)-OH (Free Acid) dry_evap->free_acid coupling Coupling of Boc-His(Boc)-OH free_acid->coupling Introduce into Synthesizer deprotection Nα-Boc Deprotection (50% TFA/DCM) neutralization Neutralization (10% DIEA/DCM) deprotection->neutralization neutralization->coupling washing Washing Steps coupling->washing washing->deprotection Next Cycle

Caption: Preparation and synthesis workflow for Boc-His(Boc)-OH (DCHA).

G Decision Logic for Using Boc-His(Boc)-OH start Peptide Contains Histidine q1 Is racemization a major concern? start->q1 q2 Is the peptide short or His near N-terminus? q1->q2 Yes consider_alt Consider alternative His derivative (e.g., Boc-His(DNP)-OH) q1->consider_alt No use_boc_his_boc Use Boc-His(Boc)-OH q2->use_boc_his_boc Yes q2->consider_alt No

Caption: Decision logic for selecting Boc-His(Boc)-OH.

Conclusion

Boc-His(Boc)-OH (DCHA) is a valuable reagent for the incorporation of histidine in Boc-SPPS, particularly when minimizing racemization is a primary concern. Its key limitation is the lability of the side-chain Boc group under standard Nα-Boc deprotection conditions, which restricts its application to the synthesis of shorter peptides or for placing histidine residues near the N-terminus. Proper handling of the DCHA salt and the use of optimized coupling protocols are essential for achieving high-purity peptides. For longer peptides or when a stable side-chain protection is required throughout the synthesis, alternative derivatives such as Boc-His(DNP)-OH or Boc-His(Bom)-OH should be considered.

References

Application Notes and Protocols for the Synthesis of Histidine-Containing Peptides Using Boc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of peptides containing histidine residues using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) presents unique challenges due to the nucleophilic and basic nature of the imidazole side chain.[1] Careful selection of protecting groups and optimization of coupling and cleavage conditions are critical to minimize side reactions, such as racemization and side-chain acylation, ensuring high purity and yield of the target peptide.[1] This document provides a comprehensive guide to the synthesis of histidine-containing peptides using Boc chemistry, including a comparative analysis of common histidine side-chain protecting groups, detailed experimental protocols, and recommended cleavage strategies.

Challenges in Synthesizing Histidine-Containing Peptides

The primary difficulties in the synthesis of peptides containing histidine are associated with its imidazole side chain:

  • Racemization: Histidine is highly susceptible to racemization during the activation step of peptide coupling.[2][3] The imidazole side chain can abstract the alpha-proton of the activated amino acid, leading to the formation of an achiral intermediate.[3]

  • Side Chain Acylation: The unprotected imidazole ring of histidine can be acylated during coupling, leading to peptide branching and the consumption of excess reagents.[1][4]

  • Side Reactions during Cleavage: The final cleavage step, typically performed with strong acids like anhydrous hydrogen fluoride (HF), can lead to various side reactions involving the histidine residue if not properly controlled.[4]

Histidine Side-Chain Protection Strategies in Boc SPPS

The selection of an appropriate protecting group for the imidazole side chain is a critical decision in the synthesis of histidine-containing peptides. The ideal protecting group should be stable throughout the synthesis, prevent side reactions, and be removable under conditions that do not degrade the peptide.[1] The most commonly used protecting groups for histidine in Boc-based SPPS are the 2,4-dinitrophenyl (Dnp), tosyl (Tos), and benzyloxymethyl (Bom) groups.[1]

Protecting GroupStructure on Histidine ImidazoleAdvantagesDisadvantages
2,4-Dinitrophenyl (Dnp) Aromatic nitro groupHighly effective at suppressing racemization.[1][4] Stable to HF and TFMSA.[4]Requires a separate deprotection step with a thiol (e.g., thiophenol) prior to final cleavage.[4] Can result in colored byproducts.[4]
Tosyl (Tos) p-Toluenesulfonyl groupReadily available and cost-effective.[4]Less effective at preventing racemization compared to Dnp.[4] Can be prematurely removed by HOBt.[4][5]
Benzyloxymethyl (Bom) Benzyl etherEffective at suppressing racemization.[4]Can lead to side reactions during cleavage.[4]
tert-Butoxycarbonyl (Boc) Urethane-type groupEasily removed with TFA.[4]Not suitable for long peptides as it is removed during each Nα-Boc deprotection step.[4][5]

Experimental Protocols

General Boc-SPPS Protocol for Histidine-Containing Peptides

This protocol provides a general guideline and may require optimization for specific peptide sequences.

1. Resin Selection and Preparation:

  • Resin Selection: Choose a suitable resin compatible with Boc-SPPS. For peptides with a C-terminal acid, Merrifield or PAM resins are appropriate. For C-terminal amides, MBHA resin is the support of choice.[6]

  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the first amino acid coupling.[6]

2. First Amino Acid Coupling (e.g., Boc-His(Dnp)-OH):

  • Pre-activate a 2-4 fold excess of Boc-His(Dnp)-OH with a suitable coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF for 5-10 minutes.[4]

  • Add the activated amino acid solution to the swollen resin and shake for 2-4 hours at room temperature.[4]

  • Monitor the coupling completion using the Kaiser test.[4] If the test is positive (indicating free amines), repeat the coupling.[4]

  • Capping (Optional): If the coupling remains incomplete, cap any unreacted amino groups with acetic anhydride/DIEA in DMF.[4]

  • Wash the resin thoroughly with DMF and dichloromethane (DCM).[4]

3. Nα-Boc Deprotection:

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM.[6]

  • Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).[6]

  • Wash the resin thoroughly with DCM followed by DMF to remove residual acid.[6]

4. Neutralization:

  • Neutralize the resin with a 10% solution of DIEA in DMF (2 x 2 minutes).[4]

5. Subsequent Amino Acid Couplings:

  • Repeat the coupling, deprotection, and neutralization steps for the remaining amino acids in the peptide sequence.

6. Deprotection of the His(Dnp) Group (if applicable):

  • After the final Nα-Boc deprotection, wash the resin with DMF.[4]

  • Treat the resin with a solution of 20% thiophenol in DMF for 1 hour.[4][7] Repeat this step.[4]

  • Wash the resin extensively with DMF and DCM and dry under vacuum.[4]

7. Cleavage and Final Deprotection:

  • The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved using anhydrous hydrogen fluoride (HF).[4]

  • The composition of the cleavage cocktail is critical to prevent side reactions.[4]

Cleavage CocktailCompositionApplication Notes
Standard HF Cleavage 90% HF, 10% AnisoleA general-purpose cocktail. Anisole acts as a scavenger for carbocations.[4]
Low/High HF Cleavage Low: 25% HF, 65% DMS, 10% p-cresolHigh: 90% HF, 10% p-cresolA two-step procedure that can reduce side reactions. The "low" HF step removes more labile protecting groups under milder conditions.[4]
HF Cleavage for Cysteine-containing Peptides 90% HF, 5% Anisole, 5% ThioanisoleThioanisole is an effective scavenger for protecting groups on cysteine and methionine.[4]
  • After cleavage, the crude peptide is precipitated with cold diethyl ether, washed, and dried.[4]

8. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

  • Verify the identity and purity of the peptide by mass spectrometry and analytical HPLC.[4]

Visualizations

Boc_SPPS_Workflow Resin Resin Swelling (DMF) Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent, DIEA) Resin->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Nα-Boc Deprotection (50% TFA in DCM) Wash1->Deprotection Wash2 Wash (DCM, DMF) Deprotection->Wash2 Neutralization Neutralization (10% DIEA in DMF) Wash2->Neutralization Cycle Repeat for next amino acid Neutralization->Cycle Final_Deprotection Side-Chain Deprotection (e.g., Thiophenol for Dnp) Neutralization->Final_Deprotection Final Cycle Cycle->Coupling Cleavage Cleavage from Resin (e.g., HF cocktail) Final_Deprotection->Cleavage Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification Histidine_Protection cluster_His Histidine Residue cluster_Protecting_Groups Side-Chain Protecting Groups cluster_Challenges Challenges Mitigated His Histidine Side Chain (Imidazole Ring) Dnp Dnp (2,4-dinitrophenyl) His->Dnp Protection Tos Tos (Tosyl) His->Tos Protection Bom Bom (Benzyloxymethyl) His->Bom Protection Racemization Racemization Dnp->Racemization Prevents Side_Chain_Acylation Side-Chain Acylation Dnp->Side_Chain_Acylation Prevents Tos->Racemization Reduces Tos->Side_Chain_Acylation Prevents Bom->Racemization Prevents Bom->Side_Chain_Acylation Prevents

References

Application Notes & Protocols: The Use of Boc-His(Boc)-OH (DCHA) in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of histidine into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The inherent basicity of the imidazole side chain makes histidine highly susceptible to racemization during the carboxyl group activation step required for peptide bond formation.[1][2] The unprotected lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[2][3]

To overcome this, side-chain protection is paramount. Nα,Nimid-bis(tert-butoxycarbonyl)-L-histidine, or Boc-His(Boc)-OH, provides a robust solution. This derivative employs the acid-labile Boc group to temporarily protect the α-amino group and, crucially, also protects the imidazole side chain.[4][5] This dual-protection strategy effectively shields the reactive sites, preventing side reactions and significantly reducing the risk of racemization.[3][6] The compound is often supplied as a dicyclohexylammonium (DCHA) salt, which enhances its stability and improves its handling characteristics as a crystalline solid.[7]

It is important to note that the side-chain Boc group is removed simultaneously with the N-terminal Boc group during the trifluoroacetic acid (TFA) deprotection step in each cycle.[4] Consequently, Boc-His(Boc)-OH is particularly useful for synthesizing short peptides or for introducing a histidine residue near the N-terminus of a longer peptide.[4]

Application Notes

The Challenge of Histidine Racemization

The primary side reaction associated with histidine incorporation is racemization, which can compromise the biological activity of the final peptide.[2] This occurs when the imidazole Nπ atom abstracts the α-proton of the activated amino acid, forming a planar, achiral intermediate. Subsequent reprotonation can occur from either face, yielding a mixture of L- and D-enantiomers.[3] Protecting the imidazole nitrogen with a group like Boc diminishes this internal base catalysis, preserving the desired stereochemistry.[3]

Caption: Mechanism of histidine racemization during peptide synthesis.
Comparison of Side-Chain Protecting Groups for Boc-Histidine

While Boc-His(Boc)-OH is effective, other protecting groups are also used in Boc-SPPS, each with distinct properties. The choice depends on the peptide sequence, synthesis strategy, and desired level of suppression.

Protecting GroupAbbreviationKey Characteristics & Deprotection ConditionsCitations
tert-ButoxycarbonylBocHighly effective at reducing racemization.[3] Removed by TFA during each cycle, limiting its use to N-terminal positions or short peptides.[4][3][4]
2,4-DinitrophenylDnpStable to TFA, making it suitable for longer peptides.[4][6] Removed orthogonally with 2-mercaptoethanol or thiophenol.[6] Effectively suppresses racemization.[6][4][6]
TosylTosStable protecting group. However, it can be removed by HOBt, which is often used as a coupling additive, limiting its utility.[4][4][8]
BenzyloxymethylBomVery effective at suppressing racemization by protecting the tau-nitrogen (Nτ).[4][9] More expensive and difficult to prepare.[4][9][4][9]
Applications in Bioactive Peptide Synthesis

Histidine is a critical component of many bioactive peptides due to its unique ability to act as a proton donor or acceptor at physiological pH.

  • Angiotensin II: An octapeptide hormone that is a potent vasoconstrictor and a key regulator of blood pressure.[10] It is a primary component of the renin-angiotensin system.[11][12]

  • Thyrotropin-Releasing Hormone (TRH): A tripeptide (pGlu-His-Pro-NH2) that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[13]

  • Gonadotropin-Releasing Hormone (GnRH): A decapeptide that is the primary regulator of the reproductive axis, inducing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[14][15]

Experimental Protocols

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a single cycle for the incorporation of an amino acid using Boc chemistry. The use of the Boc-His(Boc)-OH · DCHA salt does not typically require removal of the DCHA prior to the coupling step in SPPS.[7]

Boc_SPPS_Workflow General Workflow for a Boc-SPPS Cycle Resin Peptide-Resin (Nα-Boc protected) Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 2. Washing (DCM, IPA) Deprotection->Washing1 Neutralization 3. Neutralization (5-10% DIEA in DCM/DMF) Washing1->Neutralization Washing2 4. Washing (DCM/DMF) Neutralization->Washing2 Coupling 5. Coupling (Boc-His(Boc)-OH, Activator) in DMF Washing2->Coupling Washing3 6. Washing (DMF, DCM) Coupling->Washing3 NextCycle Next Cycle or Final Cleavage Washing3->NextCycle

Caption: Diagram of a single deprotection and coupling cycle in Boc-SPPS.
Detailed Protocol for Incorporation of Boc-His(Boc)-OH · DCHA

This protocol is adapted for a manual synthesis on a 0.1 mmol scale. Volumes and times may need optimization based on the specific resin, sequence, and equipment.

1. Resin Preparation and Swelling

  • Place the resin (e.g., Merrifield or PAM resin, ~0.1 mmol) in a suitable reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).

  • Swell the resin in DMF (5 mL) for at least 30 minutes with gentle agitation.[6]

2. Nα-Boc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 50% (v/v) trifluoroacetic acid (TFA) in dichloromethane (DCM) (5 mL).[6][16] A scavenger like dithiothreitol (DTE, 0.5%) can be added if Trp, Cys, or Met are present in the sequence.[9][16]

  • Agitate for 1-2 minutes, then drain.

  • Add a fresh portion of 50% TFA/DCM (5 mL) and agitate for 20-30 minutes.[6]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 5 mL), followed by isopropanol (IPA) (2 x 5 mL), and finally DCM (3 x 5 mL) to remove residual acid.[16]

3. Neutralization

  • Add a 5-10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF (5 mL) to the resin.[6][17]

  • Agitate for 2 minutes and drain. Repeat this step two more times.

  • Wash the resin with DMF (3 x 5 mL) to remove excess base.[6]

4. Coupling of Boc-His(Boc)-OH · DCHA

  • Activation Mixture: In a separate vial, dissolve Boc-His(Boc)-OH · DCHA (2-4 equivalents, e.g., 0.2-0.4 mmol) and a coupling agent like HBTU (2-4 equivalents) in a minimal volume of DMF.[17] To further suppress racemization, an additive such as HOBt (2 equivalents) can be included.[3]

  • Activation: Add DIEA (4-8 equivalents, e.g., 0.4-0.8 mmol) to the mixture.

  • Coupling: Immediately add the activation mixture to the neutralized peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.[6]

  • Monitoring: The completion of the reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test.[17] A negative test indicates the absence of free primary amines.

5. Final Washing

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • The resin is now ready for the next deprotection/coupling cycle or for final cleavage.

6. Final Cleavage and Deprotection

  • Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • In Boc/Bzl chemistry, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole).[17][18] This procedure is hazardous and requires specialized equipment.

Case Study: Angiotensin II

Angiotensin II is an octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) that serves as an excellent example of a bioactive peptide containing a critical histidine residue.[19]

Quantitative Data from Peptide Synthesis & Bioactivity

The success of a peptide synthesis is measured by yield and purity, while its function is determined by biological activity assays.

ParameterValueContextCitation
Crude Peptide Yield85.78%Reported for the synthesis of Angiotensin IV (a fragment of Angiotensin II) using Fmoc chemistry. This represents a typical target yield for SPPS.[19]
Biological Activity~700x less activeAn analogue of Angiotensin II, where the Val-His dipeptide was replaced with a mimic, showed a 700-fold decrease in activity compared to the parent peptide, highlighting the sequence's importance.[20]
Signaling Pathway of Angiotensin II

Angiotensin II exerts its physiological effects, such as vasoconstriction, primarily through the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor.[21][22]

Angiotensin_Signaling Simplified Angiotensin II Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor (AT1R) AngII->AT1R Binds Gq11 Gαq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ SR->Ca Releases Response Physiological Responses (e.g., Vasoconstriction, Cell Growth) Ca->Response PKC->Response

Caption: Angiotensin II binds to the AT1R, activating the Gq/11 pathway.

The binding of Angiotensin II to the AT1R activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC).[22][23] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[23] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[23] These signaling cascades lead to various cellular responses, including smooth muscle contraction (vasoconstriction), cell growth, and inflammation.[12]

References

Application Notes and Protocols for the Incorporation of Boc-Protected Histidine into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a unique amino acid that presents significant challenges in solid-phase peptide synthesis (SPPS). Its imidazole side chain is nucleophilic and can act as a base, leading to undesirable side reactions and, most critically, a high propensity for racemization during the coupling step.[1][2][3] The tert-butyloxycarbonyl (Boc) protection strategy for the α-amino group is a robust method in SPPS, and the appropriate protection of the histidine side chain is paramount to ensure the synthesis of a peptide with high purity and biological activity.[3][4]

These application notes provide a detailed guide for the successful incorporation of Boc-protected histidine into a growing peptide chain, with a focus on mitigating side reactions, particularly racemization. This document outlines various side-chain protecting groups compatible with the Boc strategy, provides detailed experimental protocols, and presents quantitative data to aid in the selection of the optimal synthetic strategy.

Side-Chain Protection of Histidine in Boc-SPPS

The choice of the imidazole side-chain protecting group is critical and depends on the specific requirements of the peptide sequence and the overall synthetic strategy.[3][5] The ideal protecting group should be stable to the repetitive acidic conditions used for Nα-Boc deprotection (typically 50% TFA in DCM) while being removable under conditions that do not degrade the final peptide.[6][7] Furthermore, it should effectively suppress the catalytic activity of the imidazole nitrogen in promoting racemization.[1][2]

Below is a summary of commonly used side-chain protecting groups for Boc-histidine:

Protecting GroupAbbreviationKey CharacteristicsDeprotection ConditionsRacemization Suppression
tert-ButoxycarbonylBocElectron-withdrawing, effectively reduces the basicity of the imidazole ring. Stable to standard Boc-SPPS conditions.[2][8]Cleaved simultaneously with the Nα-Boc group during TFA deprotection.[5]High[2][8]
2,4-DinitrophenylDNPStrong electron-withdrawing group, providing excellent suppression of side reactions.[6][7] Orthogonal to the Boc group.[6][9]Thiolysis (e.g., thiophenol) prior to final cleavage.[9]Very High[6][10]
TosylTosElectron-withdrawing, offers good protection.[5][11]Can be labile to HOBt, which is often used as a coupling additive.[5][11] Cleaved by strong acids like HF.[12]Moderate to High[12]
BenzyloxymethylBomProvides steric hindrance and effectively suppresses racemization.[5][13]Strong acid (e.g., HF) during final cleavage.[4]Very High[5][13]
TritylTrtBulky group that provides steric protection.[10][13]Acid-labile, cleaved during the final cleavage step.[10]Minor[2]

Experimental Protocols

Protocol 1: General Cycle for Boc-Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the fundamental steps for one cycle of amino acid addition in Boc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.[6]

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[6][10]

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[6][10]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) followed by isopropanol (IPA) (2 times) and then DCM (3 times) to remove residual acid.[10]

  • Neutralization:

    • Neutralize the resin-bound peptide ammonium salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step once.[10]

    • Wash the resin with DCM (3-5 times) to remove excess base.[10]

  • Amino Acid Coupling: Proceed with the coupling of the next Boc-protected amino acid as described in Protocol 2.

  • Monitoring: After coupling, take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow color indicates complete coupling, while a blue/purple color signifies an incomplete reaction, requiring a second coupling.[6]

Protocol 2: Coupling of Boc-His(Boc)-OH

This protocol details the incorporation of Boc-His(Boc)-OH, which offers excellent racemization suppression.[8][14]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-L-His(Boc)-OH

  • Coupling reagent (e.g., HBTU, HATU, or DIC)[15]

  • Additive (e.g., HOBt or Oxyma, especially if using DIC)[1][15]

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Activation Mixture Preparation (for Uronium/Aminium Reagents):

    • In a separate vial, dissolve Boc-L-His(Boc)-OH (2-4 equivalents relative to resin loading) and HBTU or HATU (2-4 equivalents) in a minimal amount of DMF.[6]

    • Add DIEA (4-8 equivalents) to the activation mixture.[6]

  • Activation Mixture Preparation (for Carbodiimide Reagents):

    • In a separate vial, dissolve Boc-L-His(Boc)-OH (2-4 equivalents) and an additive such as HOBt or Oxyma (2-4 equivalents) in DMF.[2]

    • Add DIC (2-4 equivalents) to the mixture.

  • Coupling:

    • Immediately add the activation mixture to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[2]

  • Monitoring and Washing:

    • Perform a ninhydrin test to confirm the completion of the coupling.[6]

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).[2]

  • Continuation of Synthesis: The peptide-resin is now ready for the next deprotection step in the SPPS cycle.

Note on in situ Neutralization: For improved efficiency, in situ neutralization protocols can be employed. In this approach, the activation mixture (containing DIEA) is added directly to the resin immediately after the Nα-Boc deprotection and DCM washes, omitting the separate neutralization and subsequent wash steps.[6][16][17]

Visualizing the Workflow and Challenges

To better understand the process and the critical issue of racemization, the following diagrams are provided.

Boc_SPPS_Workflow Resin Resin Deprotection Nα-Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling of Boc-His(Boc)-OH Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 Repeat Repeat Cycle Wash3->Repeat Next Amino Acid Cleavage Final Cleavage (e.g., HF) Wash3->Cleavage Final Step Repeat->Deprotection

Caption: General workflow for the incorporation of Boc-protected histidine in Boc-SPPS.

Histidine_Racemization cluster_0 Without Side-Chain Protection cluster_1 With Side-Chain Protection (e.g., Boc, DNP) L_His Activated L-Histidine Enolate Planar Enolate Intermediate (Achiral) L_His->Enolate α-proton abstraction by unprotected imidazole Nπ L_His_Product L-Histidine in Peptide Enolate->L_His_Product Reprotonation D_His_Product D-Histidine in Peptide (Racemized) Enolate->D_His_Product Reprotonation Protected_L_His Activated Protected L-Histidine No_Racemization α-proton abstraction suppressed Protected_L_His->No_Racemization Protected_L_His_Product L-Histidine in Peptide (Stereochemically Pure) No_Racemization->Protected_L_His_Product

Caption: Mechanism of histidine racemization and its prevention via side-chain protection.

Conclusion

The successful incorporation of histidine in Boc-SPPS is achievable with careful consideration of the side-chain protecting group and coupling conditions. The use of protecting groups like Boc or DNP on the imidazole ring is highly recommended to minimize racemization and ensure the synthesis of a stereochemically pure peptide.[2][6][8] The protocols and data presented in these application notes serve as a comprehensive guide for researchers to navigate the complexities of synthesizing histidine-containing peptides, ultimately contributing to the advancement of peptide-based therapeutics and research.

References

Application Notes and Protocols for Boc-His(Boc)-OH (DCHA) Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Nα,τ-di-Boc-L-histidine dicyclohexylammonium salt (Boc-His(Boc)-OH (DCHA)) in peptide synthesis. The protocols outlined below are intended to ensure high coupling efficiency while minimizing common side reactions, particularly racemization, which is a known challenge for histidine residues.

Introduction

Boc-His(Boc)-OH is a derivative of L-histidine where both the α-amino group and the imidazole side chain's τ-nitrogen are protected by the tert-butyloxycarbonyl (Boc) group. This dual protection is crucial for preventing side reactions during peptide synthesis. The compound is often supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling characteristics.[1][2] However, the presence of the DCHA salt requires specific considerations during the reagent preparation for the coupling reaction.

Histidine is particularly susceptible to racemization during the activation of its carboxyl group for peptide bond formation.[3][4] The choice of coupling reagents and reaction conditions is therefore critical to maintaining the chiral integrity of the final peptide.

Reagent Preparation: Handling the DCHA Salt

There are two primary approaches for handling the DCHA salt of Boc-His(Boc)-OH in preparation for coupling reactions:

  • Direct Use of the DCHA Salt (Recommended for Solid-Phase Peptide Synthesis - SPPS): In many SPPS protocols, the DCHA salt can be used directly without a separate removal step.[5] The acidic conditions used for the subsequent Boc deprotection step will effectively remove the DCHA. While this method is more straightforward, it's important to ensure thorough washing of the resin to remove the dicyclohexylammonium salt formed.

  • Conversion to the Free Acid (Recommended for Solution-Phase Synthesis): For solution-phase synthesis, it is often advisable to remove the DCHA salt to prevent purification challenges.[1][2][5]

Protocol for DCHA Salt Removal:

  • Dissolve the Boc-His(Boc)-OH (DCHA) salt in an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate.[1]

  • Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄).[1][2] This protonates the dicyclohexylamine, making it water-soluble and facilitating its removal from the organic phase.[1]

  • Wash the organic layer with water to remove any residual acid.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Boc-His(Boc)-OH.

Selection of Coupling Reagents

The choice of coupling reagent is critical for efficient peptide bond formation and suppression of racemization. The following table summarizes common coupling reagents used with Boc-His(Boc)-OH.

Coupling Reagent ClassExamplesAdditivesKey Considerations
Carbodiimides DCC, DICHOBt, OxymaCost-effective. The addition of HOBt or Oxyma is crucial to suppress racemization and prevent side reactions.[6][7]
Uronium/Aminium Salts HBTU, HATU, HCTU-Highly efficient and fast-acting, recommended for sterically hindered couplings.[6][8] HATU is generally preferred for its speed and reduced epimerization.[8]
Phosphonium Salts PyBOP, PyAOP-Highly effective, particularly for coupling N-methyl amino acids.[8]

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following are generalized protocols for the coupling of Boc-His(Boc)-OH (DCHA) in Boc-SPPS. The equivalents of reagents are based on the initial loading of the resin.

Protocol 1: In Situ Activation with HBTU/HATU

This protocol details the use of a uronium-based coupling reagent for in situ activation.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-His(Boc)-OH (DCHA)

  • HBTU or HATU

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes.[6]

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).[6]

  • Neutralization: Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice), followed by washing with DMF (3x).[6]

  • Coupling:

    • In a separate vessel, dissolve Boc-His(Boc)-OH (DCHA) (2-3 equivalents) and HBTU/HATU (2-3 equivalents) in DMF.[6]

    • Add DIEA (4-6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[6]

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.[6]

  • Monitoring and Washing:

    • Perform a Kaiser test to check for reaction completion (a negative test indicates a complete reaction).[6] If the reaction is incomplete, allow it to proceed for a longer duration or consider a second coupling.

    • Once complete, wash the resin with DMF (3x), DCM (3x), and isopropanol (2x).[6]

Protocol 2: Pre-activation with DIC/HOBt

This protocol details the use of a carbodiimide coupling reagent with an additive.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-His(Boc)-OH (free acid)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation: Follow steps 1-4 from Protocol 1 (Resin Swelling, Boc Deprotection, Washing, and Neutralization).

  • Pre-activation:

    • In a separate vessel, dissolve Boc-His(Boc)-OH (3-4 equivalents) and HOBt (3-4 equivalents) in DMF.[1]

    • Add DIC (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[1][4]

  • Coupling:

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture for 1-4 hours at room temperature.[1]

  • Monitoring and Washing:

    • Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction.

    • Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[4]

Quantitative Data Summary

The following table summarizes the typical quantities of reagents used in the coupling protocols.

ReagentProtocol 1 (HBTU/HATU) EquivalentsProtocol 2 (DIC/HOBt) Equivalents
Boc-His(Boc)-OH (DCHA/Free Acid) 2 - 33 - 4
Coupling Reagent (HBTU/HATU or DIC) 2 - 33 - 4
Additive (HOBt) N/A3 - 4
Base (DIEA) 4 - 6N/A (used in neutralization step)
Pre-activation Time 2 - 5 minutes10 - 15 minutes
Coupling Time 1 - 2 hours1 - 4 hours

Visualizing the Workflow

The following diagrams illustrate the key workflows in the solid-phase synthesis of a peptide containing a Boc-His(Boc)-OH residue.

Boc_SPPS_Workflow start Start with Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DMF) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling with activated Boc-His(Boc)-OH wash2->coupling wash3 Wash (DMF, DCM, IPA) coupling->wash3 end Elongated Peptide-Resin wash3->end Activation_Coupling_Pathway cluster_preactivation Pre-activation / In Situ Activation boc_his Boc-His(Boc)-OH (DCHA or Free Acid) activated_species Activated Boc-His(Boc)-OH boc_his->activated_species coupling_reagent Coupling Reagent (e.g., HBTU, DIC/HOBt) coupling_reagent->activated_species base Base (DIEA) base->activated_species peptide_bond_formation Peptide Bond Formation activated_species->peptide_bond_formation resin Peptide-Resin with Free N-terminal Amine resin->peptide_bond_formation

References

Application Notes and Protocols for Post-Synthesis Workup of Peptides Containing Boc-Protected Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing histidine residues using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) presents unique challenges due to the nucleophilic nature of the imidazole side chain. Proper protection of the histidine side chain is crucial to prevent side reactions such as racemization and acylation during peptide chain elongation. Common protecting groups for the imidazole side chain in Boc-SPPS include 2,4-dinitrophenyl (Dnp), tosyl (Tos), and benzyloxymethyl (Bom).

The choice of protecting group dictates the post-synthesis workup strategy, including the deprotection of the histidine side chain and the final cleavage of the peptide from the resin. This application note provides detailed protocols and a comparative overview of the workup procedures for peptides synthesized with Boc-histidine protected by Dnp, Tos, and Bom groups. Understanding the nuances of each workup is critical for maximizing peptide yield and purity.

Data Presentation: Comparative Analysis of Histidine Protecting Groups

While a direct, side-by-side quantitative comparison for a single peptide is scarce in the literature, the following table summarizes the key characteristics and typical outcomes associated with each protecting group based on available data. The yield and purity are highly dependent on the peptide sequence and the specific conditions used.

Histidine Protecting GroupKey CharacteristicsTypical Crude Purity (%)Common Side Reactions/Concerns
Dnp (2,4-dinitrophenyl) Orthogonal deprotection required using thiolysis (e.g., thiophenol) before final cleavage.[1][2] Excellent suppression of racemization.[2]70-85%[3]Formation of colored byproducts that can complicate purification. Incomplete deprotection can lead to Dnp-adducts.
Tos (tosyl) Labile to the final HF cleavage conditions. No separate deprotection step is needed.VariableProne to side reactions and some degree of racemization, especially with prolonged coupling times.[4]
Bom (benzyloxymethyl) Removed during the final strong acid cleavage (e.g., HF).[5]Generally highCan release formaldehyde during cleavage, potentially leading to side reactions with the peptide.[6] The Boc group on His(Bom) can be more resistant to deprotection.[6]

Experimental Workflows and Signaling Pathways

The post-synthesis workup of peptides containing Boc-protected histidine involves a series of critical steps from the fully protected peptide-resin to the purified peptide. The specific workflow depends on the chosen protecting group for the histidine side chain.

Post_Synthesis_Workflow Start Protected Peptide-Resin (Boc-His(PG)-Peptide-Resin) Dnp_Deprotection Dnp Deprotection (e.g., Thiophenol/DMF) Start->Dnp_Deprotection If PG = Dnp Final_Cleavage Final Cleavage & Global Deprotection (e.g., HF or TFMSA with scavengers) Start->Final_Cleavage If PG = Tos or Bom Wash_1 Washing (DMF, DCM, MeOH) Dnp_Deprotection->Wash_1 Wash_1->Final_Cleavage Precipitation Peptide Precipitation (Cold Diethyl Ether) Final_Cleavage->Precipitation Wash_2 Washing & Drying Precipitation->Wash_2 Crude_Peptide Crude Peptide Wash_2->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Analysis Purity & Identity Analysis (Analytical HPLC & LC-MS) Purification->Analysis Final_Product Purified Peptide Analysis->Final_Product

Caption: General post-synthesis workflow for peptides with Boc-protected histidine.

The final cleavage and deprotection step is a critical stage where reactive carbocations are generated from the cleavage of protecting groups. Scavengers are essential to trap these species and prevent side reactions with sensitive amino acid residues.

Cleavage_Mechanism Protected_Peptide Protected Peptide-Resin Carbocations Reactive Carbocations (from protecting groups) Protected_Peptide->Carbocations Cleavage Deprotected_Peptide Deprotected Peptide Protected_Peptide->Deprotected_Peptide Cleavage Strong_Acid Strong Acid (HF or TFMSA) Strong_Acid->Protected_Peptide Side_Reactions Peptide Side Reactions (Alkylation, etc.) Carbocations->Side_Reactions Trapped_Carbocations Trapped Carbocations Carbocations->Trapped_Carbocations Scavengers Scavengers (e.g., anisole, thioanisole, cresol) Scavengers->Trapped_Carbocations

Caption: Role of scavengers in preventing side reactions during final cleavage.

Experimental Protocols

Protocol 1: Post-Synthesis Workup of Peptides Containing Boc-His(Dnp)

This protocol involves a two-stage process: Dnp group removal followed by final cleavage and global deprotection.

A. Dnp Group Removal (Thiolysis)

  • Resin Swelling: Swell the peptide-resin (1 g) in N,N-dimethylformamide (DMF) (10 mL) for 30-60 minutes in a suitable reaction vessel.

  • Deprotection Cocktail: Prepare a solution of 20% (v/v) thiophenol in DMF. Caution: Thiophenol is toxic and has a strong odor; handle in a fume hood.

  • First Thiolysis Treatment: Drain the DMF from the swollen resin. Add the thiophenol solution (10 mL) and agitate the mixture at room temperature for 1-2 hours.[7]

  • Washing: Drain the thiophenol solution and wash the resin thoroughly with DMF (3 x 10 mL), followed by dichloromethane (DCM) (3 x 10 mL), and methanol (MeOH) (3 x 10 mL).[7]

  • Second Thiolysis Treatment (Recommended): To ensure complete removal of the Dnp group, repeat step 3 with a fresh thiophenol solution for another 1-2 hours.[7]

  • Final Washing: After the second treatment, wash the resin extensively with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the deprotected peptide-resin under vacuum.

B. Final Cleavage and Deprotection (HF or TFMSA)

  • HF Cleavage (Standard Procedure)

    • Preparation: Place the dried peptide-resin (up to 1 g) and a Teflon-coated stir bar in a Kel-F reaction vessel. Add the appropriate scavenger mixture (e.g., 1 mL of anisole for peptides without sensitive residues; for peptides containing Cys, Met, or Trp, a mixture of anisole, thioanisole, and ethanedithiol may be required).[8]

    • HF Distillation: Cool the reaction vessel in a dry ice/ethanol bath. Carefully distill anhydrous HF (approximately 10 mL) into the vessel.

    • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

    • HF Removal: Remove the HF by a stream of nitrogen gas or under vacuum.

    • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

    • Washing and Drying: Wash the peptide precipitate several times with cold diethyl ether to remove scavengers and byproducts. Dry the crude peptide under vacuum.

  • TFMSA Cleavage

    • Preparation: Place the dried peptide-resin (100 mg) in a round-bottom flask with a stir bar and add a scavenger (e.g., 0.1 mL of thioanisole and 0.05 mL of ethanedithiol). Cool the flask in an ice bath.

    • Reagent Addition: Add trifluoroacetic acid (TFA) (1 mL) and stir for 5-10 minutes. Slowly add trifluoromethanesulfonic acid (TFMSA) (0.1 mL) while stirring vigorously.

    • Cleavage Reaction: Allow the reaction to proceed at room temperature for 90-120 minutes.

    • Resin Filtration: Filter the resin and wash with a small amount of TFA.

    • Peptide Precipitation, Washing, and Drying: Combine the filtrates and precipitate the peptide with cold diethyl ether. Wash and dry the peptide as described for the HF cleavage.

Protocol 2: Post-Synthesis Workup of Peptides Containing Boc-His(Tos) or Boc-His(Bom)

For peptides synthesized with Boc-His(Tos) or Boc-His(Bom), a separate deprotection step for the histidine side chain is not required. The Tos and Bom groups are removed during the final cleavage and global deprotection step.

  • N-terminal Boc Deprotection (if not already performed): Treat the peptide-resin with 50% TFA in DCM for 30 minutes to remove the final N-terminal Boc group. Wash the resin with DCM and dry under vacuum.

  • Final Cleavage and Deprotection: Follow the HF or TFMSA cleavage protocol as described in Protocol 1B. The choice of scavengers is critical, especially for Boc-His(Bom) to trap the formaldehyde released. A common scavenger cocktail for peptides with sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT).

Protocol 3: Crude Peptide Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • Column and Solvents: Use a C18 reversed-phase column. The mobile phases are typically Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Purification: Equilibrate the column with a low percentage of Solvent B. Inject the dissolved crude peptide and elute with a linear gradient of increasing Solvent B concentration.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak, monitoring the absorbance at 214 nm and 280 nm.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Protocol 4: Peptide Purity and Identity Analysis
  • Analytical RP-HPLC:

    • Dissolve a small amount of the purified peptide in the initial mobile phase conditions.

    • Inject onto a C18 analytical column.

    • Elute with a suitable gradient of acetonitrile in water containing 0.1% TFA.

    • Determine the purity by integrating the peak area of the main peptide peak relative to the total peak area.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Couple the analytical HPLC system to a mass spectrometer.

    • Inject the peptide sample.

    • The eluted peptide is ionized and its mass-to-charge ratio is determined, confirming the molecular weight of the synthesized peptide.

Conclusion

The post-synthesis workup of peptides containing Boc-protected histidine is a multi-step process that significantly influences the final yield and purity of the product. The choice of the histidine protecting group (Dnp, Tos, or Bom) dictates the specific deprotection and cleavage strategy. While Boc-His(Dnp)-OH requires an additional orthogonal deprotection step, it offers excellent protection against racemization, often leading to higher purity of the crude peptide. The protocols provided herein offer a comprehensive guide for researchers to successfully deprotect, cleave, and purify histidine-containing peptides synthesized via Boc-SPPS. Careful execution of these steps, coupled with appropriate analytical characterization, is essential for obtaining high-quality peptides for research and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Racememization of Histidine During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate or eliminate histidine racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is histidine particularly susceptible to racemization during peptide synthesis?

Histidine is highly prone to racemization due to its imidazole side chain. The lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring is positioned to act as an intramolecular base. During the activation of the carboxyl group for peptide bond formation, this Nπ can abstract the α-proton. This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-histidine enantiomers in the peptide sequence.[1]

Q2: What is the primary strategy to prevent histidine racemization?

The most effective strategy to prevent histidine racemization is the protection of the imidazole side chain, specifically at the π-nitrogen.[1][2] By attaching a protecting group to this nitrogen, its ability to act as an internal base is diminished, thereby preserving the stereochemical integrity of the histidine residue.[1][2]

Q3: Which side-chain protecting groups are recommended for histidine in Fmoc-SPPS?

Several protecting groups are available, each with distinct advantages and disadvantages. The choice often depends on the specific peptide sequence, coupling conditions, and the desired level of racemization suppression.

  • Trityl (Trt): While widely used, the Trt group protects the τ-nitrogen (Nτ) and offers only minimal suppression of racemization.[1]

  • tert-Butoxycarbonyl (Boc): Protecting the imidazole with a Boc group has been shown to be highly effective at reducing racemization, even at the elevated temperatures used in microwave-assisted synthesis.[1]

  • Methoxybenzyl (Momb): This group protects the π-imidazole nitrogen, which greatly reduces racemization.[1][3]

  • π-Benzyloxymethyl (Bom): The Bom group is very effective in suppressing racemization.[1][4]

  • 4-methoxybenzyloxymethyl (MBom): This protecting group for the Nπ-position has been shown to effectively prevent racemization, even in microwave-assisted SPPS at high temperatures.[1]

Q4: How do coupling reagents and additives influence histidine racemization?

The choice of coupling reagent and the use of additives are critical in controlling racemization.

  • Carbodiimides (e.g., DCC, DIC): These reagents can lead to significant racemization when used alone.[1] The addition of nucleophilic additives is essential to suppress this.[5]

  • Onium Salts (e.g., HBTU, HATU): These are generally considered "low-racemization" reagents as they form active esters in situ.[5] However, the choice of additive in their formulation is important.[5]

  • Additives (e.g., HOBt, HOAt, OxymaPure): The addition of these reagents to carbodiimide-mediated couplings is highly recommended.[1][6] They react with the activated amino acid to form active esters that are less prone to racemization.[1][5]

Q5: Can reaction temperature affect the extent of histidine racemization?

Yes, temperature plays a significant role, particularly in microwave-assisted peptide synthesis. Higher temperatures accelerate both the coupling reactions and the rate of racemization. For instance, in microwave SPPS, lowering the coupling temperature for the histidine residue from 80°C to 50°C has been shown to limit racemization.[7][8][9]

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
High levels of D-His diastereomer detected by HPLC/MS Inappropriate side-chain protecting group.Use a protecting group that effectively shields the Nπ of the imidazole ring, such as Fmoc-His(Boc)-OH or Fmoc-His(π-MBom)-OH.[1]
Use of a racemization-prone coupling reagent.Employ a coupling reagent known for low racemization, such as DEPBT.[1] If using a carbodiimide like DIC, always include an additive like OxymaPure or HOBt.[1][6]
High coupling temperature.If using microwave synthesis, reduce the coupling temperature for the histidine residue to 50°C.[7][8][9] Alternatively, couple the histidine residue at room temperature.[7]
Prolonged activation time.Minimize the pre-activation time of the histidine residue before adding it to the resin.[10]
Strong base used during coupling.In cases with a high risk of racemization, consider using a weaker or more sterically hindered base, such as sym-collidine, instead of DIPEA or NMM.[1][7]
Incomplete coupling of the histidine residue Inefficient coupling reagent for the specific sequence.Switch to a more powerful coupling reagent like HATU or COMU, but be mindful of the potential for increased racemization and optimize other conditions accordingly.[1]
Aggregation of the peptide-resin.If aggregation is suspected, consider switching to a different solvent system (e.g., NMP instead of DMF), sonicating the reaction mixture, or using a different resin type.[3]

Data Presentation

Table 1: Effect of Coupling Reagent on Racemization of Fmoc-L-His(Trt)-OH [1][11][12]

Coupling Reagent% D-Isomer
DIC/Oxyma1.8%
HATU/NMM13.9%
HBTU/NMM10.9%
PyBop/NMM11.2%
EDCl/HOBt10.6%

Experimental Protocols

Protocol 1: Standard Coupling with DIC/HOBt

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF.

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve 5 equivalents of the protected histidine derivative and 5.5 equivalents of HOBt in a minimal volume of DMF.

  • Addition to Resin: Add the amino acid/HOBt solution to the resin.

  • Activation: Add 5.5 equivalents of DIC to the resin suspension.

  • Coupling: Shake the reaction mixture at room temperature. Monitor the reaction progress using a qualitative test (e.g., ninhydrin test).

  • Washing: Once the reaction is complete (negative ninhydrin test), filter the resin and wash it three times with DMF, followed by three times with DCM.[1]

Protocol 2: Coupling with HBTU/HOBt

  • Resin Preparation: Swell the resin in DMF (approximately 10 mL per gram of resin).

  • Deprotection and Washing: Perform N-terminal Fmoc deprotection and wash the resin as described in Protocol 1.

  • Amino Acid Solution: Dissolve 2.0 equivalents of the protected histidine derivative in DMF (approx. 5 mL/g of resin) and add it to the resin.

  • Reagent Addition: Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIPEA. To further suppress racemization, 2.0 equivalents of a 0.5 M HOBt solution in DMF can be added.

  • Coupling: Mix for 10-60 minutes, or until the Kaiser test is negative.

  • Washing: Filter and wash the resin with DMF.[1]

Protocol 3: Coupling with DEPBT

  • Resin Preparation: Swell the resin in DMF (approx. 10 mL per gram of resin).

  • Deprotection and Washing: Perform N-terminal Fmoc deprotection and wash the resin.

  • Reagent Addition: Add 1.5 equivalents of the protected histidine derivative to the resin.

  • Base Addition: Add 3 equivalents of DIPEA.

  • Coupling Reagent Addition: Add 1.5 equivalents of DEPBT.

  • Coupling: Shake the mixture at room temperature for 1-2 hours.

  • Washing: Filter the resin and wash it three times with DMF, followed by three times with DCM.[1]

Visualizations

RacemizationMechanism cluster_L_His L-Histidine Derivative cluster_Activation Activation cluster_ProtonAbstraction Proton Abstraction cluster_Enolate Enolate Intermediate cluster_Reprotonation Reprotonation cluster_D_His D-Histidine Derivative L_His L-His L_Structure Activation Carboxyl Activation L_Structure->Activation Coupling Reagent ProtonAbstraction α-Proton Abstraction (by Nπ) Activation->ProtonAbstraction Enolate Planar Achiral Enolate ProtonAbstraction->Enolate Reprotonation Reprotonation Enolate->Reprotonation Reprotonation->L_Structure Forms L-His D_Structure Reprotonation->D_Structure Forms D-His (Racemization) D_His D-His

Caption: Mechanism of Histidine Racemization.

TroubleshootingWorkflow Start High D-His detected Check_Protecting_Group Is Nπ-protecting group used (e.g., Boc, MBom)? Start->Check_Protecting_Group Use_Npi_Protection Switch to Nπ-protecting group (e.g., Fmoc-His(Boc)-OH) Check_Protecting_Group->Use_Npi_Protection No Check_Coupling_Reagent What is the coupling reagent? Check_Protecting_Group->Check_Coupling_Reagent Yes Use_Npi_Protection->Check_Coupling_Reagent Carbodiimide_Path Carbodiimide (e.g., DIC, DCC) Check_Coupling_Reagent->Carbodiimide_Path Onium_Path Onium Salt (e.g., HATU, HBTU) Check_Coupling_Reagent->Onium_Path Add_Additive Ensure additive is used (e.g., Oxyma, HOBt) Carbodiimide_Path->Add_Additive Check_Temperature Is reaction at elevated temp? Onium_Path->Check_Temperature Add_Additive->Check_Temperature Reduce_Temp Lower coupling temperature (e.g., to RT or 50°C for MW) Check_Temperature->Reduce_Temp Yes Check_Base Is a strong base used (e.g., DIPEA, NMM)? Check_Temperature->Check_Base No Reduce_Temp->Check_Base Use_Weaker_Base Consider a weaker/hindered base (e.g., collidine) Check_Base->Use_Weaker_Base Yes End Re-analyze D-His levels Check_Base->End No Use_Weaker_Base->End

Caption: Troubleshooting Workflow for Histidine Racemization.

References

Technical Support Center: Troubleshooting Boc-His(Boc)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding low coupling efficiency encountered when using Boc-His(Boc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I experiencing low coupling efficiency with Boc-His(Boc)-OH?

Low coupling efficiency with Boc-His(Boc)-OH is a common issue that can stem from several factors, primarily related to the lability of the side-chain Boc protecting group.

  • Premature Deprotection: The most significant issue is that the side-chain Boc group is labile under the same acidic conditions used to remove the Nα-Boc group (typically 50% TFA in DCM).[1][2] This means that with each deprotection cycle, the histidine imidazole side chain can become unprotected.

  • Side-Chain Acylation: An unprotected imidazole side chain is nucleophilic and can react with activated amino acids in subsequent coupling steps.[1][2] This side reaction consumes the activated acid, reducing the amount available for the desired peptide bond formation and leading to incomplete coupling.[1][2]

  • Steric Hindrance: While less of an issue than with bulkier groups like Trityl (Trt), the di-protected nature of the amino acid can still present some steric challenges.

  • Difficult Sequences: The coupling efficiency can decrease as the peptide chain grows longer, which can be a general issue in SPPS not specific to histidine.[3]

Due to the lability of its side-chain protection, Boc-His(Boc)-OH is primarily recommended for synthesizing short peptides or for introducing a histidine residue near the N-terminus of a sequence.[1][2]

Q2: What are the common side reactions with Boc-His(Boc)-OH, and how can they be minimized?

The primary side reaction of concern when coupling histidine is racemization (epimerization).

  • Racemization: Histidine is highly prone to racemization during the activation step.[1][4][5] The lone pair of electrons on the unprotected Nπ of the imidazole ring can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical purity.[4][5] While side-chain protection reduces this risk, it may not eliminate it entirely, especially with prolonged activation times.[6]

  • Minimization Strategies:

    • Use a stable protecting group: For longer peptides or sequences where racemization is a critical concern, using a more stable side-chain protecting group like Benzyloxymethyl (Bom) or Dinitrophenyl (Dnp) is highly recommended.[1][6][7] The Bom group is particularly effective at suppressing racemization.[1][2]

    • Optimize Activation: Minimize the pre-activation time before adding the activated amino acid to the resin.[6] Using carbodiimide-based activators (e.g., DIC/HOBt) may be preferable as they can create a more acidic environment that helps suppress epimerization.[4][8]

    • Choice of Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) during coupling can help to reduce racemization.[1]

Q3: Which coupling reagents are recommended for Boc-His(Boc)-OH?

Standard coupling reagents used in Boc-SPPS are generally effective. The choice depends on the specific requirements of the synthesis.

  • Uronium/Aminium Salts: Reagents like HBTU, HATU, and TBTU are commonly used for standard coupling protocols and can provide high yields.[9][10] A patent for the synthesis of Exenatide provides an example of using HATU with HOAt and a base like DIPEA or TMP for coupling Boc-His(Boc)-OH.[11]

  • Carbodiimides: A combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive like HOBt is a classic and effective method.[6][9] This combination can be beneficial for minimizing racemization.[8]

Q4: How can I confirm that the coupling reaction has gone to completion?

Monitoring the reaction is crucial for troubleshooting. The most common method is a qualitative test for the presence of free primary amines on the peptide-resin.

  • Kaiser (Ninhydrin) Test: This is a widely used colorimetric test. A positive result (blue/purple beads) indicates the presence of free amines and thus an incomplete coupling reaction. A negative result (yellow/colorless beads) signifies that the coupling is complete.[7][12] If the test is positive, a second coupling (recoupling) should be performed.

Q5: When should I consider using an alternative histidine derivative?

You should consider an alternative to Boc-His(Boc)-OH under the following circumstances:

  • Synthesis of Long Peptides: If the peptide sequence is long, the repeated TFA deprotection steps will likely remove the side-chain Boc group, leading to subsequent side reactions.[1][2]

  • High Purity Requirements: When the final peptide's stereochemical purity is critical for its biological activity, a derivative with a more robust side-chain protecting group that minimizes racemization, such as Boc-His(Bom)-OH or Boc-His(Dnp)-OH, is a superior choice.[1][6][10]

  • Histidine Not at N-terminus: If histidine is not near the N-terminal end of the peptide, the risk of premature side-chain deprotection increases with each subsequent cycle.[1][2]

Data Presentation: Comparison of Histidine Side-Chain Protecting Groups in Boc-SPPS

FeatureBoc-His(Boc)-OHBoc-His(Trt)-OHBoc-His(Dnp)-OHBoc-His(Bom)-OH
Protecting Group tert-Butoxycarbonyl (Boc)Trityl (Trt)2,4-Dinitrophenyl (Dnp)Benzyloxymethyl (Bom)
Side-Chain Stability Low (cleaved by TFA)[1][2]Moderate (acid-labile, removed during final cleavage)[6][10]High (stable to TFA)[1][7]High (stable to TFA)[1][2]
Racemization Risk ModerateHigher risk, especially with long activation times[6]Lower risk[6][7]Very low risk[1][2]
Deprotection Method Removed during Nα-Boc deprotection (TFA)[1]Final cleavage with strong acid (e.g., HF, TFMSA)[6]Separate thiolysis step (e.g., thiophenol) before final cleavage[6][7]Final cleavage with strong acid (e.g., HF)[1]
Best Use Case Short peptides; His near N-terminus[1][2]General synthesis where racemization can be controlled[6][10]Long peptides requiring high purity; orthogonal strategies[6][7]Peptides where minimizing racemization is paramount[1][2]

Experimental Protocols

Protocol 1: Standard Coupling of Boc-His(Boc)-OH using HATU

This protocol is a general guideline for coupling Boc-His(Boc)-OH to a peptide-resin.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Perform Nα-Boc deprotection using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.[9]

    • Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).[9][10]

    • Neutralize the resin with 5-10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[6][10]

    • Wash the resin with DCM (3x) and DMF (3x) to prepare for coupling.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-His(Boc)-OH (3-4 equivalents relative to resin substitution) and HATU (2.9-3.9 equivalents) in DMF.[11]

    • Add DIEA or N,N,N',N'-Tetramethyl-1,8-naphthalenediamine (TMP) (6-8 equivalents) to the activation mixture and allow it to pre-activate for 1-5 minutes.[11]

    • Add the activated amino acid solution to the drained, neutralized peptide-resin.

    • Shake the reaction vessel at room temperature for 1-2 hours.

  • Post-Coupling:

    • Drain the reaction vessel.

    • Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion.[7]

    • If the reaction is incomplete, repeat the coupling step (recouple).

    • Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Proceed to the deprotection step for the next amino acid in the sequence.

Protocol 2: Monitoring Coupling with the Kaiser Test

This test detects free primary amines on the resin.

  • Sample Preparation: Collect a small sample of the peptide-resin (1-5 mg) in a small glass test tube after the coupling reaction and washing steps.

  • Reagent Addition: Add the following reagents to the test tube:

    • 2-3 drops of 5% ninhydrin in ethanol.

    • 2-3 drops of 80% phenol in ethanol.

    • 2-3 drops of 0.001 M potassium cyanide in pyridine.

  • Heating: Heat the test tube at 100°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple color. This indicates the presence of unreacted free amines.

    • Negative Result (Complete Coupling): The resin beads and solution remain yellow or colorless. This indicates the coupling reaction has gone to completion.[7]

Mandatory Visualization

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) q1 Is His residue far from the N-terminus? start->q1 a1_yes High risk of premature side-chain deprotection from repeated TFA treatments. q1->a1_yes Yes q2 Was a recoupling performed? q1->q2 No sol1 SOLUTION: Switch to a derivative with a more stable protecting group, e.g., Boc-His(Dnp)-OH or Boc-His(Bom)-OH. a1_yes->sol1 end_workflow Re-evaluate synthesis strategy. Consider alternative protecting groups if issues persist. sol1->end_workflow a2_no Single coupling may be insufficient for this sterically hindered amino acid. q2->a2_no No q3 How was the amino acid activated? q2->q3 Yes sol2 SOLUTION: Perform a second coupling (recouple) with fresh reagents. Re-test with Kaiser test. a2_no->sol2 sol2->end_workflow a3_long Prolonged pre-activation time increases risk of racemization and reagent degradation. q3->a3_long Long Pre-activation q3->end_workflow Standard Protocol sol3 SOLUTION: Minimize pre-activation time (< 5 mins). Consider in-situ activation or using carbodiimide reagents (DIC/HOBt) to reduce racemization risk. a3_long->sol3 sol3->end_workflow

Caption: Troubleshooting workflow for low Boc-His(Boc)-OH coupling efficiency.

References

Technical Support Center: Boc-Protected Histidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered when using Boc-protected histidine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with Boc-protected histidine during peptide synthesis?

The primary side reactions when using Boc-protected histidine in solid-phase peptide synthesis (SPPS) include:

  • Racemization: Histidine is highly susceptible to racemization during the activation and coupling steps. This is primarily due to the imidazole side chain, where the π-nitrogen can abstract the alpha-proton of the activated carboxyl group, leading to a loss of stereochemical integrity.[1][2][3]

  • Side-chain Acylation: The unprotected or inadequately protected imidazole ring of histidine can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptide impurities.[4][5]

  • Alkylation of the Imidazole Ring: The nucleophilic imidazole ring can be susceptible to alkylation from carbocations generated during the cleavage of other protecting groups, particularly trityl groups.[6]

  • Guanidinylation: In some instances, modification of the histidine side chain can lead to the formation of guanidino derivatives.[7][8][9][10]

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, particularly in Boc-based synthesis, and can be suppressed using in situ neutralization protocols.[11]

Q2: How does the choice of side-chain protecting group for histidine affect these side reactions?

The choice of the imidazole protecting group is critical in minimizing side reactions.[1][12] Common protecting groups for Boc-histidine include:

  • Boc (tert-Butoxycarbonyl): When both the α-amino and the side-chain imidazole are protected with Boc groups (Boc-His(Boc)-OH), the side-chain Boc is removed during the standard N-terminal Boc deprotection step. This strategy is generally suitable for synthesizing short peptides or for introducing histidine near the N-terminus.[5]

  • DNP (2,4-Dinitrophenyl): The DNP group is a strong electron-withdrawing group that effectively suppresses the basicity of the imidazole ring, thereby significantly reducing the risk of racemization and side-chain acylation.[4][13] It is stable to the acidic conditions used for Boc deprotection and requires a separate thiolysis step for removal.[14][15]

  • Trt (Trityl): The bulky trityl group provides steric hindrance to protect the imidazole nitrogen. However, it is less effective at preventing racemization compared to DNP and can generate stable trityl cations upon cleavage, which may lead to alkylation of sensitive residues.[6][16]

  • Bom (Benzyloxymethyl): The Bom group, attached to the tau-nitrogen, is very effective at preventing racemization. However, Boc-His(Bom)-OH is more expensive and less commonly used in routine synthesis.[5]

Q3: How can I minimize racemization when using Boc-histidine?

Minimizing racemization is crucial for obtaining stereochemically pure peptides. Key strategies include:

  • Choice of Coupling Reagents: Utilize uronium/aminium-based coupling reagents like HBTU or HATU in combination with additives.[1][4] Carbodiimide reagents such as DCC or DIC can lead to higher racemization levels unless used with racemization suppressants.[1][17]

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective in suppressing racemization.[1][4][11]

  • Control Reaction Conditions:

    • Temperature: Perform the coupling reaction at or below room temperature, as elevated temperatures can increase the rate of racemization.[1][4]

    • Pre-activation Time: Keep the pre-activation time of the Boc-histidine with the coupling reagent to a minimum before adding it to the resin.[1][4]

  • Side-Chain Protection: Employing a robust protecting group on the imidazole ring, such as DNP or Bom, is one of the most effective ways to prevent racemization.[1][5]

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/Mass Spectrometry analysis of the crude peptide. Racemization leading to diastereomeric impurities.- Optimize coupling conditions to minimize racemization (see FAQ Q3).[4] - Switch to a histidine derivative with a more robust side-chain protecting group like DNP or Bom.[5]
Premature cleavage of the side-chain protecting group (e.g., DNP cleavage by piperidine in mixed Boc/Fmoc strategies).[4]- Ensure orthogonality of protecting groups if using a mixed strategy. - For Boc-His(Dnp)-OH, avoid exposure to bases like piperidine.[14]
Incomplete removal of the side-chain protecting group (e.g., DNP).- Optimize the thiolysis reaction time and the amount of thiophenol used for DNP removal.[4]
Side-chain acylation.- Ensure complete and effective protection of the imidazole ring. - Use coupling reagents with additives like HOBt to reduce side reactions.[4]
Alkylation of sensitive residues (e.g., Trp, Met) by trityl cations.- When using Boc-His(Trt)-OH, ensure efficient scavenging of trityl cations during the final cleavage step.[6]
Yellow or orange discoloration of the crude peptide. Presence of DNP group byproducts.- This is expected when using Boc-His(Dnp)-OH. The color is typically removed during the DNP deprotection with thiophenol and subsequent purification.[4][15]
Low coupling efficiency for histidine residue. Steric hindrance from the protecting group or peptide aggregation.- Consider using a more efficient coupling reagent like HATU. - If aggregation is suspected, sonicate the reaction mixture or add chaotropic salts.[11]

Quantitative Data

Table 1: Comparison of D-Isomer Formation in Liraglutide Synthesis Using Different Histidine Derivatives and Coupling Conditions (Fmoc-SPPS Data)

While this data is from Fmoc-based synthesis, it provides a strong indication of the relative performance of Trt and Boc side-chain protection in suppressing racemization.

Histidine DerivativeCoupling Temperature (°C)Coupling Time (min)% D-Isomer Formation
Fmoc-His(Trt)-OH50106.8%
Fmoc-His(Boc)-OH50100.18%
Fmoc-His(Trt)-OH902>16%
Fmoc-His(Boc)-OH9020.81%

Data adapted from CEM Corporation application note.[2][3]

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Amino Acid Coupling

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.[6]

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.

    • Drain and treat with 50% TFA in DCM for an additional 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[6]

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice). Wash with DCM (3x).[6]

  • Activation and Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in N,N-dimethylformamide (DMF).[18]

    • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.[18]

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.[1]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).[6]

Protocol 2: Deprotection of the DNP Group from Histidine

  • Resin Preparation: After the completion of peptide synthesis on the resin, wash the resin thoroughly with DMF.

  • Thiolysis: Prepare a solution of 20% thiophenol in DMF.

  • Deprotection Reaction: Treat the resin with the thiophenol solution and allow the reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin extensively with DMF and DCM to remove the DNP byproducts and excess thiophenol. The disappearance of the yellow color is an indicator of successful DNP removal.

Visualizations

racemization_mechanism cluster_0 Racemization of Activated Histidine activated_his Activated L-Histidine carbanion Planar Carbanion Intermediate activated_his->carbanion Alpha-proton abstraction imidazole Imidazole Side Chain (π-Nitrogen) imidazole->activated_his Intramolecular base catalysis racemic_mixture Racemic Mixture (L- and D-Histidine) carbanion->racemic_mixture Non-stereoselective reprotonation

Caption: Mechanism of histidine racemization.

troubleshooting_workflow start Unexpected Peaks in HPLC/MS check_racemization Diastereomeric Impurities Present? start->check_racemization optimize_coupling Optimize Coupling: - Use HOBt/Oxyma - Lower Temperature - Minimize Pre-activation check_racemization->optimize_coupling Yes check_acylation Branched Peptide Impurities? check_racemization->check_acylation No change_protecting_group Switch to Boc-His(Dnp)-OH or Boc-His(Bom)-OH optimize_coupling->change_protecting_group end Pure Peptide change_protecting_group->end improve_protection Ensure Complete Side-Chain Protection check_acylation->improve_protection Yes check_alkylation Alkylation of Trp/Met? check_acylation->check_alkylation No improve_protection->end scavenge_cations Improve Scavenging During Cleavage check_alkylation->scavenge_cations Yes check_alkylation->end No scavenge_cations->end

References

Technical Support Center: DCHA Salt Removal Before Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of dicyclohexylammonium (DCHA) salt from N-protected amino acids prior to coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of DCHA salt.

Issue Possible Cause Recommended Solution
Incomplete DCHA Salt Removal (Two Spots on TLC) Insufficient acid wash.Increase the number of acidic washes (e.g., from 2 to 3-4 washes with 10% KHSO₄ or H₃PO₄). Ensure vigorous mixing during extraction to maximize contact between the organic and aqueous layers.
pH of the aqueous layer is not sufficiently acidic.Check the pH of the aqueous layer after extraction; it should be in the range of 2-3 to ensure complete protonation of dicyclohexylamine.[1]
Formation of sparingly soluble dicyclohexylammonium chloride.Avoid using hydrochloric acid (HCl) for the wash, as it can form a precipitate with dicyclohexylamine that is difficult to remove.[1]
Low Yield of the Free Acid Partial cleavage of acid-labile protecting groups (e.g., Boc).Use cold solvents and reagents (e.g., ice-cold 10% KHSO₄ solution) during the extraction process to minimize the degradation of sensitive protecting groups.[1]
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break up the emulsion.
Product loss during workup.Ensure complete transfer of the organic layer and minimize the number of transfer steps. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Coupling Reaction Fails or Proceeds with Low Yield Residual DCHA salt interfering with the coupling reagents.Ensure complete removal of DCHA salt by performing thorough acidic washes and confirming the absence of the DCHA spot on TLC before proceeding with the coupling reaction.
Degradation of the free acid.Some free acids can be unstable.[1] It is often recommended to use the free acid immediately after isolation and drying.
In some cases, the DCHA salt is intentionally not removed.For certain solid-phase syntheses, the DCHA salt can be carried through the coupling reaction, with the resulting byproducts washed away during subsequent steps. However, this can lead to precipitation and may require more thorough washing.

Frequently Asked Questions (FAQs)

Q1: Why are some N-protected amino acids supplied as DCHA salts?

A1: N-protected amino acids are often supplied as dicyclohexylammonium (DCHA) salts to improve their crystallinity, stability, and ease of handling, especially if the free acid is an oil or is unstable.[1]

Q2: Is it always necessary to remove the DCHA salt before a coupling reaction?

A2: For most solution-phase coupling reactions, it is highly recommended to remove the DCHA salt to obtain the free carboxylic acid, which is the reactive species. In some solid-phase peptide synthesis (SPPS) protocols, the DCHA salt can be used directly, but this may lead to the precipitation of dicyclohexylammonium salts of the activating agent (e.g., HOBt) and require more extensive washing.

Q3: Which acid should I use to remove the DCHA salt?

A3: The most commonly recommended acids are 10% aqueous potassium bisulfate (KHSO₄) or 10% aqueous phosphoric acid (H₃PO₄). These acids effectively protonate dicyclohexylamine, forming water-soluble salts that can be easily removed by extraction.[1]

Q4: Why should I avoid using hydrochloric acid (HCl) to remove the DCHA salt?

A4: Hydrochloric acid should be avoided because it forms a sparingly soluble dicyclohexylammonium chloride salt, which can precipitate out of solution and be difficult to separate from the desired product.[1]

Q5: How can I monitor the removal of the DCHA salt?

A5: The removal of DCHA salt can be monitored by Thin Layer Chromatography (TLC). The DCHA salt of the amino acid will have a different Rf value than the free acid. The reaction is considered complete when the spot corresponding to the DCHA salt is no longer visible on the TLC plate.

Q6: What should I do if my amino acid has an acid-sensitive protecting group?

A6: If your N-protected amino acid contains an acid-sensitive protecting group (e.g., Boc), it is crucial to perform the acidic wash with ice-cold reagents and for a minimal amount of time to prevent premature deprotection.[1]

Experimental Protocols

Protocol 1: DCHA Salt Removal using Potassium Bisulfate (KHSO₄)

This protocol describes the conversion of a DCHA salt to its corresponding free acid using an aqueous KHSO₄ wash.

Materials:

  • N-protected amino acid DCHA salt

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 10% (w/v) aqueous potassium bisulfate (KHSO₄) solution, ice-cold

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-protected amino acid DCHA salt in DCM or EtOAc (5-10 volumes).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of ice-cold 10% aqueous KHSO₄ solution and shake vigorously for 1-2 minutes.

  • Allow the layers to separate and drain the lower aqueous layer. Check the pH of the aqueous layer to ensure it is acidic (pH 2-3).

  • Repeat the wash with the ice-cold 10% aqueous KHSO₄ solution two more times.

  • Wash the organic layer with deionized water until the aqueous wash is neutral (pH ~7).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid, which may be a solid or an oil.

Data Presentation: Comparison of DCHA Salt Removal Methods

The following table provides an illustrative comparison of common methods for DCHA salt removal. The values presented are representative and may vary depending on the specific amino acid derivative and experimental conditions.

Method Acid Reagent Typical Yield of Free Acid Purity of Free Acid Key Considerations
Method A 10% Aqueous KHSO₄90-98%>98%Generally effective and widely used. Best performed at low temperatures for acid-sensitive substrates.
Method B 10% Aqueous H₃PO₄88-97%>98%An effective alternative to KHSO₄.
Method C 1M Sulfuric Acid85-95%>97%Can be used, but may be more aggressive towards acid-sensitive protecting groups.

Mandatory Visualization

DCHA_Salt_Removal_Workflow cluster_start Starting Material cluster_process Extraction Process cluster_end Final Product DCHA_Salt N-Protected Amino Acid DCHA Salt Dissolve Dissolve in Organic Solvent (e.g., DCM, EtOAc) DCHA_Salt->Dissolve Add_Acid Add Aqueous Acid (e.g., 10% KHSO₄) Dissolve->Add_Acid Separate Separate Layers Add_Acid->Separate Repeat 2-3x Wash Wash Organic Layer with Water Separate->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Free_Acid Free N-Protected Amino Acid Evaporate->Free_Acid

Caption: Workflow for the removal of DCHA salt via acid-base extraction.

Peptide_Coupling_Pathway cluster_reactants Reactants cluster_activation Activation & Coupling cluster_product Product Free_Acid N-Protected Amino Acid (Free Acid) Coupling_Reagent Add Coupling Reagent (e.g., EDC, HBTU) Free_Acid->Coupling_Reagent Amino_Component Amino Component (e.g., Amino Acid Ester) Activated_Intermediate Activated Intermediate Amino_Component->Activated_Intermediate Nucleophilic Attack Coupling_Reagent->Activated_Intermediate Activation Dipeptide Protected Dipeptide Activated_Intermediate->Dipeptide Peptide Bond Formation

Caption: Simplified signaling pathway for a typical peptide coupling reaction.

References

Technical Support Center: Boc-Histidine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering incomplete deprotection of Boc groups from histidine residues in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of incomplete Boc deprotection of histidine?

Incomplete Boc deprotection of histidine can stem from several factors:

  • Steric Hindrance: The bulky nature of the Boc group, combined with the imidazole side chain of histidine and its own protecting group (e.g., Trt, Bom, Dnp), can sterically hinder the access of the deprotecting acid.

  • Insufficient Acid Strength or Reaction Time: The concentration of trifluoroacetic acid (TFA) and the duration of the deprotection step are critical. Inadequate acid strength or time may not be sufficient to drive the reaction to completion.[1]

  • Side-Chain Protecting Group Influence: The choice of the histidine side-chain protecting group can influence the lability of the Nα-Boc group. For instance, the Boc group on a His(π-Bom) residue has been reported to be more resistant to deprotection under standard TFA treatment.[2]

  • Poor Resin Swelling: In solid-phase peptide synthesis (SPPS), incomplete deprotection can occur if the resin is not adequately swollen, limiting the access of reagents to the peptide chain. Using 100% TFA can lead to insufficient resin swelling compared to 55% TFA in DCM, potentially causing incomplete Boc removal.[3]

  • Reagent Quality: The purity of the TFA is important. The presence of water can affect the efficiency of the deprotection reaction.

Q2: Which side-chain protecting group for histidine is best to minimize deprotection issues?

The choice of the side-chain protecting group for histidine is a trade-off between preventing racemization, ease of deprotection, and potential side reactions.

  • Trityl (Trt): This is a commonly used acid-labile protecting group. While its removal is convenient as it occurs during the final cleavage, it is prone to causing significant racemization of the histidine residue.[4]

  • 2,4-Dinitrophenyl (Dnp): The Dnp group is very effective at suppressing racemization due to its strong electron-withdrawing nature.[4] However, it is not removed by acid and requires a separate deprotection step using a nucleophile like thiophenol, which adds a step to the synthesis and can introduce colored byproducts.[4][5]

  • Benzyloxymethyl (Bom): The Bom group is also effective in suppressing racemization.[6] However, its cleavage can release formaldehyde, which may lead to side reactions if not properly scavenged.[6] The Nα-Boc group of His(Bom) can also be more difficult to remove.[2]

  • tert-Butoxycarbonyl (Boc): Using Boc as a side-chain protecting group can be effective against racemization, but it is labile to the same acidic conditions used for Nα-Boc removal and is therefore not suitable for long peptides synthesized via Boc-SPPS.[7]

Q3: What is the role of scavengers in Boc deprotection of histidine-containing peptides?

Scavengers are crucial for preventing side reactions caused by reactive carbocations generated during the cleavage of protecting groups.[1]

  • tert-Butyl Cation: The deprotection of the Boc group generates a reactive tert-butyl cation. This cation can alkylate nucleophilic residues like tryptophan, methionine, cysteine, and tyrosine if not trapped by a scavenger.[1]

  • Trityl Cation: When using His(Trt), the cleavage of the Trt group generates a stable trityl cation, which also requires efficient scavenging to prevent side reactions.[4]

  • Formaldehyde: In the case of His(Bom), scavengers are needed to trap the formaldehyde released upon cleavage.[6]

Commonly used scavengers include triisopropylsilane (TIS), water, thioanisole, and ethanedithiol (EDT).[1][6] A common scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc deprotection of histidine residues.

Issue 1: Incomplete Deprotection Observed by HPLC/Mass Spectrometry

Possible Cause Recommended Solution
Insufficient TFA Concentration Increase the TFA concentration. While 50% TFA in DCM is standard, for resistant Boc groups, a higher concentration or even neat TFA may be necessary. However, be aware that 100% TFA can lead to poor resin swelling and may not improve results.[3] A study showed that deprotection with 55% TFA/DCM for 30 minutes resulted in higher purity peptides on average than with 100% TFA for 5 minutes.[3]
Inadequate Reaction Time Increase the deprotection time. Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to determine the optimal reaction time.[1] For difficult sequences, prolonged deprotection steps may be required.[2]
Suboptimal Temperature While most deprotections are performed at room temperature, for particularly difficult cases, a moderate increase in temperature may be considered. However, this can also increase the risk of side reactions and racemization.[8]
Poor Reagent Quality Ensure that the TFA and other reagents are of high purity and anhydrous where specified.

Issue 2: Presence of Unexpected Side Products in Mass Spectrometry Analysis

Possible Cause Recommended Solution
Alkylation by tert-butyl or Trityl Cations Incorporate or increase the concentration of scavengers in the cleavage cocktail. For tryptophan-containing peptides, TIS is effective. For methionine, thioanisole can be used. A general cocktail like TFA/TIS/H₂O (95:2.5:2.5) is often a good starting point.[1]
Formaldehyde Adducts (with His(Bom)) Use scavengers specifically for formaldehyde, such as thioanisole and ethanedithiol, in the cleavage cocktail.[6]
Racemization of Histidine If significant racemization is detected, consider using a histidine derivative with a more robust side-chain protecting group against racemization, such as Dnp or Bom, for subsequent syntheses.[4][6] For His(Trt), minimize activation times during coupling to reduce the risk of racemization.[4]
Deletion Products The presence of deletion products at the N-terminus of the histidine residue suggests incomplete deprotection in the preceding cycle. Optimize the deprotection conditions (TFA concentration, time) for the His residue to ensure complete removal of the Boc group before the next coupling step.[2]

Quantitative Data Summary

The following tables summarize available data on factors affecting histidine protection and deprotection. Direct quantitative comparisons for Boc deprotection efficiency under varying conditions for histidine are limited in the literature; some data is inferred from studies on Fmoc-SPPS, which shares similar concerns regarding histidine.

Table 1: Comparison of Histidine Side-Chain Protecting Groups in Peptide Synthesis

Protecting GroupRacemization SuppressionDeprotection MethodKey Considerations
Trityl (Trt) Prone to significant racemization (up to 6.8% D-isomer observed in a 10-minute coupling at 50°C in Fmoc-SPPS).[4]Acidolysis with TFA during final cleavage.[4]Streamlined workflow, but requires careful optimization of coupling to minimize racemization.[4]
Dinitrophenyl (Dnp) Highly effective due to the strong electron-withdrawing nature of the Dnp group.[4]Thiolysis with a nucleophile (e.g., thiophenol) in a separate step.[4]Orthogonal deprotection allows for on-resin modifications but adds complexity and can introduce colored byproducts.[4][5]
Benzyloxymethyl (Bom) Very effective in suppressing racemization.[6]Acidolysis with strong acids (e.g., HF) during final cleavage.[6]Cleavage can release formaldehyde, necessitating specific scavengers. The Nα-Boc group may be more resistant to deprotection.[2][6]
Boc Highly effective at reducing racemization.[7]Acidolysis with TFA.Not suitable for multi-step Boc-SPPS as it is removed with each Nα-Boc deprotection cycle.[7]

Table 2: Recommended Scavenger Cocktails for Deprotection

Sensitive Residue(s) Recommended Scavenger(s) Example Cocktail
Tryptophan, Tyrosine, Cysteine, MethionineTriisopropylsilane (TIS), WaterTFA/TIS/H₂O (95:2.5:2.5 v/v/v)[1]
MethionineThioanisoleTFA/Thioanisole (e.g., 95:5 v/v)[1]
CysteineEthanedithiol (EDT)TFA/EDT (e.g., 95:5 v/v)[1]
Multiple Sensitive ResiduesA mixture of scavengersReagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)[1]
His(Bom)Formaldehyde scavengersThioanisole, Ethanedithiol[6]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of Resin-Bound Peptide

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.

  • Pre-wash (optional but recommended): Treat the resin with a 50% TFA in DCM solution for 2-5 minutes and drain.

  • Deprotection: Add a fresh solution of 50% TFA in DCM to the resin. Agitate the mixture for 20-30 minutes at room temperature.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

  • Neutralization: Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

  • Final Washes: Wash the resin with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.

Protocol 2: Monitoring Deprotection by HPLC

  • Sample Preparation: At desired time points, take a small aliquot of the resin. Wash it thoroughly with DCM and dry it under vacuum. Cleave a small amount of the peptide from the resin using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 1-2 hours. Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.

  • HPLC Analysis: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA). Analyze the sample using a reverse-phase C18 column.

  • Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.

    • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Interpretation: Compare the peak corresponding to the Boc-protected peptide with the peak of the deprotected peptide to assess the completion of the reaction. The appearance of a single peak corresponding to the fully deprotected peptide indicates a successful reaction.

Visualizations

Deprotection_Workflow start Start: Boc-His-Peptide-Resin deprotection Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection washing Washing (DCM) deprotection->washing neutralization Neutralization (e.g., 10% DIEA in DCM) washing->neutralization next_coupling Ready for Next Coupling neutralization->next_coupling

Caption: General workflow for a single Boc deprotection cycle in SPPS.

Troubleshooting_Logic incomplete_deprotection Incomplete Deprotection Detected check_time Increase Reaction Time? incomplete_deprotection->check_time check_scavengers Side Products Observed? incomplete_deprotection->check_scavengers check_tfa Increase TFA Concentration? check_time->check_tfa No increase_time Increase Time & Re-analyze check_time->increase_time Yes increase_tfa Increase TFA & Re-analyze check_tfa->increase_tfa Yes optimize_coupling Racemization? check_scavengers->optimize_coupling No add_scavengers Add/Optimize Scavengers check_scavengers->add_scavengers Yes change_protecting_group Consider Alternative His Protecting Group optimize_coupling->change_protecting_group Yes

Caption: A decision tree for troubleshooting incomplete Boc deprotection of histidine.

References

Technical Support Center: Purification of Pe-Boc-Histidine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for the purification of synthetic peptides containing di-Boc-histidine.

Frequently Asked Questions (FAQs)

Q1: Why is di-Boc-histidine used in peptide synthesis, and what are the main challenges?

A1: Di-Boc-histidine (Nα-Boc, Nim-Boc-L-histidine) is used in Boc-based solid-phase peptide synthesis (SPPS) to protect the imidazole side chain of histidine. This protection prevents undesirable side reactions such as racemization and side-chain acylation during peptide chain elongation.[1] The primary challenge arises from the lability of the Nim-Boc (imidazole Boc) group, which can be prematurely cleaved under the acidic conditions used to remove the Nα-Boc group at each cycle (e.g., with trifluoroacetic acid, TFA).[2] This premature deprotection can lead to a heterogeneous mixture of peptides, complicating the final purification.

Q2: What are the most common impurities encountered when purifying peptides synthesized with di-Boc-histidine?

A2: The most common impurities include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling.[3]

  • Truncated sequences: Peptides that have been prematurely terminated.[3]

  • Peptides with partial deprotection: Peptides where one or both of the Boc groups on the histidine residue remain, or where other side-chain protecting groups are not fully removed.

  • Side-products from cleavage: Modifications caused by reactive carbocations generated during final cleavage, especially if scavengers are inadequate.[4]

  • Isomers: Rearranged peptide sequences or racemized products.[5]

Q3: Can I use Fmoc-His(Boc)-OH in Fmoc-based synthesis?

A3: Yes, Fmoc-His(Boc)-OH is an effective alternative for Fmoc-based SPPS. It has shown excellent solution stability and can lead to reduced epimerization compared to other protected histidine derivatives like Fmoc-His(Trt)-OH, especially under heated coupling conditions.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of peptides containing di-Boc-histidine.

Problem 1: The crude peptide shows multiple peaks on the analytical HPLC, with mass differences corresponding to Boc groups (+100 Da or +200 Da).

  • Cause: This indicates incomplete removal of one or both Boc groups from the histidine residue during the final cleavage step.

  • Solution:

    • Extend Cleavage Time: Increase the duration of the cleavage reaction (e.g., from 1 hour to 2-3 hours) to ensure complete deprotection.

    • Optimize Cleavage Cocktail: Ensure the TFA concentration is sufficient. For Boc-SPPS, a high concentration of a strong acid like anhydrous HF is often required for complete deprotection and cleavage from the resin.[7][8]

    • Re-cleavage: Subject the crude peptide to the cleavage conditions again to remove the remaining protecting groups. Dissolve the crude peptide in a fresh cleavage cocktail, stir for 1-2 hours, and then re-precipitate the peptide.

Problem 2: The main peak in the HPLC is broad or shows poor resolution.

  • Cause: This can be due to several factors, including peptide aggregation, poor solubility, or suboptimal HPLC conditions. Histidine-containing peptides can exhibit poor peak shape if the mobile phase pH is close to the pKa of the imidazole side chain (~6.0).[9]

  • Solution:

    • Acidify the Mobile Phase: Add 0.1% TFA or 0.1% formic acid to both mobile phase solvents (water and acetonitrile).[9][10] This ensures that the histidine side chain is protonated, leading to improved solubility and sharper peaks.[9]

    • Optimize Gradient: Develop the separation on an analytical column first. Start with a broad gradient (e.g., 5% to 95% acetonitrile) to determine the approximate elution time, then run a shallower gradient around that point (e.g., 1% per minute) to improve resolution.[11]

    • Change Chromatography Mode: If reverse-phase HPLC (RP-HPLC) fails, consider alternative methods like ion-exchange (IEX) or hydrophilic interaction chromatography (HILIC).[12]

Problem 3: Mass spectrometry reveals side-products with masses indicating modification of sensitive residues (e.g., Trp, Met, Cys, Tyr).

  • Cause: During acidic cleavage, protecting groups are released as reactive carbocations, which can alkylate nucleophilic amino acid side chains.[4]

  • Solution:

    • Use an Effective Scavenger Cocktail: The choice of scavengers is critical. A robust mixture is often needed to trap the various reactive species generated.[13][14] Refer to the table below for recommended cleavage cocktails.

    • Control Cleavage Temperature: For peptides with sensitive residues, performing the cleavage at a lower temperature (e.g., 0-5 °C) can minimize side reactions.[8]

Data and Protocols

Comparison of Cleavage Cocktails

The selection of a cleavage cocktail is crucial for minimizing side reactions and ensuring complete deprotection.[15] The table below compares common cocktails used for peptides containing sensitive residues.

Cleavage CocktailCompositionRecommended UseCautions
Standard TFA 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)Peptides without highly sensitive residues like Cys, Met, or Trp.Can lead to alkylation of Trp and oxidation of Met.[16]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A versatile, general-purpose cocktail for peptides with Cys, Met, Trp, and Tyr residues.[13]Strong, unpleasant odor due to thiol scavengers.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISAn "odorless" alternative suitable for peptides with trityl-based protecting groups.Not recommended for peptides containing methionine, as it does not prevent oxidation.[17]
Low/High HF Low: 25% HF, 65% DMS, 10% p-cresolHigh: 90% HF, 10% p-cresolA two-step procedure for Boc-SPPS to reduce side reactions with sensitive residues like Trp(For).[1][4]Requires specialized, HF-resistant equipment due to the high toxicity of HF.[7]

Experimental Protocols

Protocol 1: Final Cleavage and Deprotection (TFA-based)

This protocol is for cleaving the peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a vacuum for at least 3 hours.[14]

  • Cleavage Reaction:

    • Prepare the chosen cleavage cocktail (e.g., Reagent K) fresh in a well-ventilated fume hood.[16]

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the suspension at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin using a fritted glass funnel and collect the filtrate containing the peptide.

    • Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.[13]

  • Peptide Precipitation:

    • Add the combined TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether.[13] A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to ensure complete precipitation.

  • Work-up:

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic byproducts.

    • Dry the crude peptide pellet under a vacuum.

Protocol 2: RP-HPLC Purification

This protocol outlines a general method for purifying the crude peptide.

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[3]

  • Instrumentation & Reagents:

    • HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

    • Column: C18 reversed-phase column.

    • Solvent A: 0.1% TFA in HPLC-grade water.[3]

    • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[3]

  • Chromatography:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 15 minutes.[3]

    • Inject the prepared sample.

    • Run a linear gradient optimized for the specific peptide. A typical starting gradient is 5% to 65% Solvent B over 30 minutes.[3]

    • Monitor the elution at 214 nm or 220 nm for the peptide backbone and 280 nm for aromatic residues.[3][12]

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final peptide product.

Visual Guides

G General Workflow for Peptide Purification cluster_synthesis Synthesis & Cleavage cluster_purification Purification & Analysis cluster_final Final Product DryResin Dry Peptide-Resin Cleavage Cleavage & Deprotection (TFA Cocktail) DryResin->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation CrudePeptide Crude Peptide Pellet Precipitation->CrudePeptide Dissolve Dissolve & Filter CrudePeptide->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Collect Collect Fractions HPLC->Collect Analyze Purity Analysis (LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize PurePeptide Pure Lyophilized Peptide Lyophilize->PurePeptide G Troubleshooting HPLC Purification Issues Start Analyze Crude Peptide by Analytical HPLC/MS Problem What is the primary issue? Start->Problem MultiPeak Multiple Peaks Observed Problem->MultiPeak Multiple Peaks PoorShape Broad or Tailing Peaks Problem->PoorShape Poor Peak Shape MassDiff Mass difference corresponds to Boc group (+100 Da)? MultiPeak->MassDiff IncompleteDeprotection Incomplete Deprotection MassDiff->IncompleteDeprotection Yes OtherImpurity Other Impurity (e.g., deletion) MassDiff->OtherImpurity No Solution1 Solution: 1. Extend cleavage time 2. Re-cleave crude peptide IncompleteDeprotection->Solution1 Solution2 Solution: Optimize HPLC gradient for better separation OtherImpurity->Solution2 Solution3 Solution: 1. Add 0.1% TFA to mobile phase 2. Check sample solubility 3. Optimize gradient PoorShape->Solution3

References

Technical Support Center: Synthesis of Histidine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the aggregation of histidine-rich peptides during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of peptide aggregation during synthesis?

Several signs can suggest that your peptide is aggregating on the resin during synthesis. Key indicators include:

  • Resin Shrinking: A visible decrease in the volume of the swollen peptide-resin is a primary sign of aggregation.[1]

  • Poor Solvation: The peptide-resin fails to swell properly, indicating that solvent access to the peptide chains is restricted.[2]

  • Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling reactions may become sluggish or fail to reach completion.[3] This is because aggregation makes the reactive sites at the N-terminus of the growing peptide chains inaccessible to reagents.[3]

  • False Test Results: Standard monitoring tests like the ninhydrin (Kaiser) or TNBS test may give false negative results, as the aggregated state can prevent the reagents from reaching the free amines.

Q2: Why are histidine-rich peptides particularly susceptible to aggregation?

Histidine's imidazole side chain introduces unique challenges. While not as hydrophobic as amino acids like Valine or Leucine, the imidazole ring can participate in hydrogen bonding and π-stacking interactions, which can contribute to the formation of secondary structures like β-sheets between peptide chains.[2] This self-association is a primary driver of aggregation on the solid support.[2] Furthermore, the unprotected imidazole ring can catalyze unwanted side reactions, such as O-acylation if the peptide contains unprotected Ser or Thr residues, further complicating the synthesis.[4]

Q3: Which side-chain protecting group is best for Histidine to prevent aggregation and side reactions?

The choice of protecting group for the histidine side chain is critical for a successful synthesis. The goal is to prevent the imidazole nitrogen from participating in side reactions and to minimize racemization, which is a known issue for histidine.[2][5]

  • Trityl (Trt): This is the most commonly used protecting group for Fmoc-based SPPS.[6] Nα-Fmoc-Nτ-Trt-L-histidine (Fmoc-His(Trt)-OH) is highly effective at preventing side reactions and significantly reduces the risk of racemization.[6] The Trt group is stable during the piperidine-based Fmoc deprotection steps but is readily removed during the final TFA cleavage.[5][6]

  • Benzyloxymethyl (Bom): In Boc-based synthesis, the Bom group can be used to protect the histidine side chain.[5]

  • Methoxybenzyl (Mmb): Protecting the π-imidazole nitrogen with a methoxybenzyl group has been shown to greatly reduce racemization.[2]

For most standard Fmoc SPPS applications, Fmoc-His(Trt)-OH is the recommended choice for ensuring high purity and yield by minimizing side reactions and racemization.[6]

Q4: I've observed aggregation during my synthesis. What immediate troubleshooting steps can I take?

If you detect aggregation mid-synthesis, several immediate actions can be taken to disrupt the hydrogen bonds causing the issue and improve solvation:[2]

  • Change the Solvent: Switch from standard DMF to a stronger, more polar aprotic solvent like N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to your DMF.[2]

  • Increase Temperature: Performing the coupling step at a higher temperature (e.g., up to 55°C) can help disrupt secondary structures.[2]

  • Mechanical Disruption: Use sonication during the coupling or deprotection steps to physically break up the aggregated peptide-resin.[2]

  • Use Chaotropic Salts: Add chaotropic salts such as LiCl or KSCN to the reaction mixture.[2] These salts interfere with hydrogen bonding and can improve solvation.

  • Employ "Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate can be effective for difficult acylations.

Q5: For a known "difficult" His-rich sequence, what proactive strategies should I consider before starting the synthesis?

For sequences that are long (>20 amino acids) or known to be aggregation-prone, it is best to adopt a strategy from the outset to mitigate these effects.

  • Choose a Low-Loading Resin: High loading on the resin can exacerbate aggregation. Using a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing inter-chain interactions.

  • Use PEG-based Resins: Resins with polyethylene glycol (PEG) linkers, such as NovaSyn® TG or PEGA resins, have better swelling properties and can improve solvation of the growing peptide chain.

  • Incorporate Backbone Protection: Introduce a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid every 6-7 residues.[2] This physically prevents the hydrogen bonding that leads to aggregation.[2]

  • Utilize Pseudoproline Dipeptides: If your sequence contains Ser or Thr, you can substitute them with a corresponding pseudoproline dipeptide. This introduces a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures. The native Ser or Thr residue is regenerated during the final TFA cleavage.[2]

Troubleshooting and Optimization Strategies

The following table summarizes various strategies to combat aggregation, categorized by their point of application in the synthesis workflow.

StrategyPrimary ApplicationImpact on AggregationKey Considerations
Resin Selection Pre-SynthesisHighUse low-substitution PS resins or high-swelling PEG-based resins (e.g., TentaGel, NovaSyn TG) to improve solvation.[2]
Solvent Choice During SynthesisMedium-HighReplace DMF with NMP or add DMSO (up to 25%) to disrupt hydrogen bonds.[2]
Backbone Protection Pre-Synthesis / During SynthesisHighIncorporate Hmb- or Dmb-protected amino acids or pseudoproline dipeptides at strategic intervals (approx. every 6th residue).[2]
Chaotropic Agents During SynthesisMediumAdd salts like LiCl, NaClO4, or KSCN to the coupling mixture to interfere with secondary structure formation.[2]
Elevated Temperature During SynthesisMediumPerform coupling reactions at elevated temperatures (e.g., 50-60°C) to reduce aggregation. Microwave synthesis is also an option.[2]
His Protecting Group Pre-SynthesisHighUse Fmoc-His(Trt)-OH to prevent side reactions and minimize racemization, ensuring a cleaner synthesis.[2][6]

Key Experimental Protocols

Protocol 1: Manual Coupling of a Pseudoproline Dipeptide

This protocol describes the manual coupling of an Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide to disrupt a potential aggregation site.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (e.g., Fmoc-Ser(ΨPro)-OH) (5 eq.)

  • Coupling reagent (e.g., HBTU, HATU) (5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (10 eq.)

  • DMF or NMP solvent

Procedure:

  • In a separate vessel, dissolve the pseudoproline dipeptide (5 eq.) and the coupling reagent (5 eq.) in a minimum volume of DMF or NMP.

  • Add DIPEA (10 eq.) to the solution and mix thoroughly.

  • Immediately add the activated dipeptide solution to the vessel containing the Fmoc-deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a test to check for completion of the coupling (e.g., TNBS test). If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • After successful coupling, wash the resin thoroughly with DMF and proceed to the next Fmoc deprotection step.

Protocol 2: Standard Cleavage from Resin

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups, including the Trt group from histidine.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). The TIS acts as a scavenger to prevent reactive cations from modifying sensitive residues like Trp or Met.

  • Stir the mixture at room temperature for 2-3 hours. The pseudoproline dipeptides, if used, will be converted back to their native Ser or Thr residues during this time.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube filled with cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet again with cold ether to remove residual scavengers.

  • Dry the peptide pellet under vacuum. The crude peptide is now ready for purification and analysis.

Visual Guides

G start Aggregation Detected (Resin Shrinking, Failed Coupling) q1 Is the peptide >20 aa or known to be difficult? start->q1 action_immediate Immediate Actions q1->action_immediate No action_proactive Proactive Strategy (Resynthesize) q1->action_proactive Yes solvents Change Solvent (NMP, DMSO) action_immediate->solvents temp Increase Temperature or Use Sonication solvents->temp salts Add Chaotropic Salts (LiCl, KSCN) temp->salts resin Use Low-Load or PEG Resin action_proactive->resin backbone Incorporate Backbone Protection (Hmb, Dmb, Pseudoproline) resin->backbone his_protect Confirm Use of Fmoc-His(Trt)-OH backbone->his_protect

Caption: Troubleshooting workflow for addressing peptide aggregation.

G cluster_0 Standard Peptide Backbone (Aggregation Prone) cluster_1 Backbone Protection (Aggregation Disrupted) P1 Peptide 1 P2 Peptide 2 P1->P2 H-Bond P3 Peptide 3 P2->P3 H-Bond P4 Peptide 1 P5 Peptide 2 P6 Peptide 3 Hmb Hmb/Dmb Group P5->Hmb

Caption: How backbone protection disrupts inter-chain hydrogen bonding.

References

Technical Support Center: Solid-Phase Peptide Synthesis of Histidine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the solid-phase peptide synthesis (SPPS) of histidine-containing peptides.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of histidine peptides, offering potential causes and solutions.

Low Crude Peptide Purity and Yield

Question: What are the common causes of low yield and purity when synthesizing peptides containing histidine?

Answer: Low yield and purity in the SPPS of histidine-containing peptides can stem from several factors:

  • Incomplete Coupling: The bulky imidazole side chain of histidine, especially when protected, can sterically hinder the coupling reaction. This is particularly problematic for amino acids coupled to histidine.

  • Racemization: Histidine is highly susceptible to racemization during the activation step of the coupling reaction, leading to the formation of diastereomeric impurities that are often difficult to separate during purification.

  • Side Reactions: The imidazole ring of histidine can undergo undesirable side reactions, such as acylation, if not properly protected.

  • Peptide Aggregation: The presence of histidine can sometimes contribute to the aggregation of the growing peptide chain on the solid support, limiting reagent access and hindering both coupling and deprotection steps.

  • Premature Deprotection: The choice of protecting group for the histidine side chain is crucial. Some protecting groups may be partially labile under the repeated deprotection conditions of the N-terminus, leading to side reactions.

Question: How can I improve the coupling efficiency for histidine residues?

Answer: To improve coupling efficiency:

  • Choice of Coupling Reagent: Utilize highly efficient coupling reagents. Phosphonium salts like PyBOP and aminium salts like HATU are known to be very effective.[1] For particularly difficult couplings, consider using COMU, which has shown coupling efficiencies comparable to HATU.

  • Double Coupling: If a standard coupling protocol results in a positive Kaiser test (indicating incomplete reaction), a second coupling of the same amino acid can be performed before proceeding to the next deprotection step.

  • Increased Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction kinetics.

  • Microwave-Assisted SPPS: Microwave energy can accelerate both the deprotection and coupling reactions, potentially improving yields.[2] However, it's important to note that higher temperatures can also increase the risk of racemization.[2][3]

Histidine Racemization

Question: What causes histidine to racemize during SPPS, and how can I minimize it?

Answer: Histidine racemization is a significant challenge in SPPS. The imidazole ring of the histidine side chain can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid and leading to a loss of stereochemical integrity.[3]

To minimize racemization:

  • Side-Chain Protection: Protecting the π-imidazole nitrogen is the most effective strategy to reduce racemization.[3] The 4-methoxybenzyloxymethyl (MBom) group has been shown to be very effective in suppressing racemization compared to the more commonly used trityl (Trt) group.[2][3] In Boc-SPPS, the dinitrophenyl (Dnp) group is also highly effective at preventing racemization due to its strong electron-withdrawing nature.[4][5]

  • Coupling Conditions:

    • Avoid Prolonged Pre-activation: The longer the activated histidine is present before coupling, the greater the opportunity for racemization. In-situ activation is generally preferred.

    • Choice of Base: When a base is required for coupling, a weaker base like N-methylmorpholine (NMM) may be preferable to a stronger base like diisopropylethylamine (DIPEA) to reduce the risk of racemization.

    • Temperature Control: If using microwave-assisted SPPS, lowering the coupling temperature can help to limit racemization.[2]

Side Reactions of the Histidine Imidazole Ring

Question: What are the common side reactions involving the histidine side chain, and how can they be prevented?

Answer: The primary side reaction of the histidine imidazole ring is N-acylation, where the nucleophilic nitrogen of the imidazole ring attacks the activated carboxyl group of the incoming amino acid. This can lead to branched peptides and other impurities.

Prevention:

  • Side-Chain Protection: The most effective way to prevent side reactions is to use a protecting group on the imidazole side chain. Commonly used protecting groups in Fmoc-SPPS include trityl (Trt), tert-butoxycarbonyl (Boc), and 4-methoxybenzyloxymethyl (MBom). In Boc-SPPS, dinitrophenyl (Dnp), tosyl (Tos), and benzyloxymethyl (Bom) are frequently employed.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is best for the histidine imidazole side chain?

A1: The "best" protecting group depends on the specific requirements of your synthesis (e.g., Fmoc or Boc strategy, desired level of racemization suppression).

  • Fmoc-SPPS:

    • Fmoc-His(Trt)-OH: This is the most commonly used derivative due to its stability and ease of use. However, it is prone to racemization, especially with prolonged activation times or at elevated temperatures.[2][3]

    • Fmoc-His(Boc)-OH: This derivative offers significantly better suppression of racemization compared to Fmoc-His(Trt)-OH, especially in microwave-assisted SPPS at higher temperatures.[2][6]

    • Fmoc-His(MBom)-OH: This protecting group provides excellent suppression of racemization.[2][3] However, it is more expensive and can be associated with side reactions during cleavage.[3]

  • Boc-SPPS:

    • Boc-His(Dnp)-OH: The Dnp group is very effective at preventing racemization due to its electron-withdrawing properties.[4][5][7] It requires a separate deprotection step using a thiol, which adds a step to the synthesis but provides orthogonality.[4][5][7]

    • Boc-His(Bom)-OH: The Bom group also provides excellent protection against racemization.[8]

    • Boc-His(Tos)-OH: The Tosyl group is another option, though it may be less effective at suppressing racemization compared to Dnp and Bom.

Q2: What are the recommended coupling reagents for incorporating histidine?

A2: For efficient coupling of histidine with minimal racemization, the following reagents are recommended:

  • Phosphonium Salts (e.g., PyBOP): These reagents are highly effective and generally provide good results.

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): These are some of the most efficient coupling reagents available and are widely used in SPPS.[1] HATU and HCTU have been shown to produce peptides of very similar purity.[1]

  • Carbodiimides (e.g., DIC) with additives (e.g., OxymaPure®): The combination of a carbodiimide with an additive like OxymaPure® can be a cost-effective and efficient coupling system.

Q3: How can I monitor the completion of the coupling reaction for histidine?

A3: The Kaiser test is a common qualitative method used to detect the presence of free primary amines on the resin.[9][10][11] A negative Kaiser test (beads remain yellow) indicates that the coupling reaction is complete.[10][11] However, it's important to note that the Kaiser test is not reliable for N-terminal proline residues and can sometimes give false positives.[11][12] An alternative is the chloranil test for secondary amines.[11]

Data Presentation

The following tables summarize quantitative data on the performance of different protecting groups and coupling reagents in the synthesis of histidine-containing peptides.

Table 1: Comparison of D-Isomer Formation for Different Histidine Protecting Groups in Fmoc-SPPS

DerivativeCoupling ConditionsD-Isomer Formation (%)
Fmoc-His(Trt)-OH10 min at 50°C (Microwave)6.8
Fmoc-His(Boc)-OH10 min at 50°C (Microwave)0.18
Fmoc-His(Trt)-OH2 min at 90°C (Microwave)>16
Fmoc-His(Boc)-OH2 min at 90°C (Microwave)0.81

Data from a study on the synthesis of Liraglutide.[6]

Table 2: Impact of Pre-activation Time on Racemization in Fmoc-SPPS

DerivativePre-activation Time (min)Racemization (%)
Fmoc-His(Trt)-OH01.0
Fmoc-His(Trt)-OH57.8
Fmoc-His(MBom)-OH50.3

Data from a comparative study of Fmoc-His(Trt)-OH and Fmoc-His(MBom)-OH.[3]

Experimental Protocols

Protocol 1: Standard Coupling Procedure with HATU
  • Resin Preparation: After the deprotection of the N-terminal Fmoc group and subsequent washing of the resin-bound peptide, wash the resin once with Dimethylformamide (DMF).

  • Amino Acid Activation: In a separate vessel, dissolve the N-α-Fmoc protected histidine (3-5 equivalents relative to the resin loading) and HATU (2.9-4.5 equivalents) in DMF.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After a complete reaction, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Kaiser Test (Ninhydrin Test)

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 40 g of phenol in 20 mL of n-butanol.

  • Solution C: 1 mL of 0.001 M aqueous KCN diluted with 49 mL of pyridine.

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Dark blue beads and solution: Incomplete coupling (free primary amines present).

    • Yellow or colorless beads and solution: Complete coupling (no free primary amines).

Protocol 3: HPLC Analysis of Crude Peptide Purity
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).[13][14] Filter the sample through a 0.22 µm or 0.45 µm filter.[13]

  • HPLC System:

    • Column: A reverse-phase C18 column is commonly used for peptide analysis.

    • Mobile Phase A: 0.1% TFA in water.[14]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[14]

  • Gradient Elution: Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30-60 minutes) at a flow rate of 1 mL/min for an analytical column.

  • Detection: Monitor the absorbance at 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity of the peptide is calculated as the percentage of the main peak area relative to the total area of all peaks.[13][14]

Protocol 4: Amino Acid Analysis for Racemization Determination
  • Peptide Hydrolysis: Hydrolyze the purified peptide sample in 6 M HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent, OPA/chiral thiol).

  • Chromatographic Separation: Separate the diastereomeric amino acid derivatives using reverse-phase HPLC.

  • Quantification: Quantify the peak areas of the L- and D-histidine derivatives to determine the percentage of racemization.

Visualizations

SPPS_Workflow Resin Resin Swelling Resin Swelling (e.g., DMF) Resin->Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-His(X)-OH, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest KaiserTest->Coupling Positive Repeat Repeat Cycle KaiserTest->Repeat Negative Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Global Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Histidine_Racemization cluster_activation Activation cluster_racemization Racemization Mechanism cluster_products Products Activated_His Activated L-Histidine (e.g., O-acylisourea ester) Enolate Planar Enolate Intermediate (Achiral) Activated_His->Enolate Proton Abstraction Imidazole Imidazole Side Chain (Acts as intramolecular base) L_His L-Histidine (Desired) Enolate->L_His Reprotonation D_His D-Histidine (Racemized Impurity) Enolate->D_His Reprotonation

Caption: Mechanism of histidine racemization during SPPS.

Protecting_Group_Selection Start Start: Choose SPPS Strategy Fmoc Fmoc Strategy Start->Fmoc Boc Boc Strategy Start->Boc Racemization_Concern_Fmoc High Concern for Racemization? Fmoc->Racemization_Concern_Fmoc Racemization_Concern_Boc High Concern for Racemization? Boc->Racemization_Concern_Boc Fmoc_His_Boc Fmoc-His(Boc)-OH (Excellent racemization suppression) Racemization_Concern_Fmoc->Fmoc_His_Boc Yes Fmoc_His_Trt Fmoc-His(Trt)-OH (Standard, moderate racemization) Racemization_Concern_Fmoc->Fmoc_His_Trt No Boc_His_Dnp Boc-His(Dnp)-OH (Excellent racemization suppression, orthogonal deprotection) Racemization_Concern_Boc->Boc_His_Dnp Yes Boc_His_Bom Boc-His(Bom)-OH (Excellent racemization suppression) Racemization_Concern_Boc->Boc_His_Bom Yes Boc_His_Tos Boc-His(Tos)-OH (Standard, moderate racemization) Racemization_Concern_Boc->Boc_His_Tos No

Caption: Decision tree for selecting a histidine protecting group.

References

Validation & Comparative

A Comparative Guide to Histidine Protecting Groups: Optimizing Peptide Synthesis for Purity and Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing histidine presents a significant hurdle. The unique imidazole side chain of histidine, while often crucial for biological activity, is a primary culprit for racemization and other yield-reducing side reactions during solid-phase peptide synthesis (SPPS). The strategic selection of a protecting group for this imidazole moiety is therefore a critical decision that profoundly impacts the purity, yield, and overall success of the synthesis. This guide provides an objective comparison of Nα-Boc-L-histidine(N-im-Boc)-OH (Boc-His(Boc)-OH) with other common histidine protecting groups, supported by experimental data, to inform the selection of the most suitable derivative for your specific research needs.

The primary challenge in incorporating histidine into a peptide sequence lies in the basicity of the imidazole ring's π-nitrogen. This nitrogen can act as an internal base, abstracting the α-proton of the activated histidine, which leads to the formation of a planar intermediate and subsequent loss of stereochemical integrity (racemization).[1][2] An ideal protecting group for the histidine side chain should effectively shield the imidazole ring from participating in undesirable reactions, minimize racemization, remain stable throughout the synthesis, and be cleanly removed during the final cleavage step without degrading the peptide.[2]

This guide focuses on a comparison of commonly used protecting groups in the context of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis, with a particular focus on the performance of Boc-His(Boc)-OH.

Performance Comparison of Histidine Protecting Groups

The choice of protecting group for the histidine side chain has a direct and measurable impact on the quality of the synthesized peptide. Key performance indicators include the suppression of racemization, coupling efficiency, and the prevention of side reactions. The following table summarizes the performance of several common histidine protecting groups in Boc-SPPS.

Protecting GroupRacemization SuppressionCoupling EfficiencySide Reaction PreventionCleavage ConditionsKey Advantages & Disadvantages
Boc (tert-Butoxycarbonyl) Good to ExcellentHighGoodStandard strong acid (e.g., HF, TFMSA)Advantages: Effective at suppressing racemization.[3] Disadvantages: The side-chain Boc group can be prematurely removed during the Nα-Boc deprotection step, especially in longer syntheses, limiting its use primarily to the synthesis of short peptides or for introducing histidine near the N-terminus.[4]
Trt (Trityl) Fair to GoodHighGoodStandard strong acid (e.g., HF, TFMSA)Advantages: Cost-effective and widely used.[1] Disadvantages: Does not completely prevent racemization, especially with prolonged activation times or at elevated temperatures.[1][3][5]
Bom (Benzyloxymethyl) ExcellentHighExcellentStandard strong acid (e.g., HF, TFMSA)Advantages: Highly effective at suppressing racemization by protecting the τ-nitrogen.[1][4] Disadvantages: More expensive due to a more complex synthesis.[4] Cleavage can release formaldehyde, which may require specific scavengers.[1]
DNP (2,4-Dinitrophenyl) GoodHighExcellentThiolysis (e.g., thiophenol) prior to final cleavageAdvantages: Very stable to acidic conditions used in Boc-SPPS, preventing premature deprotection.[5][6] Disadvantages: Requires an additional, orthogonal deprotection step (thiolysis), which adds complexity to the workflow.[5][6]
Tos (Tosyl) FairHighFairHF, HOBtAdvantages: Can be removed by HOBt, which is often used as a racemization suppressant.[4] Disadvantages: Can be unstable and may lead to side reactions.[4]

Experimental Data: Racemization Levels

The degree of racemization is a critical measure of a protecting group's efficacy. The following table presents representative data on the percentage of D-histidine isomer formed during the synthesis of a model peptide using different protecting groups.

Histidine DerivativeCoupling Conditions% D-His IsomerReference
Fmoc-His(Trt)-OH50°C, 10 min6.8%[3]
Fmoc-His(Boc)-OH50°C, 10 min0.18%[3]
Fmoc-His(Trt)-OH90°C, 2 min>16%[3]
Fmoc-His(Boc)-OH90°C, 2 min0.81%[3]

These data clearly demonstrate the superior performance of the Boc protecting group in minimizing racemization, particularly under the strenuous conditions of elevated temperature often used in microwave-assisted peptide synthesis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and high-quality peptide synthesis.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the fundamental steps for a single amino acid addition in Boc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM to remove the Nα-Boc protecting group.

  • Washing: Wash the resin thoroughly with DCM and isopropanol (IPA).

  • Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM.

  • Washing: Wash the resin with DCM.

  • Coupling: Add the activated Boc-protected amino acid to the resin.

  • Washing: Wash the resin with N,N-dimethylformamide (DMF) and DCM to remove excess reagents and byproducts.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Protocol 2: Coupling with Boc-His(Boc)-OH

This protocol details the coupling of Boc-His(Boc)-OH using a standard in-situ activation method.

  • Resin Preparation: Follow steps 1-5 of the "General Boc-SPPS Cycle" protocol.

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-His(Boc)-OH (3 equivalents relative to resin substitution) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Post-Coupling: Follow steps 7 and 8 of the "General Boc-SPPS Cycle" protocol.

Protocol 3: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing Boc-His(Boc)-OH, a standard strong acid cocktail such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is typically used.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the purified peptide under vacuum.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and decision-making processes in peptide synthesis involving histidine.

Boc_SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DCM) Resin->Swell Deprotect 2. Nα-Boc Deprotection (TFA/DCM) Swell->Deprotect Wash1 3. Wash (DCM/IPA) Deprotect->Wash1 Neutralize 4. Neutralize (DIEA/DCM) Wash1->Neutralize Wash2 5. Wash (DCM) Neutralize->Wash2 Couple 6. Couple Activated Boc-His(PG)-OH Wash2->Couple Wash3 7. Wash (DMF/DCM) Couple->Wash3 Kaiser 8. Kaiser Test Wash3->Kaiser Kaiser->Couple Positive (Recouple) Next_Cycle Next Amino Acid Cycle Kaiser->Next_Cycle Negative Next_Cycle->Deprotect Not Final AA Cleavage Final Cleavage & Deprotection Next_Cycle->Cleavage Final AA Purification Purification Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow for a single cycle in Boc-SPPS.

Histidine_Protection_Decision Decision Primary Synthesis Goal? Cost Cost-Effectiveness Decision->Cost Purity Highest Purity & Minimal Racemization Decision->Purity Boc_His_Trt Use Boc-His(Trt)-OH Cost->Boc_His_Trt Boc_His_Bom Use Boc-His(Bom)-OH Purity->Boc_His_Bom Boc_His_Boc Use Boc-His(Boc)-OH (for short peptides) Purity->Boc_His_Boc

Caption: Decision tree for selecting a histidine protecting group.

Conclusion

The selection of an appropriate protecting group for the imidazole side chain of histidine is a critical parameter for the successful synthesis of high-purity peptides. While Boc-His(Trt)-OH is a widely used and cost-effective option, it carries a significant risk of racemization, particularly under demanding coupling conditions. For syntheses where stereochemical purity is paramount, Boc-His(Bom)-OH offers superior protection against racemization, albeit at a higher cost. Boc-His(Boc)-OH presents an excellent choice for minimizing racemization in the synthesis of shorter peptides or when introducing histidine near the N-terminus, offering a balance of performance and cost-effectiveness. By carefully considering the specific requirements of the target peptide and the experimental data presented, researchers can make an informed decision to optimize their peptide synthesis workflows, leading to higher yields and purer products.

References

A Researcher's Guide to Confirming Histidine Incorporation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of histidine incorporation into proteins and peptides is a critical step in ensuring the integrity and function of therapeutic molecules and research tools. This guide provides a comprehensive comparison of key analytical methods, offering insights into their principles, performance, and ideal applications. The information is presented to aid in the selection of the most appropriate technique for your specific research needs.

This guide delves into the methodologies of several powerful analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Amino Acid Analysis (AAA) via High-Performance Liquid Chromatography (HPLC), Edman Degradation, and X-ray Crystallography. Additionally, it touches upon spectroscopic methods like Fourier-Transform Infrared (FTIR) and Circular Dichroism (CD) spectroscopy, which provide indirect evidence of structural changes.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, the nature of the sample, and the specific question being addressed. The following table summarizes the key performance characteristics of the discussed techniques for the confirmation of histidine incorporation.

Analytical MethodPrincipleSample RequirementSensitivityThroughputKey AdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Sub-nanomole to picomole quantities.[1]High (ng/mL to pg/mL range).[2][3]HighProvides molecular weight confirmation, sequence information (MS/MS), and can identify post-translational modifications.[4][5]Can be destructive to the sample; complex data analysis.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.Millimolar concentrations (typically >0.4 mM).[1][6]Moderate to low.Low to moderateProvides detailed information on the chemical environment, protonation state, and dynamics of individual histidine residues in solution.[7][8][9]Requires larger sample amounts; not suitable for all proteins (e.g., large or insoluble proteins).
Amino Acid Analysis (HPLC) Separates and quantifies amino acids after hydrolysis.Microgram quantities.High (µg/mL to ng/mL range).[3][10]HighAccurate quantification of total histidine content.[10]Destroys the protein/peptide; does not provide sequence information.
Edman Degradation Sequentially removes and identifies N-terminal amino acids.10-100 picomoles.[11]High.LowProvides direct N-terminal sequence information.[11][12]Limited to ~30-60 residues; requires a free N-terminus.[11]
X-ray Crystallography Determines the 3D structure of molecules from the diffraction of X-rays by a single crystal.Milligram quantities for crystallization.N/ALowProvides atomic-resolution 3D structure, unequivocally confirming the presence and location of histidine residues.[13][14]Requires protein crystallization, which can be a major bottleneck; provides a static picture of the molecule.
FTIR/CD Spectroscopy Measure the absorption of infrared light or differential absorption of circularly polarized light, respectively, to assess protein secondary structure.Microgram quantities.Moderate.HighNon-destructive; can detect global conformational changes resulting from histidine incorporation or mutation.[15][16][17]Indirect methods; do not directly confirm histidine incorporation or its location.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments.

Mass Spectrometry: Confirmation of Histidine Incorporation and pKa Determination

Objective: To confirm the molecular weight of a protein and determine the pKa of individual histidine residues.

Protocol:

  • Sample Preparation:

    • For intact mass analysis, desalt the protein sample using a suitable method (e.g., reverse-phase chromatography).

    • For pKa determination, incubate the protein in D₂O buffers at various pH values.[1]

  • Intact Mass Analysis (ESI-MS):

    • Infuse the desalted protein solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum and deconvolute the resulting charge state envelope to determine the average molecular weight. Compare this to the theoretical mass.

  • Peptide Mapping and MS/MS for Sequence Confirmation:

    • Digest the protein with a specific protease (e.g., trypsin).

    • Separate the resulting peptides using liquid chromatography (LC) coupled to the mass spectrometer.

    • Acquire MS and MS/MS spectra of the peptides.

    • Search the MS/MS data against the protein sequence to confirm the presence of histidine-containing peptides.

  • pKa Determination by Hydrogen-Deuterium Exchange (HDX-MS):

    • After incubation in D₂O at different pHs, quench the exchange reaction.

    • Digest the protein and analyze the peptides by LC-MS.[1]

    • Measure the extent of deuterium incorporation into histidine-containing peptides from the mass shift.

    • Plot the rate constant of exchange versus pH to determine the pKa value.[1]

Amino Acid Analysis: Quantification of Total Histidine Content by HPLC

Objective: To determine the total amount of histidine in a protein or peptide sample.

Protocol:

  • Acid Hydrolysis:

    • Accurately weigh the protein/peptide sample into a hydrolysis tube.

    • Add 6 M HCl and seal the tube under vacuum.

    • Hydrolyze at 110°C for 22-24 hours.

    • Dry the hydrolysate to remove the acid.

  • Sample Derivatization (if required):

    • Some HPLC methods require pre-column derivatization of the amino acids (e.g., with phenyl isothiocyanate, PITC) to enhance detection.[18]

  • HPLC Analysis:

    • Reconstitute the dried hydrolysate in a suitable buffer.

    • Inject the sample onto an appropriate HPLC column (e.g., a C18 column for reverse-phase separation).[10][19]

    • Use a suitable mobile phase gradient to separate the amino acids.

    • Detect the amino acids using a UV detector (e.g., at 210 nm or 254 nm after derivatization).[18][20]

  • Quantification:

    • Prepare a standard curve using known concentrations of a histidine standard.

    • Integrate the peak area corresponding to histidine in the sample chromatogram and calculate the concentration based on the standard curve.

Visualizing the Workflow

To better illustrate the experimental processes and logical connections between these methods, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Information Obtained Protein_Sample Protein/Peptide Sample MS Mass Spectrometry Protein_Sample->MS NMR NMR Spectroscopy Protein_Sample->NMR AAA Amino Acid Analysis (HPLC) Protein_Sample->AAA Edman Edman Degradation Protein_Sample->Edman Xray X-ray Crystallography Protein_Sample->Xray FTIR_CD FTIR/CD Spectroscopy Protein_Sample->FTIR_CD MW Molecular Weight MS->MW Sequence Sequence Information MS->Sequence Environment Chemical Environment NMR->Environment Quantification Quantification AAA->Quantification Edman->Sequence Structure_3D 3D Structure Xray->Structure_3D Structure_2D Secondary Structure FTIR_CD->Structure_2D

Caption: General workflow for confirming histidine incorporation.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis cluster_results Results Intact_Protein Intact Protein ESI_MS ESI-MS Intact_Protein->ESI_MS Digested_Protein Proteolytic Digest LC_MSMS LC-MS/MS Digested_Protein->LC_MSMS Deconvolution Deconvolution ESI_MS->Deconvolution Database_Search Database Search LC_MSMS->Database_Search MW_Confirmation Molecular Weight Confirmation Deconvolution->MW_Confirmation Sequence_Confirmation Sequence Confirmation Database_Search->Sequence_Confirmation

Caption: Mass spectrometry workflow for protein analysis.

Edman_Degradation_Workflow cluster_steps Edman Degradation Cycle cluster_outcome Outcome Coupling 1. Coupling with PITC Cleavage 2. Cleavage of N-terminal residue Coupling->Cleavage Conversion 3. Conversion to PTH-amino acid Cleavage->Conversion Identification 4. Identification by HPLC Conversion->Identification Sequence N-terminal Sequence Identification->Sequence

Caption: Edman degradation cycle for N-terminal sequencing.

References

Navigating the Labyrinth of Protected Peptides: A Comparative Guide to Mass Spectrometry Analysis of Peptides with Boc-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of success. The imidazole side chain of histidine, in particular, presents a unique set of challenges, including racemization and side reactions. The use of Nα-Boc-Nτ,Nπ-bis(Boc)-histidine, or Boc-His(Boc)-OH, is one strategy to mitigate these issues. However, the lability of the Boc group under mass spectrometry conditions can complicate analysis. This guide provides an objective comparison of the mass spectrometry analysis of peptides containing Boc-His(Boc)-OH with alternatives, supported by established fragmentation principles and detailed experimental protocols.

The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its ease of removal under acidic conditions. However, this same lability poses a challenge during mass spectrometric analysis, where in-source fragmentation can lead to the premature loss of the Boc group, complicating the identification and characterization of the desired peptide.[1][2][3] This guide will delve into the nuances of analyzing peptides containing Boc-His(Boc)-OH and compare its performance with other common histidine protecting groups.

The Challenge of Boc-His(Boc)-OH in Mass Spectrometry

The primary challenge in the mass spectrometry analysis of peptides containing Boc-His(Boc)-OH is the inherent instability of the Boc group in the ion source.[1][2] Electrospray ionization (ESI), a soft ionization technique, can still impart enough energy to induce the fragmentation of the Boc group before the precursor ion is even isolated for tandem mass spectrometry (MS/MS).[3] This "in-source" fragmentation typically proceeds through two main pathways:

  • Loss of isobutylene (56 Da): This results in a fragment that is 56 mass units lighter than the intact protected peptide.

  • Loss of the entire Boc group (100 Da): This yields the unprotected peptide.

This premature fragmentation can lead to a diminished signal for the intact protected peptide, making it difficult to confirm its presence and molecular weight.

Comparison of Histidine Protecting Groups in Mass Spectrometry

The choice of histidine protecting group significantly impacts the mass spectrometry analysis workflow and the interpretation of the resulting data. The following table summarizes the key characteristics of common histidine protecting groups in the context of mass spectrometry.

Protecting GroupStructureMolecular Weight (Da)Key Mass Spectrometric FeaturesAdvantages in MS AnalysisDisadvantages in MS Analysis
Di-Boc Boc-His(Boc)-200 (for two Boc groups)Prone to in-source fragmentation with neutral losses of 56 Da (isobutylene) and 100 Da (Boc group).[1][4]The characteristic neutral losses can be diagnostic for the presence of a Boc group.Difficult to observe the intact molecular ion. Can lead to complex spectra with multiple species.[2]
Trityl (Trt) Trt-His-242.3Generally more stable in the ion source than Boc. Fragmentation often involves the loss of the trityl cation (m/z 243).Intact molecular ion is more readily observed.The large mass of the protecting group can shift the peptide into a higher m/z range.
Dinitrophenyl (DNP) DNP-His-166.1Stable protecting group. Fragmentation is not typically observed from the protecting group itself.Stable molecular ion, simplifying spectral interpretation.Requires a separate, often harsh, deprotection step which can introduce other impurities.
Benzyloxymethyl (Bom) Bom-His-136.2Can be labile under certain MS conditions, potentially leading to the loss of the Bom group.Generally provides good protection against racemization during synthesis.Can introduce formaldehyde-related byproducts during cleavage, which may be observed in the MS.
Tosyl (Tos) Tos-His-154.2Relatively stable in the mass spectrometer.Stable molecular ion.Can be susceptible to cleavage by HOBt during synthesis, leading to unprotected histidine and potential side reactions.

Experimental Protocols

Accurate and reproducible mass spectrometry data is contingent on a well-defined experimental protocol. The following provides a detailed methodology for the LC-MS/MS analysis of peptides containing protected histidine residues.

Sample Preparation
  • Dissolution: Dissolve the lyophilized peptide sample in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.

  • Dilution: Further dilute the stock solution with 0.1% formic acid in water to a working concentration of 1-10 µM for direct infusion or 1-100 nM for LC-MS analysis.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 15-30 minutes, followed by a re-equilibration step. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Temperature: 250-350 °C.

  • Full Scan MS: Acquire spectra in the range of m/z 200-2000 to detect the precursor ions of the protected and unprotected peptides.

  • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted analysis of the expected precursor ions.

  • Collision Energy: Optimize the collision energy to achieve optimal fragmentation for peptide sequencing. For Boc-protected peptides, a lower collision energy may be necessary to preserve the protecting group during fragmentation.

Data Presentation

The following table provides a hypothetical comparison of mass spectrometry data for a model peptide (e.g., G-H(PG)-G-Y-G, where PG is the protecting group) with different histidine protecting groups.

Protecting Group (PG)Theoretical [M+H]+ (m/z)Observed [M+H]+ (m/z)Key Fragment Ions (MS/MS)Comments
Boc-His(Boc) 779.4779.4 (low intensity), 679.4, 579.4b- and y-ions from the unprotected peptide backbone. Neutral loss of 100 Da and 200 Da from the precursor.Significant in-source fragmentation is expected. Analysis of the unprotected peptide fragments is often necessary for sequence confirmation.
Trt-His 765.4765.4b- and y-ions from the protected peptide. Fragment ion at m/z 243 (Trt+).The intact protected peptide is the major species observed.
DNP-His 689.2689.2b- and y-ions from the protected peptide.Stable precursor ion with predictable fragmentation.
Bom-His 659.3659.3b- and y-ions from the protected peptide. Potential neutral loss of 136 Da.Stability can be sequence and instrument dependent.
Tos-His 677.3677.3b- and y-ions from the protected peptide.Stable precursor ion.

Visualizing the Workflow and Fragmentation

To better understand the analytical process and the fragmentation behavior of peptides with Boc-His(Boc)-OH, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis peptide Lyophilized Peptide dissolved_peptide Dissolved Peptide (1 mg/mL) peptide->dissolved_peptide Dissolution working_solution Working Solution (1-100 nM) dissolved_peptide->working_solution Dilution lc Liquid Chromatography (C18 Column) working_solution->lc esi Electrospray Ionization lc->esi ms1 Full Scan MS (Precursor Ion Detection) esi->ms1 ms2 Tandem MS (Fragmentation) ms1->ms2 Precursor Selection data_proc Data Processing ms2->data_proc interpretation Spectral Interpretation data_proc->interpretation

Experimental workflow for LC-MS/MS analysis of protected peptides.

fragmentation_pathway cluster_in_source In-Source Fragmentation cluster_cid Collision-Induced Dissociation (CID) precursor [M+2Boc+H]+ loss_boc [M+Boc+H]+ precursor->loss_boc - Boc (100 Da) loss_isobutylene [M+2Boc-C4H8+H]+ precursor->loss_isobutylene - C4H8 (56 Da) loss_2boc [M+H]+ loss_boc->loss_2boc - Boc (100 Da) unprotected_peptide [M+H]+ b_ions b-ions unprotected_peptide->b_ions Peptide Backbone Fragmentation y_ions y-ions unprotected_peptide->y_ions Peptide Backbone Fragmentation

Fragmentation pathway of a peptide with Boc-His(Boc)-OH.

Conclusion

The mass spectrometry analysis of peptides containing Boc-His(Boc)-OH requires careful consideration of the lability of the Boc protecting groups. While in-source fragmentation can complicate spectral interpretation, understanding the characteristic neutral losses can aid in the identification of the protected peptide. For applications where the unambiguous identification of the intact protected peptide is critical, alternative, more stable histidine protecting groups such as Trt or DNP may be more suitable. However, the choice of protecting group should always be a balance between the demands of the synthesis and the requirements of the subsequent analysis. By employing optimized LC-MS/MS protocols and being aware of the potential for in-source fragmentation, researchers can successfully analyze and characterize peptides synthesized with Boc-His(Boc)-OH.

References

A Comparative Guide to the HPLC Purification and Analysis of Histidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high purity of synthetic and recombinant peptides is paramount for efficacy and safety. Histidine-containing peptides present a unique set of challenges in high-performance liquid chromatography (HPLC) due to the ionizable imidazole side chain of histidine, which has a pKa of approximately 6.0.[1] Careful control of chromatographic conditions is essential to obtain pure, active peptides.

This guide provides an objective comparison of the most effective HPLC methods for the purification and analysis of histidine-containing peptides, supported by experimental data and detailed protocols. We will explore Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEC), and Hydrophilic Interaction Chromatography (HILIC), evaluating their performance in resolving common peptide-related impurities.

Challenges in Purifying Histidine-Containing Peptides

The primary challenge stems from histidine's imidazole side chain.[1] If the mobile phase pH is not carefully controlled to be well below the pKa, the histidine residue can exist in both protonated (charged) and neutral states. This charge variability leads to poor peak shape, significant peak tailing, and inconsistent retention times in RP-HPLC.[1] Furthermore, peptides rich in hydrophilic residues like histidine can exhibit poor retention on traditional reversed-phase columns, making separation from other polar impurities difficult.[2]

Comparison of Key HPLC Methodologies

The selection of an HPLC method is dictated by the specific properties of the target peptide and the nature of the impurities. RP-HPLC is the most common workhorse, while IEC and HILIC offer powerful, alternative selectivities.[3][4]

Data Presentation: A Quantitative Comparison

The following table summarizes the typical performance of each HPLC method for resolving impurities commonly associated with histidine-containing peptides.

Performance MetricReversed-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEC)Hydrophilic Interaction Chromatography (HILIC)
Primary Separation Principle HydrophobicityNet ChargeHydrophilicity / Polarity
Resolution of Hydrophilic Impurities Moderate to Low[5]Moderate[5]High[5]
Resolution of Hydrophobic Impurities High[5]Low[5]Low[5]
Resolution of Deamidation Products Moderate[5]High[5]High[5]
Typical Peak Asymmetry 1.0 - 1.5 (with proper additives)[5]1.2 - 2.0[5]1.2 - 2.0[5]
Mass Spectrometry (MS) Compatibility High (with volatile additives like TFA or FA)[5]Moderate (requires volatile salt buffers)[5]High[5]
Limit of Detection (LOD) ~0.05%[5]~0.1%[5]~0.05%[5]
Limit of Quantification (LOQ) ~0.15%[5]~0.3%[5]~0.15%[5]

Mandatory Visualizations

Experimental Workflow

The general process for purifying and analyzing a crude peptide sample involves several key stages, from initial method development to the final, pure product.

G cluster_prep Sample Preparation cluster_dev Method Development cluster_purify Purification & Analysis cluster_post Post-Purification Crude Crude Peptide Sample Dissolve Dissolve in Appropriate Solvent Crude->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter Analytical Analytical HPLC Scouting (e.g., broad gradient) Filter->Analytical Optimize Optimize Gradient & Mobile Phase Analytical->Optimize Prep Preparative HPLC Optimize->Prep Collect Fraction Collection Prep->Collect Analyze Analyze Fractions (Analytical HPLC or LC-MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Solvent Solvent Removal Pool->Solvent Lyophilize Lyophilization Solvent->Lyophilize Final Pure Peptide Powder Lyophilize->Final

Caption: General experimental workflow for HPLC purification and analysis of peptides.

Comparison of Separation Principles

The fundamental principles governing peptide separation differ significantly across the three main HPLC modes, providing orthogonal selectivity.

G cluster_rphplc Reversed-Phase HPLC (RP-HPLC) cluster_iec Ion-Exchange Chromatography (IEC) cluster_hilic Hydrophilic Interaction Chrom. (HILIC) rp_beads Hydrophobic Stationary Phase (C18) rp_pep Peptide rp_beads->rp_pep Hydrophobic Interaction iec_beads Charged Stationary Phase (-SO3) iec_pep Peptide (+) iec_beads->iec_pep Electrostatic Interaction hilic_beads Hydrophilic Stationary Phase (Amide) hilic_water Water Layer hilic_pep Peptide hilic_water->hilic_pep Partitioning

Caption: Simplified view of peptide interaction with different HPLC stationary phases.

Experimental Protocols

The following protocols provide a starting point for purifying and analyzing histidine-containing peptides. Optimization will be required based on the specific characteristics of the peptide.

Reversed-Phase HPLC (RP-HPLC)

This is the most widely used method for peptide purification.[6] The key to success with histidine-containing peptides is maintaining an acidic mobile phase to ensure consistent protonation of the imidazole side chain.[1][7]

  • Objective: To separate peptides based on their relative hydrophobicity.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size). For analytical work, a 4.6 x 250 mm column is common; for preparative work, a larger diameter column with the same stationary phase is used.[1]

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA) or Formic Acid (FA)[1]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA (v/v) in HPLC-grade water.[5]

    • Mobile Phase B: 0.1% TFA (v/v) in HPLC-grade acetonitrile.[5]

    • Note: For LC-MS applications, 0.1% Formic Acid can be substituted for TFA to reduce ion suppression, though it may result in broader peaks.[1]

  • Procedure:

    • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a small amount of a compatible solvent. Filter through a 0.22 µm syringe filter.

    • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

    • Injection: Inject the filtered sample onto the column.

    • Gradient Elution:

      • Analytical: A typical scouting gradient is 5% to 65% Mobile Phase B over 30 minutes.[5]

      • Preparative: Use a shallower gradient centered around the elution percentage determined from the analytical run to maximize resolution.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column; adjust proportionally for preparative columns.[5]

    • Detection: Monitor UV absorbance at 210-220 nm (for the peptide backbone).[1]

Ion-Exchange Chromatography (IEC)

IEC is a powerful technique for separating peptides based on differences in their net charge, making it ideal for resolving impurities like deamidation products.[5] For basic peptides containing protonated histidine, a cation exchange column is typically used.[2]

  • Objective: To separate peptides based on net charge.

  • Column: Strong Cation Exchange (SCX) column.[5]

  • Materials:

    • HPLC-grade water

    • Phosphate buffer (e.g., 20 mM)

    • Sodium chloride (NaCl)

  • Mobile Phases:

    • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0.[5]

    • Mobile Phase B: 20 mM Phosphate Buffer with 1 M NaCl, pH 3.0.[5]

  • Procedure:

    • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL and filter.[5]

    • Equilibration: Equilibrate the SCX column with 100% Mobile Phase A.

    • Injection: Inject the filtered sample.

    • Gradient Elution: Apply a linear gradient from 0% to 50% Mobile Phase B over 30 minutes to elute peptides based on their increasing positive charge.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: Monitor UV absorbance at 214 nm.[5]

Hydrophilic Interaction Chromatography (HILIC)

HILIC is particularly effective for purifying very hydrophilic peptides, such as those rich in histidine, which are often poorly retained by RP-HPLC.[2][5]

  • Objective: To separate peptides based on their relative hydrophilicity.

  • Column: HILIC stationary phase (e.g., TSKgel Amide-80).[8]

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA) or Ammonium Acetate

  • Mobile Phases:

    • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate, pH adjusted.

    • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate, pH adjusted.

  • Procedure:

    • Sample Preparation: Dissolve the peptide sample in a high concentration of acetonitrile (e.g., 80% ACN / 20% Water) to ensure interaction with the stationary phase.[5]

    • Equilibration: Equilibrate the column with the initial high-organic mobile phase conditions.

    • Injection: Inject the prepared sample.

    • Gradient Elution: Apply a gradient of increasing water concentration (e.g., 0% to 50% Mobile Phase B over 30 minutes) to elute peptides in order of increasing hydrophilicity.[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Detection: Monitor UV absorbance at 214 nm.[5]

Conclusion

The purification and analysis of histidine-containing peptides require a nuanced approach that accounts for the unique chemical properties of the imidazole side chain.

  • RP-HPLC remains the standard and most versatile method, provided that an acidic mobile phase modifier like 0.1% TFA is used to ensure consistent protonation and achieve sharp, symmetrical peaks.[1]

  • HILIC provides an excellent alternative for highly hydrophilic peptides that are poorly retained in reversed-phase mode, offering orthogonal selectivity.[5]

  • IEC is a valuable tool for separating peptides based on charge, which is particularly useful for resolving charge-variant impurities such as deamidation products.[5]

For particularly complex crude peptide mixtures, a multi-column, orthogonal approach combining two of these techniques (e.g., IEC followed by RP-HPLC) may be necessary to achieve the highest levels of purity.[2] A systematic approach, beginning with analytical method development and scaling up to a preparative method, will consistently yield high-purity peptides for the most demanding research and drug development applications.[1]

References

A Comparative Guide to NMR Spectroscopic Characterization of Boc-His(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, unequivocal structural characterization of raw materials is paramount. This guide provides a comparative analysis of the NMR spectroscopic signature of Nα,Nτ-di-Boc-L-histidine (Boc-His(Boc)-OH) against other commonly used protected histidine derivatives. Understanding these spectroscopic differences is crucial for identity confirmation, purity assessment, and ensuring the integrity of subsequent synthetic steps.

Introduction to Histidine Protection in Peptide Synthesis

The unique imidazole side chain of histidine necessitates protection during solid-phase peptide synthesis (SPPS) to prevent side reactions. The choice of protecting group strategy impacts solubility, stability, and ease of deprotection. While various protecting groups are available, this guide focuses on the di-Boc strategy and provides a comparative framework against trityl (Trt) based protection schemes.

Comparative NMR Data

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

ProtonBoc-His(Boc)-OH (Expected in DMSO-d₆)Fmoc-His(Trt)-OH (Typical in CDCl₃)Key Differences & Rationale
α-CH~4.2~4.5The electron-withdrawing nature of the Fmoc group deshields the α-proton more than the Boc group.
β-CH₂~2.9 - 3.1~3.0 - 3.2Subtle shifts due to the different electronic environments created by the protecting groups.
Imidazole C2-H~8.9~7.5The imidazole C2-H in Boc-His(Boc)-OH is expected to be significantly downfield due to the electron-withdrawing effect of the Boc group on the imidazole ring. The Trityl group in Fmoc-His(Trt)-OH is more sterically bulky but less electron-withdrawing.
Imidazole C4-H~7.2~6.8Similar to the C2-H, the C4-H is also expected to be deshielded by the imidazole Boc group.
Boc (α-N)~1.3-1.4 (s, 9H)N/ACharacteristic singlet for the Nα-Boc protecting group.
Boc (τ-N)~1.5-1.6 (s, 9H)N/AA distinct singlet for the Nτ-Boc group, likely slightly downfield from the Nα-Boc due to the different chemical environment.
FmocN/A7.2-7.8 (m, 8H), 4.2-4.4 (m, 3H)Characteristic aromatic and aliphatic signals of the Fmoc protecting group.
TritylN/A7.1-7.4 (m, 15H)Characteristic aromatic signals of the trityl protecting group.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

CarbonBoc-His(Boc)-OH (Expected in DMSO-d₆)Fmoc-His(Trt)-OH (Typical in CDCl₃)Key Differences & Rationale
C=O (Carboxyl)~173~175Minor differences based on the electronic environment.
C=O (Boc, α-N)~155N/ACarbonyl of the Nα-Boc group.
C=O (Boc, τ-N)~150N/ACarbonyl of the Nτ-Boc group, in a different electronic environment.
C=O (Fmoc)N/A~156Carbonyl of the Fmoc group.
α-C~54~55Similar to the proton shifts, the α-carbon is influenced by the N-terminal protecting group.
β-C~29~30Minor shifts reflecting the overall electronic environment.
Imidazole C2~138~136The imidazole carbons are sensitive to the nature of the side chain protecting group.
Imidazole C4~135~137The position of the side-chain protecting group (τ vs. π) can influence the relative shifts of C2 and C4.
Imidazole C5~117~118
Boc C(CH₃)₃ (α-N)~79, ~28N/AQuaternary and methyl carbons of the Nα-Boc group.
Boc C(CH₃)₃ (τ-N)~82, ~28N/AQuaternary and methyl carbons of the Nτ-Boc group.
Fmoc CarbonsN/A~144, ~141, ~128, ~127, ~125, ~120, ~67, ~47Characteristic signals of the Fmoc group.
Trityl CarbonsN/A~144, ~129, ~128, ~127, ~75Characteristic signals of the trityl group.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable characterization and comparison.

Sample Preparation
  • Sample Weighing : Accurately weigh 10-20 mg of the protected amino acid for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key for comparison. DMSO-d₆ is often a good choice for amino acid derivatives due to its excellent solubilizing power.

  • Vortexing : Thoroughly dissolve the sample by vortexing the vial.

  • Transfer : Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common.

NMR Data Acquisition
  • Instrumentation : All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR :

    • Pulse Program : Standard single-pulse experiment.

    • Number of Scans : 16-64 scans, depending on the sample concentration.

    • Relaxation Delay : 1-2 seconds.

    • Spectral Width : 0-12 ppm.

  • ¹³C NMR :

    • Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans : 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds, with longer delays improving the quantification of quaternary carbons.

    • Spectral Width : 0-200 ppm.

Visualization of Key Structural Features

The following diagrams illustrate the structure of Boc-His(Boc)-OH and the logical workflow for its characterization.

Boc_His_Boc_OH_Structure Figure 1: Structure of Boc-His(Boc)-OH cluster_histidine Histidine Backbone cluster_imidazole Imidazole Ring cluster_boc_alpha α-N-Boc Group cluster_boc_tau τ-N-Boc Group C_alpha α-C C_beta β-C C_alpha->C_beta COOH COOH C_alpha->COOH NH NH C_alpha->NH C_gamma C_beta->C_gamma Boc_alpha Boc NH->Boc_alpha C_delta1 Nδ1 C_gamma->C_delta1 C_epsilon2 Cε2 C_delta1->C_epsilon2 N_pi C_epsilon2->N_pi C_epsilon1 Cε1 N_pi->C_epsilon1 Boc_tau Boc N_pi->Boc_tau C_epsilon1->C_gamma

Caption: Molecular structure of Boc-His(Boc)-OH.

NMR_Characterization_Workflow Figure 2: NMR Characterization Workflow start Start: Protected Amino Acid Sample sample_prep Sample Preparation (Dissolution in Deuterated Solvent) start->sample_prep H1_NMR 1D ¹H NMR Acquisition sample_prep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition sample_prep->C13_NMR data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_NMR->data_processing C13_NMR->data_processing peak_picking Peak Picking & Integration data_processing->peak_picking assignment Structural Assignment & Comparison to Reference Data peak_picking->assignment conclusion Conclusion: Identity & Purity Confirmation assignment->conclusion

Caption: Workflow for NMR characterization.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification of protected amino acids like Boc-His(Boc)-OH. By comparing the ¹H and ¹³C NMR spectra to known standards and alternative protected derivatives, researchers can confidently ascertain the identity and purity of their starting materials. The key diagnostic signals for Boc-His(Boc)-OH are the two distinct singlets for the Nα- and Nτ-Boc groups in the ¹H NMR spectrum and the corresponding carbonyl and quaternary carbon signals in the ¹³C NMR spectrum. Furthermore, the chemical shifts of the imidazole ring protons and carbons are highly sensitive to the nature of the side-chain protecting group, providing a clear basis for comparison with other protection strategies. Following a standardized experimental protocol is essential for obtaining high-quality, reproducible data.

The DCHA Salt Advantage: A Comparative Guide to Boc-Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the stability and handling of starting materials are paramount. Boc-protected amino acids are fundamental building blocks, and their physical form can significantly impact the efficiency and success of peptide synthesis. While available as free acids, the dicyclohexylammonium (DCHA) salt form offers distinct advantages in terms of stability, handling, and purity. This guide provides an objective comparison of DCHA salts and free acid forms of Boc-protected amino acids, supported by experimental protocols and logical workflows.

Enhanced Stability and Handling: A Qualitative Comparison

The primary motivation for using the DCHA salt of a Boc-protected amino acid is to improve its stability and ease of handling, particularly when the free acid is an oil or an amorphous solid.[1][2] The formation of the DCHA salt imparts a crystalline nature to the compound, which simplifies purification, storage, and weighing.[1][3]

PropertyBoc-Protected Amino Acid (Free Acid)Boc-Protected Amino Acid (DCHA Salt)Rationale for Advantage
Physical State Often oily or amorphous solids that are difficult to handle and purify.[1]Typically stable, crystalline solids with a defined melting point.[1][3]The crystalline form facilitates easier handling, weighing, and purification by recrystallization.[1]
Stability Can be unstable and prone to degradation over time, especially if hygroscopic.[2][4]Generally more stable for long-term storage and less susceptible to degradation.[1]The ionic interaction between the Boc-amino acid and dicyclohexylamine forms a stable salt lattice.[1]
Hygroscopicity Can be hygroscopic, leading to inaccuracies in weighing and potential degradation.[1]Generally non-hygroscopic, reducing water absorption.[1]Improved stability and more accurate measurements.[1]
Purity Purification can be challenging for non-crystalline free acids.[1]High purity is more readily achievable through crystallization of the salt.[1]Leads to higher quality starting materials for peptide synthesis.
Side Reactions The free carboxylate can be more nucleophilic, potentially leading to side reactions.The bulky dicyclohexylammonium cation can shield the carboxylate, reducing its nucleophilicity and suppressing side reactions like dipeptide formation during N-protection.[1]Increased purity of the final N-protected amino acid.[1]

Quantitative Data: A Call for Empirical Analysis

While the qualitative benefits of DCHA salts are well-documented, comprehensive, publicly available quantitative data directly comparing the stability and solubility of free acids versus their DCHA salt counterparts is limited.[1][3] To aid researchers in making data-driven decisions for their specific applications, the following template can be used to conduct and record in-house stability and solubility studies.

Table 2: Template for Comparative Stability and Solubility Analysis

ParameterTest ConditionsBoc-Amino Acid (Free Acid)Boc-Amino Acid (DCHA Salt)
Shelf-Life (Accelerated Stability) 40°C / 75% RH% Degradation at 1, 3, 6 months% Degradation at 1, 3, 6 months
Solubility in DMF Room Temperature (mg/mL)
Solubility in DCM Room Temperature (mg/mL)
Solubility in Ethyl Acetate Room Temperature (mg/mL)

The Critical Workflow Difference: DCHA Salt to Free Acid Conversion

A significant practical difference between using the DCHA salt and the free acid is the mandatory conversion of the salt to the free acid before its use in the coupling step of solid-phase peptide synthesis (SPPS).[5][6] The DCHA salt itself is generally not soluble enough in common SPPS solvents like DMF and must be liberated to the free carboxylic acid to participate in the amide bond formation.[6]

This conversion step, while straightforward, adds an extra procedure to the synthesis workflow.

DCHA_Salt_Conversion_Workflow cluster_workflow Workflow for Using Boc-Amino Acid DCHA Salt in SPPS start Start with Boc-Amino Acid DCHA Salt dissolve Dissolve DCHA salt in organic solvent (e.g., Ethyl Acetate) start->dissolve wash Perform acidic wash (e.g., 10% citric acid or KHSO₄) to remove DCHA dissolve->wash Conversion to Free Acid separate Separate organic and aqueous layers wash->separate dry Dry organic layer (e.g., over Na₂SO₄) separate->dry evaporate Evaporate solvent to obtain free acid dry->evaporate couple Proceed with coupling reaction in SPPS evaporate->couple Ready for Coupling end Peptide Elongation couple->end

Caption: Workflow for the conversion of a Boc-amino acid DCHA salt to its free acid form prior to use in peptide synthesis.

Experimental Protocol: Conversion of DCHA Salt to Free Acid

This protocol is adapted from established procedures for the liberation of free acids from their DCHA salts.[2]

Materials:

  • Boc-protected amino acid DCHA salt

  • Ethyl acetate (or other suitable organic solvent like dichloromethane)

  • 10% aqueous citric acid or potassium bisulfate (KHSO₄) solution (ice-cold)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Suspend the Boc-amino acid DCHA salt in 5-10 volumes of ethyl acetate in a separatory funnel.

  • Acidic Wash: Add an equal volume of ice-cold 10% aqueous citric acid or KHSO₄ solution to the separatory funnel. Shake vigorously for 1-2 minutes. The DCHA salt will react with the acid to form the water-soluble dicyclohexylammonium salt, which partitions into the aqueous layer, leaving the Boc-amino acid free acid in the organic layer. Allow the layers to separate.

  • Separation: Drain and discard the lower aqueous layer.

  • Repeat Wash: Repeat the acidic wash two more times to ensure complete removal of the dicyclohexylamine.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining acid.

  • Brine Wash: Perform a final wash with brine to remove the bulk of the water from the organic layer.

  • Drying: Transfer the organic layer to a flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting product is the Boc-protected amino acid free acid, which is often obtained as an oil or foam.[2]

  • Verification: The successful removal of DCHA can be confirmed by techniques such as NMR spectroscopy or by ensuring the complete dissolution of the resulting free acid in the solvent to be used for the coupling reaction.

Decision Pathway: Choosing Between DCHA Salt and Free Acid

The choice between using a DCHA salt or a free acid form of a Boc-protected amino acid depends on several factors, including the specific amino acid, the scale of the synthesis, and the available resources for an additional workup step.

Decision_Tree cluster_decision Decision Pathway: DCHA Salt vs. Free Acid start Is the Boc-amino acid a stable, crystalline free acid? use_free_acid Use Free Acid Directly start->use_free_acid Yes consider_dcha Is long-term storage stability a primary concern? start->consider_dcha No (It's an oil or amorphous solid) use_dcha Use DCHA Salt consider_dcha->use_dcha Yes workflow_check Is an additional pre-synthesis conversion step acceptable? consider_dcha->workflow_check No workflow_check->use_dcha Yes free_acid_option Consider using the free acid if short-term use is planned workflow_check->free_acid_option No

Caption: A decision-making flowchart for selecting between the DCHA salt and free acid form of a Boc-protected amino acid.

Conclusion

The use of dicyclohexylammonium salts of Boc-protected amino acids offers significant advantages in terms of enhanced stability, improved handling characteristics, and higher purity. These benefits are particularly pronounced for amino acid derivatives that are oils or amorphous solids in their free acid form. While the necessity of an additional conversion step to the free acid prior to coupling in peptide synthesis represents a trade-off, the improved quality and reliability of the starting material often justify this procedure. For researchers and professionals in drug development and peptide chemistry, understanding the comparative properties and the required experimental workflows for both DCHA salts and free acids is crucial for optimizing synthesis strategies and achieving high-quality peptide products.

References

Navigating the Labyrinth: A Comparative Guide to Validating Peptides with Multiple Histidine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of synthetic or purified peptides is a critical checkpoint. This task becomes particularly challenging when the peptide sequence is rich in histidine residues. The unique chemical properties of histidine's imidazole side chain can introduce complexities in standard analytical workflows. This guide provides an objective comparison of the two primary methods for peptide sequence validation—Edman degradation and Mass Spectrometry—with a special focus on their performance with multi-histidine peptides, supported by experimental insights and detailed protocols.

The presence of multiple histidine residues can influence peptide behavior in several ways. The imidazole ring can chelate metals, potentially affecting ionization in mass spectrometry. In Edman degradation, the repetitive nature of histidine or its presence can lead to incomplete reactions and ambiguous results. Therefore, selecting the appropriate validation strategy is paramount for ensuring the accuracy and reliability of your research.

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The choice between Edman degradation and mass spectrometry for validating histidine-rich peptides depends on several factors, including the nature of the peptide, the required depth of analysis, and available instrumentation. While both techniques can provide sequence information, they have distinct advantages and limitations when dealing with these challenging molecules.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Primary Output Sequential N-terminal amino acid identityPeptide mass, fragmentation pattern (MS/MS spectra)
Accuracy High for the first 20-30 residues[1]High, but can be influenced by data analysis algorithms
Throughput Low, one sample at a timeHigh, suitable for complex mixtures and multiple samples
Sample Requirement Typically 10-100 picomoles of purified peptide[1]Lower sample amounts, often in the low picomole to femtomole range
Handling of Multiple Histidines Can be problematic, leading to lower repetitive yields and increased cycle lag, especially with N-terminal polyhistidine tags. Internal repeats can also pose challenges.Generally more robust for internal histidine residues. However, the basic nature of histidine can influence fragmentation patterns, sometimes leading to dominant, uninformative fragments.
De Novo Sequencing Inherently a de novo sequencing methodPossible with specialized algorithms, but often relies on database matching[2]
Post-Translational Modifications Not readily detectedCan identify a wide range of modifications
Blocked N-terminus Fails if the N-terminus is chemically modified[1]Can sequence peptides with blocked N-termini

Experimental Insights into Sequencing Histidine-Rich Peptides

A study by the Association of Biomolecular Resource Facilities (ABRF) investigated the effects of N-terminal polyhistidine tags on Edman degradation. The findings revealed that:

  • Lower Repetitive Yields: The yield of histidine was significantly lower compared to other amino acids in a polyalanine tag.

  • Increased Lag: The presence of the polyhistidine tag resulted in earlier and more consistent "lag," where a small portion of the peptide fails to undergo a complete reaction cycle, leading to out-of-phase sequence signals.

While this study focused on N-terminal tags, the underlying chemical principles suggest that internal stretches of multiple histidines could also present challenges to the efficiency of the Edman chemistry cycles.

In mass spectrometry, the fragmentation of peptides containing histidine is a subject of ongoing research. The imidazole side chain can influence where the peptide backbone breaks upon collision-induced dissociation (CID). This can sometimes lead to preferential fragmentation at specific sites, which, while predictable, can also result in spectra that are dominated by a few ion types, making complete sequence elucidation more complex.[3]

Experimental Workflows and Signaling Pathways

To effectively validate a peptide with multiple histidine residues, a logical workflow is essential. The following diagram illustrates a typical decision-making process and experimental pipeline.

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_validation Sequence Validation cluster_troubleshooting Troubleshooting Peptide Synthesized Peptide (with multiple His) Decision Initial Screening Method Selection Peptide->Decision MS Mass Spectrometry (LC-MS/MS) Decision->MS High-throughput needed PTM analysis required Edman Edman Degradation Decision->Edman Absolute N-terminal confirmation needed MS_Data Analyze MS/MS Data (Database Search / De Novo) MS->MS_Data Edman_Data Analyze PTH-AA Chromatograms Edman->Edman_Data Sequence_Confirmed Sequence Confirmed MS_Data->Sequence_Confirmed Match Discrepancy Sequence Discrepancy MS_Data->Discrepancy No Match / Ambiguous Edman_Data->Sequence_Confirmed Match Edman_Data->Discrepancy No Match / Ambiguous Review_Synthesis Review Synthesis & Purification Data Discrepancy->Review_Synthesis Orthogonal_Method Orthogonal Validation (e.g., Amino Acid Analysis) Discrepancy->Orthogonal_Method

Caption: A decision workflow for validating peptide sequences containing multiple histidine residues.

Detailed Experimental Protocols

Edman Degradation Sequencing

This protocol provides a general overview of the steps involved in automated Edman degradation.[4][5][6][7]

  • Sample Preparation:

    • Ensure the peptide sample is highly pure and salt-free.

    • Dissolve the peptide in an appropriate solvent, typically 50% acetonitrile in water.

    • Load 10-100 picomoles of the peptide onto the sequencer's sample cartridge.

  • Coupling Reaction:

    • The peptide is treated with phenyl isothiocyanate (PITC) under basic conditions (e.g., using trimethylamine).

    • PITC reacts with the free N-terminal amino group to form a phenylthiocarbamoyl (PTC) peptide.

  • Cleavage:

    • The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA).

    • This cleaves the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.

  • Conversion:

    • The ATZ-amino acid is extracted with an organic solvent (e.g., ethyl acetate).

    • It is then converted to a more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with aqueous acid.

  • Identification:

    • The PTH-amino acid is injected into a high-performance liquid chromatography (HPLC) system.

    • Its retention time is compared to a standard chromatogram of the 20 common PTH-amino acids for identification.

  • Cycle Repetition:

    • The shortened peptide remaining in the reaction chamber automatically undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid.

Mass Spectrometry-Based Sequencing (LC-MS/MS)

This protocol outlines a typical "bottom-up" proteomics approach for peptide sequencing.[8][9][10][11][12]

  • Sample Preparation (for larger proteins containing the peptide of interest):

    • Reduction and Alkylation: If the peptide is part of a larger protein with disulfide bonds, the protein is first denatured, and the disulfide bonds are reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide to prevent them from reforming.[10]

    • Enzymatic Digestion: The protein is digested with a protease, such as trypsin, which cleaves specifically at the C-terminus of lysine and arginine residues, to generate smaller peptides suitable for MS analysis.[10] For a known synthetic peptide, this step is omitted.

  • Liquid Chromatography (LC) Separation:

    • The peptide mixture is loaded onto a reverse-phase HPLC column (e.g., a C18 column).

    • Peptides are separated based on their hydrophobicity using a gradient of increasing organic solvent (typically acetonitrile) containing a small amount of formic acid to aid ionization.

  • Mass Spectrometry (MS):

    • As peptides elute from the LC column, they are ionized, most commonly by electrospray ionization (ESI).

    • The mass spectrometer performs a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions (precursor ions).

  • Tandem Mass Spectrometry (MS/MS):

    • The most abundant precursor ions from the MS scan are individually selected and isolated.

    • These isolated ions are fragmented, typically by collision with an inert gas (Collision-Induced Dissociation - CID).

    • A second MS scan (MS/MS) is performed on the fragment ions (product ions).

  • Data Analysis:

    • The resulting MS/MS spectra, which are patterns of fragment ion masses, serve as a "fingerprint" for the peptide sequence.

    • This fragmentation pattern is then matched against a theoretical fragmentation pattern of a candidate sequence from a protein database or analyzed using de novo sequencing algorithms to determine the amino acid sequence.

Logical Relationships in Peptide Fragmentation

The fragmentation of a peptide in a mass spectrometer follows predictable chemical principles. The diagram below illustrates the generation of the most common fragment ion types (b- and y-ions) from a model peptide. Understanding these relationships is key to interpreting MS/MS data for de novo sequencing.

Peptide_Fragmentation cluster_peptide Peptide Backbone cluster_fragments Fragmentation N_terminus H₂N- C1 CHR₁ N_terminus->C1 CO1 -CO- C1->CO1 NH1 NH- CO1->NH1 b1 b₁ CO1->b1 Cleavage C2 CHR₂ NH1->C2 y2 y₂ NH1->y2 Cleavage CO2 -CO- C2->CO2 NH2 NH- CO2->NH2 b2 b₂ CO2->b2 Cleavage C3 CHR₃ NH2->C3 y1 y₁ NH2->y1 Cleavage COOH -COOH C3->COOH

Caption: Generation of b- and y-type fragment ions from a peptide backbone.

References

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Boc-His(Boc)-OH (DCHA)
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Reactant of Route 2
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